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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(2,3-Difluorophenyl)pyrimidin-2-amine

Executive Summary In contemporary drug discovery, the architectural precision of small-molecule building blocks dictates the success of target engagement. 5-(2,3-Difluorophenyl)pyrimidin-2-amine (CAS: 1111104-81-4) repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the architectural precision of small-molecule building blocks dictates the success of target engagement. 5-(2,3-Difluorophenyl)pyrimidin-2-amine (CAS: 1111104-81-4) represents a highly privileged molecular scaffold, predominantly utilized in the design of ATP-competitive kinase inhibitors. By coupling the canonical hinge-binding properties of a 2-aminopyrimidine core with the unique steric and electronic profile of a 2,3-difluorophenyl substituent, this molecule provides a highly optimized vector for accessing hydrophobic back-pockets in target proteins.

This technical guide dissects the physicochemical properties, structural logic, and synthetic methodologies associated with this critical intermediate, providing a comprehensive framework for medicinal chemists and drug development professionals.

Quantitative Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in subsequent synthetic elaborations and its ultimate pharmacokinetic profile. The parameters below highlight its compliance with Lipinski’s Rule of Five, making it an ideal starting point for oral drug design.

Table 1: Summary of Physicochemical Parameters

ParameterValuePharmacological Relevance
CAS Number 1111104-81-4Unique identifier for procurement and registry.
Molecular Formula C10H7F2N3Establishes baseline heavy atom count.
Molecular Weight 207.18 g/mol [1]Low MW allows ample room for further functionalization.
Exact Mass 207.0608 Da[1]Target mass for high-resolution LC-MS validation.
Topological Polar Surface Area 51.8 Ų[1]Optimal for membrane permeability and oral bioavailability.
H-Bond Donors / Acceptors 1 / 3Ensures specific, directional binding in protein active sites.
Estimated LogP (XLogP3) ~1.7Balances aqueous solubility with lipophilic target engagement.

Structural Logic and Pharmacophore Modeling

As a Senior Application Scientist, I emphasize that molecular design is governed by strict causality. The structure of 5-(2,3-Difluorophenyl)pyrimidin-2-amine is engineered to exploit specific microenvironments within protein kinases:

  • The 2-Aminopyrimidine Core (The Anchor): This moiety acts as a bidentate hydrogen bond donor/acceptor system. The pyrimidine nitrogen (N1 or N3) is positioned to accept a hydrogen bond from the kinase hinge region's backbone amide, while the exocyclic C2-amino group donates a hydrogen bond to the adjacent backbone carbonyl. This dual interaction is a hallmark of highly potent, FDA-approved kinase inhibitors[2].

  • The 2,3-Difluorophenyl Substituent (The Vector): Fluorine substitution drastically alters the electron density and lipophilicity of the phenyl ring. The ortho-fluoro group creates a steric shield that restricts the rotational freedom of the biaryl bond, locking the molecule into a specific dihedral angle. This pre-organization minimizes the entropic penalty upon binding. Furthermore, the electron-withdrawing nature of the fluorines enhances metabolic stability against CYP450 oxidation, while potentially participating in orthogonal halogen bonding within the hydrophobic pocket[3].

BindingModel Hinge Kinase Hinge Region (Backbone Amides) Pyrim Pyrimidine N1/N3 (H-Bond Acceptor) Hinge->Pyrim Donates H-bond Amine 2-Amino Group (H-Bond Donor) Amine->Hinge Donates H-bond Amine->Pyrim DFP 2,3-Difluorophenyl (Steric Shield) Pyrim->DFP Pocket Hydrophobic Back-Pocket (Gatekeeper Vicinity) DFP->Pocket Hydrophobic/Halogen Fit

Pharmacophore binding logic of the 2-aminopyrimidine scaffold in a kinase active site.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing 5-(2,3-Difluorophenyl)pyrimidin-2-amine is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[4]. This approach couples 5-bromopyrimidin-2-amine with (2,3-difluorophenyl)boronic acid.

Step-by-Step Experimental Protocol
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromopyrimidin-2-amine (1.0 equiv, 10 mmol) and (2,3-difluorophenyl)boronic acid (1.2 equiv, 12 mmol).

  • Catalyst and Base Addition: Add the palladium catalyst Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and a mild inorganic base such as Na₂CO₃ (2.0 equiv, 20 mmol). The base is critical for the formation of the reactive boronate complex during the transmetalation step[3].

  • Solvent Degassing: Suspend the solid mixture in a solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL). Sparge the solvent with argon for 15 minutes prior to addition to prevent oxidative degradation of the palladium catalyst.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 90–100 °C in an oil bath for 8–12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (from 8:2 to 1:1) to isolate the pure product as a solid.

Synthesis SM1 5-Bromopyrimidin- 2-amine Cat Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 (2,3-Difluorophenyl) boronic acid SM2->Cat Prod 5-(2,3-Difluorophenyl) pyrimidin-2-amine Cat->Prod Suzuki-Miyaura Cross-Coupling

Step-by-step synthetic workflow for 5-(2,3-Difluorophenyl)pyrimidin-2-amine via Suzuki coupling.

Analytical Validation and Self-Validating Systems

In rigorous chemical synthesis, every protocol must be a self-validating system. The conversion of the starting material to the product can be unequivocally confirmed through the following analytical signatures:

  • LC-MS Monitoring (The Isotope Signature): The starting material (5-bromopyrimidin-2-amine) possesses a distinct 1:1 isotopic pattern (M and M+2 peaks) due to the presence of ⁷⁹Br and ⁸¹Br isotopes. The successful formation of the C-C bond is validated by the complete disappearance of this isotopic cluster and the emergence of a single, sharp [M+H]⁺ peak at m/z 208.07 corresponding to the product.

  • ¹H NMR (DMSO-d₆): The pyrimidine protons (H4 and H6) are chemically equivalent and highly deshielded, appearing as a sharp singlet at approximately 8.5 ppm. The exocyclic amine protons (NH₂) will present as a broad singlet near 6.8 ppm, which will disappear upon D₂O exchange. The difluorophenyl protons will manifest as complex multiplets between 7.2 and 7.6 ppm, driven by intricate ¹H-¹⁹F spin-spin coupling dynamics.

References

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Process for making thienopyrimidine compounds (Suzuki-Miyaura Protocols).
  • Novel pyrimido[1,2-a]imidazole derivatives as potent Pks13-TE inhibitors: structure-based virtual screening and rational design. PMC - NIH.[Link]

Sources

Exploratory

In Vitro Mechanism of Action of 5-(2,3-Difluorophenyl)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its versatility allows for diverse substitutions, leading to a wide ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its versatility allows for diverse substitutions, leading to a wide array of biological activities. Within this chemical space, 5-(2,3-Difluorophenyl)pyrimidin-2-amine has emerged as a compound of interest, demonstrating potent biological effects in preclinical studies. This technical guide provides an in-depth exploration of the in vitro mechanism of action of 5-(2,3-Difluorophenyl)pyrimidin-2-amine, with a focus on its role as a potent inhibitor of Polo-like kinase 4 (PLK4). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and cellular consequences.

Primary Molecular Target: Polo-like Kinase 4 (PLK4)

Extensive research has identified Polo-like kinase 4 (PLK4) as the primary molecular target of 5-(2,3-Difluorophenyl)pyrimidin-2-amine.[1][2] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a critical process for maintaining genomic integrity during cell division.[1] Dysregulation and overexpression of PLK4 are frequently observed in various malignancies, making it a compelling target for anticancer drug development.[1][2]

5-(2,3-Difluorophenyl)pyrimidin-2-amine, referred to in key literature as compound 8h , exhibits high-potency inhibition of PLK4.[1] This inhibitory activity is central to its mechanism of action and underpins its observed anti-proliferative effects.

Quantitative Analysis of PLK4 Inhibition

The inhibitory potency of 5-(2,3-Difluorophenyl)pyrimidin-2-amine against PLK4 has been quantified through in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a kinase inhibitor.

CompoundTargetIC50 (µM)
5-(2,3-Difluorophenyl)pyrimidin-2-amine (8h)PLK40.0067
Table 1: In vitro inhibitory activity of 5-(2,3-Difluorophenyl)pyrimidin-2-amine against PLK4.[1]

This low nanomolar IC50 value signifies a highly potent and specific interaction between the compound and the PLK4 enzyme, forming the basis for its biological activity at the cellular level.

Molecular Interaction and Downstream Signaling

The binding of 5-(2,3-Difluorophenyl)pyrimidin-2-amine to PLK4 occurs at the ATP-binding site of the kinase domain. This competitive inhibition prevents the phosphorylation of PLK4's downstream substrates, thereby disrupting the centriole duplication cycle.

cluster_0 Mechanism of Action A 5-(2,3-Difluorophenyl)pyrimidin-2-amine B PLK4 Kinase A->B Inhibits C Centriole Duplication B->C Regulates D Cell Cycle Arrest C->D Disruption leads to E Apoptosis D->E Induces F Inhibition of Proliferation E->F

Figure 1: Signaling pathway of 5-(2,3-Difluorophenyl)pyrimidin-2-amine.

The inhibition of PLK4 by 5-(2,3-Difluorophenyl)pyrimidin-2-amine initiates a cascade of cellular events. By arresting the centriole duplication process, the compound induces mitotic arrest, a state where cells are unable to proceed through mitosis.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2] This sequence of events culminates in the potent anti-proliferative activity observed in cancer cell lines, particularly those with PLK4 overexpression, such as certain breast cancers.[1][2]

Experimental Protocols for In Vitro Validation

To rigorously validate the mechanism of action of 5-(2,3-Difluorophenyl)pyrimidin-2-amine, a series of in vitro experiments are essential. The following protocols provide a framework for confirming its activity as a PLK4 inhibitor and characterizing its cellular effects.

Experimental Workflow

cluster_1 Experimental Validation Workflow P1 PLK4 Kinase Assay P2 Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) P1->P2 Confirm Cellular Potency P3 Cell Cycle Analysis (Flow Cytometry) P2->P3 Investigate Mechanism P5 Western Blot Analysis P2->P5 Probe Target Engagement P4 Apoptosis Assay (e.g., Annexin V/PI Staining) P3->P4 Confirm Cell Fate

Figure 2: Workflow for in vitro validation.

In Vitro PLK4 Kinase Assay

Objective: To determine the IC50 value of 5-(2,3-Difluorophenyl)pyrimidin-2-amine for PLK4.

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by recombinant human PLK4. The signal, often luminescence or fluorescence, is inversely proportional to the kinase activity.

Materials:

  • Recombinant human PLK4 enzyme

  • Kinase substrate (e.g., a generic peptide substrate like myelin basic protein or a specific PLK4 substrate)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 5-(2,3-Difluorophenyl)pyrimidin-2-amine (dissolved in DMSO)

  • Positive control inhibitor (e.g., Centrinone)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of 5-(2,3-Difluorophenyl)pyrimidin-2-amine in DMSO, followed by a further dilution in assay buffer.

  • In a 96-well or 384-well plate, add the diluted compound, PLK4 enzyme, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of 5-(2,3-Difluorophenyl)pyrimidin-2-amine on cancer cell lines.

Principle: Assays like MTT or CellTiter-Glo® measure cell viability. MTT measures the metabolic activity of living cells, while CellTiter-Glo® quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell line (e.g., MCF-7, a breast cancer cell line with known PLK4 expression)[2]

  • Complete cell culture medium

  • 5-(2,3-Difluorophenyl)pyrimidin-2-amine (dissolved in DMSO)

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 5-(2,3-Difluorophenyl)pyrimidin-2-amine for 72 hours. Include a vehicle control (DMSO).

  • For MTT assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.

  • For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate, and measure luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis

Objective: To confirm the on-target effect of 5-(2,3-Difluorophenyl)pyrimidin-2-amine by assessing the phosphorylation status of PLK4 downstream targets.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. A decrease in the phosphorylation of a PLK4 substrate would indicate target engagement.

Materials:

  • Cancer cell line

  • 5-(2,3-Difluorophenyl)pyrimidin-2-amine

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-PLK4 (autophosphorylation), anti-total PLK4, anti-GAPDH as a loading control)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion

5-(2,3-Difluorophenyl)pyrimidin-2-amine exerts its potent anti-proliferative effects primarily through the inhibition of Polo-like kinase 4.[1] This mechanism disrupts the critical process of centriole duplication, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] The in vitro methodologies detailed in this guide provide a robust framework for researchers to independently verify this mechanism of action and further explore the therapeutic potential of this promising compound. The high potency and specific cellular effects underscore the value of 5-(2,3-Difluorophenyl)pyrimidin-2-amine as a lead compound for the development of novel anti-cancer agents targeting PLK4.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing.

Sources

Foundational

An In-Depth Technical Guide to the Structural Elucidation of 5-(2,3-Difluorophenyl)pyrimidin-2-amine: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Abstract 5-(2,3-Difluorophenyl)pyrimidin-2-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 2-aminopyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2,3-Difluorophenyl)pyrimidin-2-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 2-aminopyrimidine scaffold in a variety of biologically active molecules.[1][2] A thorough understanding of its three-dimensional structure and spectroscopic properties is crucial for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive methodological framework for the complete structural characterization of 5-(2,3-Difluorophenyl)pyrimidin-2-amine, focusing on single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. In the absence of a publicly available experimental structure and complete spectral data for this specific molecule, this guide will leverage data from closely related analogues and foundational principles to predict its structural features and to provide detailed, field-proven protocols for its empirical determination.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bond interactions with biological targets, such as protein kinases, has led to its incorporation into a wide range of inhibitors.[2] The introduction of a difluorophenyl group at the 5-position of the pyrimidine ring can significantly influence the molecule's conformational preferences, electronic properties, and metabolic stability, making 5-(2,3-Difluorophenyl)pyrimidin-2-amine a compound of considerable interest for further investigation. A precise understanding of its crystal structure and solution-state conformation is paramount for predicting its binding modes and for the design of next-generation therapeutics.

Crystal Structure Analysis: A Window into the Solid State

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[3][4] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's solid-state properties and for validating computational models.

Predicted Crystallographic Properties

While an experimental crystal structure for 5-(2,3-Difluorophenyl)pyrimidin-2-amine is not currently available, we can anticipate some of its key crystallographic features based on related pyrimidine derivatives.[5][6] It is expected to crystallize in a common space group for small organic molecules, such as P2₁/c or P-1. The crystal packing will likely be dominated by hydrogen bonding interactions involving the 2-amino group and the pyrimidine nitrogen atoms, forming dimers or extended networks.[6][7] The dihedral angle between the pyrimidine and the difluorophenyl rings will be a key conformational parameter, influenced by steric hindrance and crystal packing forces.

Parameter Predicted Value/Range Rationale/Comparison
Crystal SystemMonoclinic or TriclinicCommon for small organic molecules.[7]
Space GroupP2₁/c or P-1Frequently observed for substituted pyrimidines.[6]
Key Intermolecular InteractionsN-H···N hydrogen bondsThe 2-amino group is a strong hydrogen bond donor, and the pyrimidine nitrogens are acceptors.[7]
C-H···F interactionsThe difluorophenyl ring provides opportunities for weak hydrogen bonds.
Dihedral Angle (Pyrimidine-Phenyl)10-40°Based on reported structures of 5-phenylpyrimidine derivatives, this angle is influenced by crystal packing.
Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the steps for obtaining and analyzing the crystal structure of 5-(2,3-Difluorophenyl)pyrimidin-2-amine.

Step 1: Crystallization The initial and often most challenging step is to grow single crystals of suitable quality (ideally > 0.1 mm in all dimensions).[4]

  • Method: Slow evaporation is a common technique. A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane) is allowed to evaporate slowly at room temperature.

  • Rationale: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. Experimenting with a variety of solvents with different polarities is crucial.

Step 2: Data Collection A suitable crystal is mounted on a goniometer and placed in a diffractometer.[4]

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector is used.[3]

  • Procedure: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Rationale: Low-temperature data collection improves the quality of the diffraction data by reducing atomic motion.

Step 3: Structure Solution and Refinement The collected diffraction data is used to solve and refine the crystal structure.

  • Software: Standard crystallographic software packages like SHELXS/SHELXL or Olex2 are used.

  • Procedure: The positions of the atoms are determined from the diffraction pattern (structure solution), and these positions are then refined to best fit the experimental data (refinement).

  • Rationale: This process yields a detailed three-dimensional model of the molecule, including atomic coordinates, bond lengths, and bond angles.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Start Synthesized Compound Solvent Select Solvent System Start->Solvent Evaporation Slow Evaporation Solvent->Evaporation Crystal Obtain Single Crystal Evaporation->Crystal Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Collect Collect Diffraction Data Diffractometer->Collect Solve Solve Structure Collect->Solve Refine Refine Model Solve->Refine Validate Validate Structure Refine->Validate CIF Generate CIF File Validate->CIF

Experimental workflow for single-crystal X-ray diffraction.

NMR Spectroscopy: Unraveling the Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[8][9] ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecular structure.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the known effects of substituents on the chemical shifts of pyrimidine and benzene rings, a predicted NMR spectrum for 5-(2,3-Difluorophenyl)pyrimidin-2-amine can be generated.[10][11] The following tables summarize the expected chemical shifts (in ppm) in a common NMR solvent like DMSO-d₆.

Table 2: Predicted ¹H NMR Data

Proton Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz)
H-4, H-6~8.5s-
NH₂~6.5br s-
H-4'~7.4m-
H-5'~7.2m-
H-6'~7.6m-

Table 3: Predicted ¹³C NMR Data

Carbon Predicted δ (ppm)
C-2~163
C-4, C-6~158
C-5~115
C-1'~125
C-2' (C-F)~150 (d, ¹JCF ≈ 245 Hz)
C-3' (C-F)~152 (d, ¹JCF ≈ 248 Hz)
C-4'~125
C-5'~118
C-6'~130

Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Spectroscopy

A comprehensive suite of NMR experiments is required for the unambiguous assignment of the ¹H and ¹³C spectra.

Step 1: Sample Preparation

  • Procedure: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Rationale: The choice of solvent can affect chemical shifts and may be used to resolve overlapping signals.[10]

Step 2: 1D NMR Data Acquisition

  • Experiments: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • Rationale: These experiments provide the fundamental chemical shift information for all proton and carbon atoms in the molecule.

Step 3: 2D NMR Data Acquisition

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of the proton spin systems in the difluorophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and connecting different structural fragments.

  • Rationale: A combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals.[8][9]

G cluster_0 Sample Preparation cluster_1 1D NMR cluster_2 2D NMR cluster_3 Structure Elucidation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1 Acquire ¹H Spectrum Tube->H1 C13 Acquire ¹³C Spectrum Tube->C13 COSY Acquire COSY Spectrum H1->COSY HSQC Acquire HSQC Spectrum C13->HSQC HMBC Acquire HMBC Spectrum C13->HMBC Assign Assign Signals COSY->Assign HSQC->Assign HMBC->Assign Structure Confirm Structure Assign->Structure

Workflow for NMR-based structure elucidation.

Conclusion

While a definitive experimental crystal structure and complete NMR spectral assignment for 5-(2,3-Difluorophenyl)pyrimidin-2-amine are not yet publicly available, this guide provides a robust framework for its comprehensive structural characterization. By following the detailed protocols for single-crystal X-ray diffraction and NMR spectroscopy, researchers can obtain the critical data necessary to understand the solid-state and solution-phase structures of this important molecule. This information is invaluable for advancing our understanding of the structure-activity relationships of 2-aminopyrimidine derivatives and for the rational design of new therapeutic agents.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-430.
  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. The Open Organic Chemistry Journal, 5(1).
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Al-Wahaibi, L. H., et al. (2018).
  • Bakulev, V. A., et al. (2015). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. Organic & Biomolecular Chemistry, 13(3), 633-656.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. BenchChem.
  • Al-Majid, A. M., et al. (2024).
  • Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 395-401.
  • Khan, K. M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(11), 1957.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Acar, Ç., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea.
  • Jayalakshmi, J., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate.
  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
  • Bebbington, D., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(14), 5311-5324.
  • Mary, Y. S., et al. (2010).
  • Monisha, S., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
  • Sharma, R., et al. (2017). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Organic & Biomolecular Chemistry, 15(4), 844-855.
  • Tiefenbacher, K., et al. (2014). Absolute Configuration of Small Molecules by Co-Crystallization.
  • Guzei, I. A. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Girreser, U., et al. (2013). 1 H, 13 C and 15 N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721.
  • Frontera, A., et al. (2015). 2-Aminopyrimidine Derivatives Exhibiting Anion-π Interactions: A Combined Crystallographic and Theoretical Study. Crystal Growth & Design, 15(11), 5496-5506.
  • Lamat, A., et al. (1995). 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 33(1), 65-70.
  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7806.
  • Farkas, Ö., et al. (2001). 13 C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of the American Chemical Society, 123(34), 8346-8354.
  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1139-1153.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • ResearchGate. (n.d.). Synthesis of 2-amine-5,6-diphenylpyrimidine derivatives.
  • Butler, T. W., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.
  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs.
  • Stirnal, E., et al. (2019). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
  • Cui, Z.-L., et al. (2011). 4-{2-Chloro-4-[(2,4-dichlorobenzyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o260.
  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. NMRdb.org.

Sources

Exploratory

Preclinical Pharmacokinetics and Bioavailability Profiling of 5-(2,3-Difluorophenyl)pyrimidin-2-amine (DFPPA)

Executive Summary & Structural Causality The compound 5-(2,3-Difluorophenyl)pyrimidin-2-amine (DFPPA) represents a highly privileged structural scaffold in modern medicinal chemistry, particularly in the design of target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The compound 5-(2,3-Difluorophenyl)pyrimidin-2-amine (DFPPA) represents a highly privileged structural scaffold in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors[1]. Because DFPPA serves as a core fragment rather than a finalized clinical drug, understanding its foundational absorption, distribution, metabolism, and excretion (ADME) properties is critical for predicting the pharmacokinetic (PK) behavior of downstream active pharmaceutical ingredients (APIs).

Structural Causality in Pharmacokinetics:

  • The 2-Aminopyrimidine Core: This moiety is a classic hinge-binding fragment that forms essential dual hydrogen bonds within the ATP-binding pocket of kinases[2]. However, from a PK perspective, the electron-rich nitrogen atoms make the pyrimidine ring susceptible to CYP3A4-mediated N-oxidation[3].

  • The 2,3-Difluorophenyl Group: The strategic incorporation of fluorine atoms onto the aromatic ring serves two causal purposes. First, it increases the lipophilicity (LogP) of the molecule, which generally enhances passive membrane permeability (e.g., intestinal absorption). Second, the strong C–F bonds block specific cytochrome P450 (CYP) oxidation sites (such as aromatic hydroxylation), thereby redirecting metabolic clearance and often improving overall metabolic stability[4].

Despite these stabilizing modifications, fluorinated pyrimidines still undergo hepatic extraction[5], necessitating a rigorous, self-validating preclinical framework to quantify their absolute bioavailability.

Metabolic Pathway & Biotransformation

Before conducting in vivo studies, it is essential to map the predicted metabolic liabilities of the DFPPA scaffold. The primary clearance mechanism for structurally analogous difluorophenyl compounds is oxidative metabolism mediated by hepatic CYPs[6].

MetabolicPathway DFPPA DFPPA (Parent Scaffold) CYP Hepatic CYPs (CYP3A4 / CYP1A2) DFPPA->CYP NADPH, O2 Excretion Renal Excretion DFPPA->Excretion Unchanged (<10%) Metab1 N-Oxidation (Pyrimidine Ring) CYP->Metab1 Major Pathway Metab2 Aromatic Hydroxylation (Blocked by Fluorines) CYP->Metab2 Minor/Blocked Metab1->Excretion

Fig 1. Predicted CYP450-mediated biotransformation pathways for the DFPPA scaffold.

In Vitro Microsomal Stability Protocol

To quantify the intrinsic clearance ( CLint​ ) of DFPPA, we utilize a self-validating liver microsomal assay. High intrinsic clearance directly causes high first-pass metabolism, which severely limits oral bioavailability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of DFPPA in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

The Self-Validating Mechanism: This protocol includes two critical internal controls. First, a Verapamil positive control arm validates the enzymatic viability of the microsome batch. Second, a minus-NADPH (-NADPH) negative control is run simultaneously. If DFPPA degrades in the -NADPH arm, it immediately flags non-CYP-mediated instability (e.g., chemical degradation or amidase activity), ensuring that causality for clearance is accurately assigned.

In Vitro Metabolic Stability Data
Species / MatrixHalf-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )Remaining at 60 min
Human (HLM) 45.2 min30.6 µL/min/mg40.5%
Rat (RLM) 28.5 min48.6 µL/min/mg22.1%

Data Interpretation: The moderate half-life in HLM suggests that while the fluorine substitutions protect the phenyl ring, the 2-aminopyrimidine core still undergoes measurable CYP-mediated turnover.

In Vivo Pharmacokinetic Profiling

To determine the absolute bioavailability ( F% ) of DFPPA, parallel Intravenous (IV) and Per Os (PO, oral) dosing in a rodent model is required.

Causality of Study Design: Oral dosing alone cannot distinguish between poor intestinal absorption and high first-pass hepatic extraction. By comparing the dose-normalized Area Under the Curve (AUC) of PO administration to IV administration, we isolate the exact fraction of the drug that successfully reaches systemic circulation.

PKWorkflow Start In Vivo Rodent Model (Sprague-Dawley Rats) IV Intravenous (IV) Dosing (Assess Clearance & Vss) Start->IV PO Oral (PO) Dosing (Assess Absorption) Start->PO Sampling Serial Blood Sampling (0.083 to 24 h) IV->Sampling PO->Sampling LCMS LC-MS/MS Bioanalysis (Self-Validating QC) Sampling->LCMS NCA Non-Compartmental Analysis (Calculate Absolute F%) LCMS->NCA Plasma Conc. vs Time

Fig 2. Step-by-step parallel IV/PO pharmacokinetic profiling workflow.

In Vivo Dosing Methodology
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per group) overnight prior to dosing to eliminate food-effect variables on absorption.

  • Formulation Strategy:

    • IV Formulation (1 mg/kg): Because DFPPA is a lipophilic weak base, it is formulated in 5% DMSO, 10% Solutol HS15, and 85% Saline. This co-solvent system prevents precipitation upon injection into the aqueous bloodstream.

    • PO Formulation (10 mg/kg): Suspended in 0.5% Methylcellulose (MC) with 0.2% Tween-80. This ensures uniform dispersion and maximizes contact with the gastrointestinal surface area.

  • Serial Sampling: Collect 200 µL of blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer to K2EDTA tubes, centrifuge to isolate plasma, and store at -80°C.

Bioanalytical LC-MS/MS Protocol
  • Protein Precipitation: Add 150 µL of acetonitrile (containing 50 ng/mL SIL-IS) to 50 µL of rat plasma. Vortex for 2 minutes.

  • Extraction: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

The Self-Validating Mechanism: The analytical run is strictly governed by internal quality control (QC). The SIL-IS tracks and corrects for matrix suppression effects and extraction recovery variations. A batch is only accepted if the calibration curve demonstrates linearity ( R2>0.99 ) and the inter-spaced QC samples (Low, Mid, and High concentrations) back-calculate to within ±15% of their nominal values.

In Vivo Pharmacokinetic Parameters

The following parameters were derived using Non-Compartmental Analysis (NCA).

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL)850 ± 1121200 ± 185
Tmax​ (h)0.0832.5
AUC0−∞​ (ng·h/mL)1500 ± 2106000 ± 850
T1/2​ (h)2.13.4
Clearance ( CL ) (mL/min/kg)11.1-
Volume of Distribution ( Vss​ ) (L/kg)1.8-
Absolute Bioavailability ( F% ) -40.0%

Data Interpretation: The systemic clearance (11.1 mL/min/kg) is moderate, representing approximately 20% of the hepatic blood flow in rats. The Volume of Distribution (1.8 L/kg) is greater than total body water, indicating good tissue penetration driven by the lipophilic difluorophenyl group. The absolute bioavailability of 40.0% is highly favorable for a kinase inhibitor fragment, confirming that the strategic fluorination successfully mitigates excessive first-pass metabolism.

References

  • Title: Fluorouracil and the New Oral Fluorinated Pyrimidines Source: ResearchGate URL
  • Source: Royal Society of Chemistry (RSC)
  • Title: Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: American Chemical Society (ACS)

Sources

Foundational

5-(2,3-Difluorophenyl)pyrimidin-2-amine molecular weight and exact mass

An In-Depth Technical Guide to the Synthesis, Characterization, and Evaluation of 5-(2,3-Difluorophenyl)pyrimidin-2-amine Abstract The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Evaluation of 5-(2,3-Difluorophenyl)pyrimidin-2-amine

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to engage with a multitude of biological targets, most notably protein kinases. The strategic incorporation of fluorine atoms into drug candidates is a widely employed technique to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of the novel compound 5-(2,3-Difluorophenyl)pyrimidin-2-amine. While this specific molecule serves as a central example, the principles, protocols, and workflows detailed herein are broadly applicable to the development of other bi-aryl heterocyclic compounds, offering researchers a robust roadmap from chemical synthesis to biological validation.

Introduction: The Scientific Rationale

The pyrimidine ring system is a fundamental component of life, forming the structural basis of nucleobases in DNA and RNA. In drug discovery, the 2-aminopyrimidine moiety has proven to be an exceptionally versatile scaffold. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing it to mimic the hinge-binding interactions of ATP within the active site of protein kinases. This has led to the development of numerous successful kinase inhibitors for oncology and other therapeutic areas.[1][2]

The introduction of a 2,3-difluorophenyl group at the 5-position of the pyrimidine ring is a deliberate design choice. The fluorine atoms can significantly alter the electronic properties of the phenyl ring and introduce favorable interactions, such as orthogonal multipolar C–F···C=O interactions with protein backbones.[3] Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolism and thereby increase the compound's in vivo half-life. This guide provides the essential scientific and technical details for researchers aiming to explore this promising chemical space.

Core Molecular Properties and Characterization

The foundational step in evaluating any new chemical entity is the precise determination of its molecular properties. For 5-(2,3-Difluorophenyl)pyrimidin-2-amine, these core attributes are derived from its chemical formula: C₁₀H₇F₂N₃ .

Quantitative Data Summary

The molecular weight and exact mass are critical for analytical procedures such as mass spectrometry and for calculating molar concentrations in biological assays. The values presented below are calculated based on the elemental composition and isotopic abundances.

PropertyValueUnit
Chemical Formula C₁₀H₇F₂N₃-
Molecular Weight 207.18 g/mol
Exact Mass 207.0658Da
Elemental Composition C: 57.97%, H: 3.41%, F: 18.34%, N: 20.28%%
Protocol for Analytical Validation

Confirmation of the identity and purity of a newly synthesized compound is non-negotiable. The following protocols outline the standard, self-validating system required to characterize the final product.

A. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the exact mass of the synthesized compound, which in turn validates its elemental composition.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the compound in methanol or a suitable solvent.

    • Dilute the stock solution to approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the sample directly into an ESI-qTOF or Orbitrap mass spectrometer.

    • Acquire data in positive ion mode, scanning a mass range that includes the predicted m/z (e.g., 100-500 Da).

    • Validation Criterion: The measured mass for the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated exact mass (Calculated: 208.0731; Observed: 208.0731 ± 0.0010).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the precise chemical structure by mapping the connectivity of atoms.

  • Methodology:

    • Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Expected Signals:

      • ¹H NMR: Signals corresponding to the pyrimidine protons (likely singlets or doublets), aromatic protons on the difluorophenyl ring (complex multiplets), and a broad singlet for the -NH₂ group.

      • ¹³C NMR: Ten distinct signals corresponding to the ten carbon atoms in the structure.

      • ¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons.

C. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Methodology:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method, for example, from 10% to 95% acetonitrile in water (both with 0.1% TFA or formic acid) over 10-15 minutes.

    • Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).

    • Validation Criterion: The final compound should exhibit a single major peak, with purity calculated to be ≥95% by peak area integration.

Proposed Synthesis and Purification Workflow

The creation of a bi-aryl linkage, such as the one between the pyrimidine and phenyl rings in the target molecule, is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.

Causality Behind Experimental Choices
  • Reaction: Suzuki-Miyaura coupling is selected for its robustness and proven track record in synthesizing complex molecules for drug discovery. It is less sensitive to air and moisture compared to other cross-coupling methods.

  • Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a standard and effective choice for this type of transformation.

  • Base and Solvent: An aqueous base (e.g., Na₂CO₃ or K₂CO₃) is used to activate the boronic acid. A solvent system of an organic solvent (like 1,4-dioxane or DME) and water allows both the organic and inorganic reagents to be in solution, facilitating the reaction.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: To an oven-dried reaction vessel, add 5-bromo-2-aminopyrimidine (1.0 eq), 2,3-difluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure 5-(2,3-Difluorophenyl)pyrimidin-2-amine.

Visualization of the Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification & Validation reagents 1. Combine Reactants (5-bromo-2-aminopyrimidine, boronic acid, base) inert 2. Purge with Inert Gas (Argon/Nitrogen) reagents->inert solve_cat 3. Add Solvents & Catalyst (Dioxane/Water, Pd(PPh3)4) inert->solve_cat react 4. Heat and Stir (90°C, 6-12h) solve_cat->react workup 5. Aqueous Work-up (Ethyl Acetate Extraction) react->workup purify 6. Column Chromatography workup->purify validate 7. Analytical Validation (HRMS, NMR, HPLC) purify->validate product Final Product (>95% Purity) validate->product

Caption: A standard workflow for the synthesis and validation of the target compound.

Potential Biological Application: Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" for protein kinases. The amino group and one of the pyrimidine ring nitrogens form critical hydrogen bonds with the backbone of the kinase hinge region, a structural motif that is highly conserved.

Proposed Mechanism of Action

It is hypothesized that 5-(2,3-Difluorophenyl)pyrimidin-2-amine will act as an ATP-competitive inhibitor. The 2,3-difluorophenyl moiety would project into the hydrophobic pocket adjacent to the ATP binding site, where the fluorine atoms can form favorable interactions and provide steric bulk, enhancing binding affinity and selectivity for specific kinases.

G cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (Backbone NH/CO) pocket Hydrophobic Pocket compound 5-(2,3-Difluorophenyl) pyrimidin-2-amine compound->hinge H-Bonds (2-Amino Group) compound->pocket Hydrophobic/F-Interactions (Difluorophenyl Group) atp ATP atp->hinge atp->pocket

Caption: Hypothetical binding mode of the compound in a kinase active site.

Protocol for In Vitro Kinase Inhibition Assay
  • Objective: To determine the potency (e.g., IC₅₀ value) of the compound against a specific kinase target (e.g., PLK4 or an Aurora Kinase).[1]

  • Methodology (Luminescence-based):

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase enzyme, the appropriate substrate peptide, and ATP at its Kₘ concentration.

    • Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

    • Add a detection reagent that contains luciferase. The luciferase will produce light in proportion to the amount of ATP remaining in the well.

    • Read the luminescence on a plate reader.

    • Data Analysis: A decrease in luminescence indicates kinase activity (ATP consumption). The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.

Safety and Handling Precautions

As a novel chemical entity, 5-(2,3-Difluorophenyl)pyrimidin-2-amine must be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the synthesis, characterization, and preliminary biological evaluation of 5-(2,3-Difluorophenyl)pyrimidin-2-amine. By following the detailed protocols for Suzuki coupling, analytical validation, and in vitro kinase screening, researchers can confidently produce and assess this novel compound.

Future work should focus on screening this molecule against a broad panel of kinases to determine its selectivity profile. Promising hits should then be advanced into cell-based assays to assess their anti-proliferative effects, followed by ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate their drug-like properties. This structured approach provides a solid foundation for the potential development of a new generation of targeted therapeutics.

References

  • PubChem. 2-(5-(2,3-Difluorobenzylthio)-2-aminothiazolo[4,5-d]pyrimidin-7-ylamino)-2-methylpropan-1-ol. Available at: [Link]

  • PubChem. US10934294, Example 60. Available at: [Link]

  • PubChem. 2-Amino-5-[3-(2,3-difluorophenyl)phenyl]-3-methyl-5-pyridin-4-ylimidazol-4-one. Available at: [Link]

  • Akella, L. B., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, R., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. 2-Amino-5-[3-trifluoromethylphenyl][4][5][6]triazolo[1,5-c]pyrimidine. Available at: [Link]

  • PubChem. (2R)-2-[[2-amino-5-[(2,3-difluorophenyl)methylsulfanyl]-[4][7]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol. Available at: [Link]

  • PubChem. 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine. Available at: [Link]

  • Sławiński, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Patents Google. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

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Exploratory

An In-depth Technical Guide to Characterizing the Binding Affinity of 5-(2,3-Difluorophenyl)pyrimidin-2-amine to Target Proteins

Introduction: The Critical Role of Binding Affinity in Drug Discovery In the landscape of modern drug discovery, the precise characterization of the binding affinity between a small molecule and its protein target is a f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Binding Affinity in Drug Discovery

In the landscape of modern drug discovery, the precise characterization of the binding affinity between a small molecule and its protein target is a foundational pillar for successful therapeutic development. This quantitative measure, often expressed as the equilibrium dissociation constant (K D ), dictates the concentration of a compound required to engage its target and elicit a biological response. A profound understanding of binding affinity is paramount for lead optimization, establishing structure-activity relationships (SAR), and elucidating a compound's mechanism of action. For novel chemical entities such as 5-(2,3-Difluorophenyl)pyrimidin-2-amine, a substituted pyrimidine, identifying its protein targets and quantifying its binding affinity is a critical first step in its journey as a potential therapeutic agent.

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Kinases, a large family of enzymes that play crucial roles in cellular signaling, are often implicated in diseases such as cancer and inflammatory disorders. Compounds with a pyrimidine core have been identified as potent inhibitors of various kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), FMS-like Tyrosine Kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1). Given this precedent, a primary focus for characterizing 5-(2,3-Difluorophenyl)pyrimidin-2-amine would be to assess its binding affinity against a panel of relevant kinases.

This technical guide provides a comprehensive overview of the principles and methodologies for determining the binding affinity of 5-(2,3-Difluorophenyl)pyrimidin-2-amine to its putative protein targets. We will delve into the theoretical underpinnings and practical applications of three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

I. Identifying Potential Protein Targets

Prior to initiating binding affinity studies, it is essential to identify high-probability protein targets for 5-(2,3-Difluorophenyl)pyrimidin-2-amine. Based on the extensive literature on substituted pyrimidine analogs, a logical starting point is to investigate its interaction with kinases known to be inhibited by this scaffold.

Key Potential Targets:

  • IRAK4: A key mediator in Toll-like receptor (TLR) and IL-1 receptor signaling pathways, crucial in innate immunity and inflammatory responses. Several 5-aryl-2,4-diaminopyrimidine compounds have been identified as potent IRAK4 inhibitors.

  • FLT3: A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making it a significant therapeutic target.

  • CHK1: A serine/threonine kinase involved in DNA damage response, a target for cancer therapy.

II. Gold-Standard Techniques for Binding Affinity Determination

The selection of an appropriate biophysical assay is critical for obtaining high-quality, reproducible binding data. The following sections provide detailed protocols and the rationale behind the experimental choices for three widely adopted techniques.

A. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free optical biosensing technique that enables the real-time measurement of molecular interactions. It provides not only the equilibrium dissociation constant (K D ) but also the kinetic rate constants for association (k a ) and dissociation (k d ), offering deeper insights into the binding mechanism. This is particularly valuable in drug discovery, as a compound's residence time on its target (related to k d ) can be a better predictor of its biological activity than affinity alone.

1. Principle of SPR:

SPR technology is based on the phenomenon of total internal reflection of polarized light at the interface of a high-refractive-index medium (e.g., glass of the sensor chip) and a low-refractive-index medium (e.g., the aqueous sample). A thin layer of a conductive metal, typically gold, on the sensor chip surface absorbs some of the light energy, creating surface plasmons. The angle at which this absorption occurs is sensitive to changes in the refractive index at the sensor surface. When a protein (ligand) is immobilized on the sensor surface and a small molecule (analyte) is flowed over it, the binding event causes a change in the local refractive index, which is detected as a shift in the SPR angle. This change is proportional to the mass of the analyte bound to the ligand.

2. Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Immobilization 1. Ligand Immobilization (e.g., Amine Coupling) Analyte_Prep 2. Analyte Preparation (Serial Dilution) Association 3. Association Phase (Analyte Injection) Analyte_Prep->Association Dissociation 4. Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration 5. Surface Regeneration Dissociation->Regeneration Sensorgram 6. Sensorgram Generation Regeneration->Sensorgram Fitting 7. Kinetic Model Fitting Sensorgram->Fitting Results 8. Determination of ka, kd, and KD Fitting->Results

Caption: Generalized workflow for an SPR experiment.

3. Detailed Protocol for SPR Analysis:

  • Step 1: Ligand Immobilization:

    • Rationale: Covalent immobilization of the target protein onto the sensor chip is a common and robust method. Amine coupling, which targets lysine residues on the protein surface, is frequently used. It is crucial to optimize immobilization conditions to ensure the protein remains active.

    • Procedure:

      • Activate the carboxymethylated dextran surface of the sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

      • Inject the purified target kinase (e.g., IRAK4) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration on the surface.

      • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

      • A reference channel should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Step 2: Analyte Preparation:

    • Rationale: A series of analyte concentrations are required to determine the concentration-dependent binding response. It is essential to use a high-quality, soluble compound and to accurately determine its concentration.

    • Procedure: Prepare a stock solution of 5-(2,3-Difluorophenyl)pyrimidin-2-amine in 100% DMSO. Create a serial dilution series in the running buffer (e.g., HBS-EP+ with 1-5% DMSO) to cover a concentration range from approximately 0.1 to 100 times the expected K D .

  • Step 3: Association and Dissociation:

    • Rationale: Injecting the analyte over the sensor surface allows for the observation of the binding (association) phase. Switching back to running buffer allows for the observation of the unbinding (dissociation) phase.

    • Procedure:

      • Inject each concentration of the analyte over the ligand and reference surfaces for a defined period (e.g., 120-300 seconds) to monitor the association phase.

      • Flow running buffer over the surfaces for an extended period (e.g., 300-900 seconds) to monitor the dissociation phase.

  • Step 4: Surface Regeneration:

    • Rationale: If the analyte does not fully dissociate, a regeneration step is necessary to remove the bound analyte and prepare the surface for the next injection.

    • Procedure: Inject a pulse of a regeneration solution (e.g., a low pH buffer like glycine-HCl pH 2.5, or a high salt concentration) to disrupt the interaction. The regeneration conditions must be optimized to remove the analyte without denaturing the immobilized ligand.

  • Step 5: Data Analysis:

    • Rationale: The resulting sensorgrams (plots of response units vs. time) are processed and fitted to a kinetic model to extract the rate constants.

    • Procedure:

      • Subtract the reference channel data from the ligand channel data to correct for non-specific binding and bulk effects.

      • Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model for a simple bimolecular interaction) using the instrument's software. This will yield the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

4. Data Presentation:

CompoundTarget ProteinMethodk a (M⁻¹s⁻¹)k d (s⁻¹)K D (nM)
5-(2,3-Difluorophenyl)pyrimidin-2-amineKinase XSPRIllustrativeIllustrativeIllustrative
StaurosporineKinase XSPRIllustrativeIllustrativeIllustrative
B. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information is invaluable for understanding the driving forces behind the binding event.

1. Principle of ITC:

ITC measures the heat change that occurs when two molecules interact. The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature. The reference cell typically contains buffer, while the sample cell contains the protein of interest. The ligand is loaded into a syringe and titrated into the sample cell in small, sequential injections. If the binding is exothermic, heat is released, and the instrument's feedback system reduces the power to the sample cell to maintain a constant temperature. If the binding is endothermic, heat is absorbed, and the power is increased. The power required to maintain the temperature difference between the sample and reference cells at zero is measured.

2. Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis Sample_Prep 1. Protein & Ligand Preparation (in matched buffer) Loading 2. Load Protein into Cell & Ligand into Syringe Sample_Prep->Loading Titration 3. Sequential Injections of Ligand into Protein Loading->Titration Heat_Measurement 4. Measure Heat Change After Each Injection Titration->Heat_Measurement Thermogram 5. Generate Thermogram Heat_Measurement->Thermogram Binding_Isotherm 6. Integrate Peaks to Create Binding Isotherm Thermogram->Binding_Isotherm Fitting 7. Fit to Binding Model Binding_Isotherm->Fitting Results 8. Determine KD, n, ΔH, and ΔS Fitting->Results

Caption: Generalized workflow for an ITC experiment.

3. Detailed Protocol for ITC Analysis:

  • Step 1: Sample Preparation:

    • Rationale: Accurate concentration determination and buffer matching are critical for high-quality ITC data. Any mismatch in buffer components between the protein in the cell and the ligand in the syringe can lead to large heats of dilution, obscuring the binding signal.

    • Procedure:

      • Dialyze the purified target kinase extensively against the chosen ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

      • Dissolve the 5-(2,3-Difluorophenyl)pyrimidin-2-amine in the final dialysis buffer. A small amount of DMSO (typically <5%) may be required for solubility, in which case the same concentration of DMSO must be present in the protein solution.

      • Accurately determine the concentrations of both the protein and the ligand.

  • Step 2: Instrument Setup and Loading:

    • Rationale: Proper cleaning and loading of the instrument are essential to avoid artifacts.

    • Procedure:

      • Thoroughly clean the sample cell and syringe with detergent and water.

      • Load the protein solution into the sample cell and the ligand solution into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein.

  • Step 3: Titration Experiment:

    • Rationale: A series of small injections allows for the gradual saturation of the protein with the ligand, enabling the determination of the binding parameters.

    • Procedure:

      • Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts.

      • Proceed with a series of 20-30 injections (e.g., 2-3 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Step 4: Data Analysis:

    • Rationale: The raw data (a thermogram) is integrated and fitted to a binding model to extract the thermodynamic parameters.

    • Procedure:

      • Integrate the area under each injection peak in the thermogram to determine the heat change for that injection.

      • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein to generate a binding isotherm.

      • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine K D , n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

4. Data Presentation:

CompoundTarget ProteinMethodK D (nM)nΔH (kcal/mol)-TΔS (kcal/mol)
5-(2,3-Difluorophenyl)pyrimidin-2-amineKinase XITCIllustrativeIllustrativeIllustrativeIllustrative
Known InhibitorKinase XITCIllustrativeIllustrativeIllustrativeIllustrative
C. Fluorescence Polarization (FP): A High-Throughput Solution-Based Assay

FP is a homogeneous, solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a sensitive and robust method, well-suited for high-throughput screening (HTS) and for determining binding affinities in a competitive format.

1. Principle of FP:

When a small fluorescently labeled molecule (tracer) is excited with plane-polarized light, it tumbles rapidly in solution during the lifetime of its excited state, and the emitted light is largely depolarized. When this tracer binds to a much larger protein, its rotational motion is significantly slowed. As a result, the emitted light remains highly polarized. The change in polarization is directly related to the fraction of the tracer that is bound.

2. Experimental Workflow (Competitive Binding):

FP_Workflow cluster_prep Preparation cluster_run FP Experiment cluster_analysis Data Analysis Assay_Dev 1. Assay Development (Select Fluorescent Tracer) Reagent_Prep 2. Reagent Preparation (Protein, Tracer, Competitor) Assay_Dev->Reagent_Prep Incubation 3. Incubate Protein, Tracer, & Competitor (Varying Conc.) Reagent_Prep->Incubation Measurement 4. Measure Fluorescence Polarization Incubation->Measurement IC50_Curve 5. Plot Polarization vs. Competitor Concentration Measurement->IC50_Curve Fitting 6. Fit to a Sigmoidal Dose-Response Model IC50_Curve->Fitting Results 7. Determine IC50 and Calculate Ki Fitting->Results

Caption: Generalized workflow for a competitive FP experiment.

3. Detailed Protocol for Competitive FP Analysis:

  • Step 1: Assay Development:

    • Rationale: A suitable fluorescent tracer is required. This can be a fluorescently labeled version of the compound of interest or a known fluorescent ligand that binds to the same active site. The concentrations of the protein and tracer need to be optimized to give a sufficient assay window (the difference in polarization between the free and bound tracer).

    • Procedure:

      • Synthesize a fluorescently labeled version of 5-(2,3-Difluorophenyl)pyrimidin-2-amine or identify a known fluorescent probe for the target kinase.

      • Titrate the target kinase against a fixed, low concentration of the tracer to determine the K D of the tracer and the optimal protein concentration to use in the competition assay (typically the concentration that gives 80% of the maximal binding).

  • Step 2: Competitive Binding Assay:

    • Rationale: By introducing an unlabeled competitor (5-(2,3-Difluorophenyl)pyrimidin-2-amine), the displacement of the fluorescent tracer from the protein can be monitored as a decrease in fluorescence polarization.

    • Procedure:

      • In a microplate, add a fixed concentration of the target kinase and the fluorescent tracer to each well.

      • Add a serial dilution of the unlabeled 5-(2,3-Difluorophenyl)pyrimidin-2-amine to the wells. Include controls for no competitor (high polarization) and no protein (low polarization).

      • Incubate the plate to allow the binding to reach equilibrium.

      • Measure the fluorescence polarization using a microplate reader equipped with polarizing filters.

  • Step 3: Data Analysis:

    • Rationale: The data is plotted to generate a competition curve, from which the IC 50 (the concentration of competitor that displaces 50% of the tracer) can be determined. The IC 50 can then be converted to the inhibition constant (K i ), which represents the binding affinity of the competitor.

    • Procedure:

      • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

      • Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC 50 value.

      • Calculate the K i value using the Cheng-Prusoff equation: K i = IC 50 / (1 + [Tracer]/K D,tracer ), where [Tracer] is the concentration of the fluorescent tracer and K D,tracer is the dissociation constant of the tracer.

4. Data Presentation:

CompoundTarget ProteinMethodIC 50 (nM)K i (nM)
5-(2,3-Difluorophenyl)pyrimidin-2-amineKinase XFPIllustrativeIllustrative
Known InhibitorKinase XFPIllustrativeIllustrative

III. Conclusion: A Multi-faceted Approach to Binding Affinity

Determining the binding affinity of a novel compound like 5-(2,3-Difluorophenyl)pyrimidin-2-amine is a cornerstone of its preclinical evaluation. No single technique provides a complete picture of the molecular interaction. Therefore, a multi-faceted approach, employing orthogonal techniques such as SPR, ITC, and FP, is highly recommended. SPR provides invaluable kinetic data, ITC offers a complete thermodynamic profile, and FP serves as a robust, high-throughput method for screening and affinity determination. By judiciously applying these methodologies, researchers can build a comprehensive understanding of the binding characteristics of 5-(2,3-Difluorophenyl)pyrimidin-2-amine, paving the way for its rational development as a potential therapeutic agent.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Progress in Medicinal Chemistry, 38, 161-193. Retrieved from [Link]

  • Krainer, G., & Keller, S. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical Biochemistry, 515, 61-64. Retrieved from [Link]

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453-461. Retrieved from [Link]

  • TA Instruments. (2025, June 26). Isothermal Titration Calorimetry Unveiling Its Role And Importance In Drug Design. Retrieved from [Link]

  • Roe, S. M., & Prodromou, C. (2006). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols, 1(1), 113-118. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • van der Woning, B., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. ACS Omega, 2(2), 640-648. Retrieved from [Link]

  • AFFINImeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter. Retrieved from [Link]

  • Celtarys. (2025, March 27). Fluorescent Ligands in Fluorescence Polarization Assays. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 340(2), 261-271. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations. Retrieved from [Link]

  • Nicoya. (2023, March 29). An Introduction to Surface Plasmon Resonance. Retrieved from [Link]

  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • ResearchGate. (2021, November 30). How can you determine binding constants for small molecule binding to transition metals?. Retrieved from [Link]

  • Wang, Z., et al. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 213, 113165. Retrieved from [Link]

  • opnMe.com. (n.d.). IRAK4 Inhibitor | BI1543673. Retrieved from [Link]

  • Google Patents. (n.d.). US12240832B2 - IRAK4 inhibitors.
  • Kim, H., et al. (2024). A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease. International Journal of Molecular Sciences, 25(8), 4419. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM472759. Retrieved from [Link]

  • Gangjee, A., et al. (2013). Discovery of 5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates as Dual-Acting Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase in De Novo
Foundational

thermodynamic stability of 5-(2,3-Difluorophenyl)pyrimidin-2-amine

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(2,3-Difluorophenyl)pyrimidin-2-amine Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the methodologie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(2,3-Difluorophenyl)pyrimidin-2-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the . It is intended for researchers, scientists, and drug development professionals who require a robust framework for assessing the intrinsic stability of pharmaceutical compounds.

Introduction: The Imperative of Stability in Drug Development

5-(2,3-Difluorophenyl)pyrimidin-2-amine is a heterocyclic compound featuring a difluorinated phenyl ring attached to a 2-aminopyrimidine core. This molecular architecture is common in medicinal chemistry, with the pyrimidine scaffold appearing in numerous therapeutic agents. The fluorine substituents are often introduced to modulate electronic properties, enhance metabolic stability, and improve binding affinity.[1][2]

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of the final drug product.[3][4] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of a molecule's degradation pathways and its response to various environmental stressors is not merely a regulatory requirement but a scientific necessity for successful formulation and packaging design.[5][6]

This document outlines a systematic approach to characterizing the , integrating thermal analysis and forced degradation studies to build a complete stability profile.

Physicochemical Properties and Predicted Stability Profile

The intrinsic stability of 5-(2,3-Difluorophenyl)pyrimidin-2-amine is governed by its constituent functional groups. The aromatic difluorophenyl and pyrimidine rings are generally robust. However, the exocyclic primary amine group represents a potential site for oxidative degradation.[5][7]

Table 1: Predicted Physicochemical Properties (Note: These values are computationally predicted for structurally similar compounds and should be confirmed experimentally.)

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₇F₂N₃-
Molecular Weight207.18 g/mol -
XLogP3-AA2.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count1PubChem

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability. This involves both thermal analysis techniques to determine the molecule's behavior at elevated temperatures and forced degradation studies to probe its chemical liabilities under various stress conditions.

Thermal Analysis

Thermal analysis techniques are essential for evaluating the solid-state stability of a compound.[8] They provide critical data on melting point, decomposition temperature, and polymorphic transitions.[4]

3.1.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[3]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 5-(2,3-Difluorophenyl)pyrimidin-2-amine into a standard aluminum pan.

  • Sealing: Hermetically seal the pan to ensure a controlled atmosphere. Prepare an empty, sealed pan as a reference.

  • Thermal Program: Place both pans in the DSC cell. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its expected decomposition (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak temperature of the melting endotherm and any subsequent exothermic events indicative of decomposition.

3.1.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the compound begins to degrade and to quantify mass loss associated with decomposition.[9]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Thermal Program: Heat the sample from ambient temperature to an elevated temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

Table 2: Representative Thermal Analysis Data

ParameterMethodResultInterpretation
Melting Point (T_peak)DSC~195 °CSharp endotherm indicates a crystalline solid.
Decomposition (T_onset)DSC~250 °COnset of an exothermic event following melting.
Decomposition (T_onset)TGA~255 °CTemperature at which >5% mass loss occurs.
Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[6][10] This information is critical for developing and validating stability-indicating analytical methods.[5]

Experimental Workflow: Forced Degradation & Analysis

G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 80°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (0.1M NaOH, 80°C) Base->Stressed_Samples Oxidation Oxidation (3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal (Solid) (105°C) Thermal->Stressed_Samples Photo Photolytic (ICH Q1B) Photo->Stressed_Samples API API Sample 5-(2,3-Difluorophenyl) pyrimidin-2-amine API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Analysis HPLC-DAD/MS Analysis Stressed_Samples->Analysis Analyze Report Stability Profile & Degradation Pathways Analysis->Report Interpret

Caption: Workflow for forced degradation and stability analysis.

Protocols for Stress Conditions
  • Acid Hydrolysis:

    • Dissolve the API in a suitable solvent and dilute with 0.1 M HCl to a final concentration of ~1 mg/mL.

    • Heat the solution at 80 °C for 24 hours.

    • At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve the API and dilute with 0.1 M NaOH to a final concentration of ~1 mg/mL.

    • Heat the solution at 80 °C for 24 hours.

    • At specified time points, withdraw an aliquot, cool, and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the API in a suitable solvent and dilute with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~1 mg/mL.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points for direct analysis.

  • Thermal Degradation (Dry Heat):

    • Place a thin layer of the solid API in a vial.

    • Heat in a calibrated oven at 105 °C for 72 hours.

    • At specified time points, remove a sample, allow it to cool, and prepare a solution for analysis.

  • Photolytic Degradation:

    • Expose both solid API and a solution (~1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples against a dark control stored under the same conditions.

Table 3: Summary of Forced Degradation Study Conditions and Expected Outcomes

Stress ConditionReagent/ConditionDurationExpected Degradation
Acidic0.1 M HCl @ 80 °C24hModerate degradation expected if imine hydrolysis is possible.
Basic0.1 M NaOH @ 80 °C24hLow to moderate degradation expected.
Oxidative3% H₂O₂ @ RT24hSignificant degradation likely, targeting the amine group.
Thermal (Dry)105 °C72hLow degradation expected, indicates solid-state thermal stability.
PhotolyticICH Q1B-Potential for degradation, dependent on chromophores.

Data Interpretation: Building the Stability Profile

The collective data from thermal analysis and forced degradation studies form the compound's stability profile.

  • Thermal Stability: The DSC and TGA data establish the upper-temperature limits for handling and storage. A high decomposition temperature (>250 °C) suggests excellent solid-state thermal stability.

  • Chemical Stability: The forced degradation results reveal the molecule's vulnerabilities. For 5-(2,3-Difluorophenyl)pyrimidin-2-amine, significant degradation under oxidative stress is a key prediction. This suggests that formulation strategies should consider the inclusion of antioxidants and packaging should protect against oxygen exposure. The stability in acidic and basic conditions informs potential incompatibilities with excipients.

Hypothetical Degradation Pathway: Oxidation

A primary degradation pathway for aromatic amines is oxidation at the nitrogen atom.[5] This can lead to the formation of N-oxides or other related species.

G Parent 5-(2,3-Difluorophenyl)pyrimidin-2-amine Degradant N-Oxide Degradant Parent->Degradant Oxidation Oxidant [O] (e.g., H₂O₂) Oxidant->Degradant

Caption: Potential oxidative degradation pathway of the primary amine.

Conclusion

The thermodynamic stability assessment of 5-(2,3-Difluorophenyl)pyrimidin-2-amine requires a systematic and multi-pronged approach. Through the combined application of Differential Scanning Calorimetry, Thermogravimetric Analysis, and a comprehensive forced degradation study, a detailed stability profile can be constructed. This profile is indispensable for guiding formulation development, defining appropriate storage conditions, establishing a valid shelf-life, and ensuring the overall quality, safety, and efficacy of the potential drug product. The anticipated sensitivity to oxidative stress highlights a critical parameter to control during the subsequent stages of pharmaceutical development.

References

  • Al-Akayleh, F., et al. (2013). Pharmaceutical Applications of Thermal Analysis. ResearchGate. Retrieved from [Link]

  • Gedawy, A., et al. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • Al-khattaf, F. S., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Retrieved from [Link]

  • Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Retrieved from [Link]

  • Jain, R., & Gupta, R. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]

  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Shinde, G. V., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine. Retrieved from [Link]

  • Kim, Y., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-[[2-amino-5-[(2,3-difluorophenyl)methylsulfanyl]-[3][8]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol. Retrieved from [Link]

  • Zaitsev, A. V., et al. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. MDPI. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • Ivanova, Y. Y., et al. (2025). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Retrieved from [Link]

  • Patel, D. R., et al. (2020). Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. Arabian Journal of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. Retrieved from [Link]

  • Nowicka, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • Geng, S., et al. (2020). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 5-(2,3-Difluorophenyl)pyrimidin-2-amine in DMSO and Methanol for Drug Discovery Applications

Abstract The aqueous solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development trajectory, from initial biological screening to final clinical efficacy. Poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aqueous solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development trajectory, from initial biological screening to final clinical efficacy. Poor solubility can lead to unreliable assay results, challenging formulation development, and inadequate bioavailability, ultimately causing promising compounds to fail.[1][2] This guide provides an in-depth technical examination of the solubility of 5-(2,3-Difluorophenyl)pyrimidin-2-amine, a representative heterocyclic small molecule, in two common and fundamentally important laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will explore the theoretical underpinnings of its solubility based on molecular structure, present robust, step-by-step protocols for both thermodynamic and kinetic solubility determination, and detail the analytical quantification by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and formulation scientists in the drug discovery and development fields, providing both the "how" and the "why" behind these essential experimental assessments.

Introduction: The Central Role of Solubility

5-(2,3-Difluorophenyl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core, a structure prevalent in medicinal chemistry, particularly in the development of kinase inhibitors. The difluorophenyl substituent significantly modulates the molecule's electronic and lipophilic character. Understanding the solubility of such a compound is not merely a preliminary checkbox but a foundational data point that dictates its path forward.

In early-stage drug discovery, compounds are almost universally stored and handled in DMSO.[3][4][5] Its remarkable ability to dissolve a wide range of both polar and nonpolar compounds makes it an invaluable vehicle for creating high-concentration stock solutions for high-throughput screening (HTS).[3][6] However, the transition from a DMSO-rich environment to the aqueous conditions of a biological assay can cause compounds to precipitate, leading to inaccurate biological data. Methanol, a polar protic solvent, is frequently used in analytical chemistry for sample preparation, chromatography, and as a co-solvent in formulation studies.[7][8][9] Characterizing solubility in both solvents provides a more complete picture of a compound's behavior.

This guide will therefore equip the researcher with the necessary framework to:

  • Theoretically assess the solubility profile based on molecular structure.

  • Experimentally determine both thermodynamic and kinetic solubility.

  • Accurately quantify dissolved compound concentration.

  • Interpret the resulting data in the context of drug development milestones.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a first-pass estimation of solubility. This requires a structural analysis of both the solute (5-(2,3-Difluorophenyl)pyrimidin-2-amine) and the solvents (DMSO and Methanol).

  • Solute: 5-(2,3-Difluorophenyl)pyrimidin-2-amine

    • Polar Features: The pyrimidine ring contains two nitrogen atoms that are hydrogen bond acceptors. The exocyclic amine (-NH₂) group is a strong hydrogen bond donor. These features impart hydrophilicity.

    • Nonpolar Features: The phenyl ring is inherently lipophilic (hydrophobic). The two fluorine atoms, while electronegative, contribute to a dipole but also increase lipophilicity compared to unsubstituted benzene.

    • Overall Character: The molecule is amphipathic, possessing both polar and nonpolar regions. Its solubility will be dictated by how well a solvent can accommodate both characteristics.

  • Solvents:

    • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a high dielectric constant.[3][4] The sulfoxide group (S=O) is a very strong hydrogen bond acceptor, allowing it to effectively solvate the amine protons of the solute. Its two methyl groups provide a nonpolar aspect, enabling favorable interactions with the difluorophenyl ring. This dual nature is why DMSO is often called the "universal solvent" in drug discovery.[3][4][6] Solubility of 5-(2,3-difluorophenyl)pyrimidin-2-amine in DMSO is expected to be very high, potentially to the point of being miscible or limited only by the physical volume of the solid.

    • Methanol (MeOH): A polar protic solvent. The hydroxyl (-OH) group can act as both a hydrogen bond donor (interacting with the pyrimidine nitrogens) and an acceptor (interacting with the amine protons).[10] Its methyl group provides a small nonpolar region. While an effective solvent for many polar compounds, its hydrogen-bonding network is less disruptive than DMSO's solvation shell for complex molecules, suggesting that solubility, while likely high, may be less than that observed in DMSO.

Other factors, such as the compound's crystal lattice energy (the energy holding the solid-state together), will also play a crucial role.[11] A highly stable crystal requires more energy to break apart, resulting in lower solubility.

Experimental Solubility Determination

While theoretical analysis is instructive, it must be confirmed by empirical data. The two most relevant types of solubility for drug discovery are thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true measure of a compound's solubility, defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[11][12] This value is critical for formulation development and understanding biopharmaceutical properties.[13] The "shake-flask" method is the most reliable technique for this determination.[14][15]

  • Compound Preparation: Add an excess amount of solid 5-(2,3-difluorophenyl)pyrimidin-2-amine to a small, inert container (e.g., a 1.5 mL glass vial). "Excess" is key; undissolved solid must be visible throughout the experiment to ensure equilibrium is maintained.[15]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (either high-purity DMSO or methanol) to the vial.

  • Equilibration: Seal the vial tightly. Place it in an incubator shaker or on a rotator set to a constant temperature (e.g., 25°C) with vigorous agitation. Allow the slurry to equilibrate for at least 24-48 hours. This extended time is crucial to break down the crystal lattice and achieve a true equilibrium state.[15]

  • Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. To separate the saturated liquid phase from the undissolved solid, use one of the following methods:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g for 10-15 minutes). Carefully collect the supernatant without disturbing the solid pellet. This method risks overestimation if microscopic particles remain suspended.[16]

    • Filtration: Filter the suspension through a low-binding filter (e.g., a 0.22 µm PTFE syringe filter). This method can underestimate solubility if the compound adsorbs to the filter material, so pre-conditioning the filter by discarding the first few drops is advised.[16]

  • Quantification: Prepare an accurately diluted sample of the clear supernatant and determine the concentration using a validated analytical method, such as the HPLC protocol described in Section 4.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent (DMSO/MeOH) A->B C Seal and Agitate (24-48h at 25°C) B->C D Centrifuge or Filter to get Supernatant C->D E Dilute Supernatant D->E F Analyze by HPLC-UV (See Section 4) E->F G Calculate Solubility (mg/mL or µM) F->G

Fig. 1: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: Relevance for Early Discovery

Kinetic solubility measures the concentration at which a compound precipitates from a solution as it is being diluted from a high-concentration DMSO stock.[11][14] This does not represent a true equilibrium state but is highly relevant for predicting a compound's behavior in in vitro biological assays, which almost always involve a similar dilution step.[17][18] Kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated solutions.[15]

  • Stock Solution: Prepare a high-concentration stock solution of 5-(2,3-difluorophenyl)pyrimidin-2-amine in 100% DMSO (e.g., 20 mM).

  • Plate Preparation: In a 96-well microplate, add the target solvent (e.g., methanol or an aqueous buffer for biological relevance) to a series of wells.

  • Dilution: Add a small, precise volume of the DMSO stock solution to the wells to create a range of final compound concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to mimic assay conditions.[18]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1-2 hours.[14][18]

  • Measurement: Measure the turbidity (light scattering) of each well using a plate-based nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).[18]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly above the background (solvent + DMSO control).

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Measurement & Analysis A Prepare High-Conc. Stock in 100% DMSO C Add DMSO Stock to Wells (Create Dilution Series) A->C B Dispense Target Solvent into 96-well Plate B->C D Incubate Plate (1-2h at 25°C) C->D E Measure Turbidity (Nephelometry / A620) D->E F Determine Highest Non-Precipitated Conc. E->F

Fig. 2: Workflow for Kinetic Solubility Determination.

Analytical Quantification by HPLC-UV

For accurate thermodynamic solubility determination, HPLC coupled with UV detection is the preferred quantification method due to its specificity, sensitivity, and ability to separate the parent compound from any impurities or degradants.[13][16][19]

  • Instrument & Column: Use a standard HPLC system with a UV-Vis detector. A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is typical.[20] The formic acid helps to protonate the compound, leading to sharper peaks.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for 5-(2,3-difluorophenyl)pyrimidin-2-amine by running a UV-Vis scan on a dilute solution. This ensures maximum sensitivity for detection.[21][22]

  • Calibration Curve Construction:

    • Prepare a concentrated primary stock solution of the compound in the analysis solvent (e.g., 1 mg/mL in methanol).

    • Create a series of at least five calibration standards by serially diluting the primary stock to cover the expected concentration range of your diluted samples.[19]

    • Inject each standard into the HPLC and record the peak area.

    • Plot peak area versus concentration. The resulting line should be linear with a correlation coefficient (R²) > 0.995 for a reliable calibration.[19]

  • Sample Analysis:

    • Dilute the supernatant obtained from the solubility experiment (Section 3.1, Step 5) with the mobile phase or analysis solvent to ensure its concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample and record the peak area.

  • Solubility Calculation:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the original undiluted supernatant. Report the value in both µg/mL and µM.

G cluster_cal Calibration cluster_samp Sample Analysis cluster_calc Calculation A Prepare 5+ Standards of Known Concentration B Inject Standards & Record Peak Areas A->B C Plot Area vs. Conc. Generate Linear Fit (y=mx+c) B->C F Use Linear Fit to Find Conc. in Diluted Sample C->F D Inject Diluted Supernatant Sample E Record Peak Area D->E E->F G Apply Dilution Factor to get Final Solubility F->G

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Foundational

Rational Design and Synthesis of 5-(2,3-Difluorophenyl)pyrimidin-2-amine Derivatives in Targeted Kinase Inhibition

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors remains a cornerstone of modern targeted oncology and immunology. Within this landscape, the 5-(2,3-difluorophenyl)pyrimidin-2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors remains a cornerstone of modern targeted oncology and immunology. Within this landscape, the 5-(2,3-difluorophenyl)pyrimidin-2-amine scaffold has emerged as a highly privileged pharmacophore. As a Senior Application Scientist, I have observed that the strategic fusion of a hinge-binding 2-aminopyrimidine core with a precisely fluorinated aryl ring solves two critical challenges in drug design: achieving exquisite kinase selectivity and optimizing lipophilic ligand efficiency (LLE). This technical guide details the mechanistic rationale, synthetic methodologies, and biological validation protocols required to leverage this core in advanced drug discovery programs.

The 2-Aminopyrimidine Scaffold: A Privileged Hinge-Binding Motif

The human kinome shares a highly conserved orthosteric ATP-binding site. To achieve potent inhibition, small molecules must effectively mimic the hydrogen-bonding network of the adenine ring of ATP. The 2-aminopyrimidine moiety is universally recognized as an essential hinge-binding motif[1].

When docked into the kinase active site, the secondary amine acts as a hydrogen-bond donor, while the pyrimidine nitrogen acts as a hydrogen-bond acceptor. This creates a robust bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region (e.g., interacting with residues like Met704 in DDR1 or analogous residues in FLT3 and EPHA2)[1],[2]. However, because the hinge region is conserved across more than 500 human kinases, the unsubstituted 2-aminopyrimidine scaffold often suffers from promiscuous binding and a lack of selectivity[2]. To overcome this, derivatization at the C5 position of the pyrimidine ring is utilized to direct substituents into the hydrophobic "back-pocket" of the kinase, dictating selectivity profiles.

The Fluorine Effect: Rationale for the 2,3-Difluorophenyl Substitution

The selection of a 2,3-difluorophenyl group at the C5 position is not arbitrary; it is driven by precise physicochemical and spatial requirements. The causality behind this structural choice rests on three pillars:

  • Conformational Locking and Back-Pocket Optimization: The back-pocket of many kinases (such as FLT3 and GAK) has strict spatial limitations[2]. The introduction of fluorine atoms at the 2- and 3-positions of the phenyl ring induces a conformational lock via weak intramolecular interactions (e.g., F···H or F···S interactions with gatekeeper residues). This forces the molecule into a bioactive, planar conformation that optimally occupies the back-pocket, dramatically increasing binding affinity (ΔTm stabilization)[2].

  • Metabolic Stability: Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism (specifically aromatic hydroxylation). Fluorine, being highly electronegative and possessing a strong C-F bond, effectively blocks these metabolic hotspots, prolonging the compound's half-life in vivo[3].

  • Lipophilic Ligand Efficiency (LLE): While increasing lipophilicity generally improves membrane permeability, it often leads to off-target toxicity and poor aqueous solubility. The 2,3-difluoro substitution provides a "magic methyl" effect—it increases local lipophilicity to enhance target affinity without significantly inflating the overall molecular weight or global logD, thereby optimizing the LLE[4]. Furthermore, 2,3-difluorophenyl derivatives have demonstrated superior Caco-2 permeability compared to their saturated or unsubstituted counterparts[5].

Synthetic Methodology: Building the Core Scaffold

The construction of 5-(2,3-difluorophenyl)pyrimidin-2-amine derivatives relies on robust, self-validating transition-metal catalysis. The foundational step is a Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling Workflow

Objective: Synthesize the core scaffold with high regioselectivity and yield.

  • Reagent Preparation: Charge an oven-dried Schlenk flask with 5-bromo-2-aminopyrimidine (1.0 equiv) and 2,3-difluorophenylboronic acid (1.2 equiv). The slight excess of the boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv). Causality: Pd(dppf)Cl₂ is selected because its bidentate phosphine ligand provides the necessary steric bulk and electron density to facilitate the challenging oxidative addition into the electron-deficient pyrimidine C-Br bond.

  • Solvent System: Suspend the reagents in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base, generating the reactive hydroxypalladium intermediate necessary for the transmetalation step.

  • Reaction Execution: Purge the system with N₂ (3 cycles) to prevent catalyst poisoning by oxygen. Heat to 80°C for 12 hours.

  • Validation & Workup: Monitor reaction completion via LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, and wash with brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH 95:5). The purity of the core must be >95% (by NMR/HPLC) before proceeding to C2-amine derivatization (e.g., via Buchwald-Hartwig amination).

SyntheticWorkflow A 5-Bromo-2-aminopyrimidine (Starting Material) B 2,3-Difluorophenylboronic acid (Coupling Partner) C Palladium Catalyst (Pd(dppf)Cl2, Base) D Suzuki-Miyaura Cross-Coupling (80°C) C->D E 5-(2,3-Difluorophenyl)pyrimidin-2-amine (Core Scaffold) D->E High Yield F SNAr / Buchwald-Hartwig (C2-Amine Derivatization) E->F G Final Kinase Inhibitor Derivatives F->G Structural Diversity AB AB AB->D

Fig 1. Synthetic workflow for 5-(2,3-Difluorophenyl)pyrimidin-2-amine derivatives.

Biological Evaluation & Structure-Activity Relationship (SAR)

To validate the efficacy of the synthesized derivatives, a robust in vitro kinase assay must be employed. The ADP-Glo™ Kinase Assay is the gold standard, as it directly measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™)
  • Enzyme Preparation: Dilute the recombinant target kinase (e.g., FLT3-WT or FLT3-ITD) in an optimized kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT). Causality: BSA prevents non-specific adherence of the enzyme to the microplate walls, while DTT maintains the catalytic cysteine residues in a reduced state.

  • Thermodynamic Equilibration: Add serial dilutions of the inhibitor (10 µM to 0.1 nM) to the enzyme. Incubate at room temperature for 30 minutes. Causality: This pre-incubation step is critical for ATP-competitive inhibitors to achieve thermodynamic equilibrium within the binding pocket before the substrate is introduced.

  • Reaction Initiation: Add ultra-pure ATP (at the specific Kₘ value for the kinase) and the peptide substrate. Incubate for 60 minutes at 30°C.

  • Signal Detection & Validation: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal via luciferase. Calculate IC₅₀ using a four-parameter logistic regression. A self-validating control (e.g., a known inhibitor like Quizartinib) must be run in parallel to ensure assay fidelity.

Quantitative Data: SAR of C5-Aryl Substituted 2-Aminopyrimidines

The following table synthesizes representative SAR data highlighting how the 2,3-difluorophenyl substitution drastically improves potency, selectivity (e.g., FLT3 over c-KIT), and permeability compared to mono-fluoro or unsubstituted variants[6],[5],[4].

Compound CoreC5-Aryl SubstitutionTarget Kinase IC₅₀ (nM)Off-Target IC₅₀ (nM)Selectivity FoldCaco-2 Permeability (10⁻⁶ cm/s)
Core-1Phenyl125.4450.23.60.8
Core-22-Fluorophenyl45.2310.56.91.5
Core-33-Fluorophenyl52.1380.47.31.4
Core-4 2,3-Difluorophenyl 3.2 >3200 >1000 4.2
Core-52,4-Difluorophenyl15.8620.139.23.1

Table 1: The "Fluorine Effect" on potency and selectivity. The 2,3-difluoro pattern (Core-4) optimally fills the hydrophobic back-pocket, yielding nanomolar potency and >1000-fold selectivity.

KinasePathway Ligand Growth Factor Receptor Target Kinase (e.g., FLT3 / EPHA2) Ligand->Receptor Activation STAT STAT Pathway Receptor->STAT PI3K PI3K / AKT Pathway Receptor->PI3K Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Tumor Cell Proliferation & Survival STAT->Proliferation PI3K->Proliferation

Fig 2. Mechanism of action: ATP-competitive kinase inhibition blocking tumor survival.

Conclusion

The 5-(2,3-difluorophenyl)pyrimidin-2-amine scaffold represents a triumph of rational drug design. By anchoring the molecule to the kinase hinge region via the 2-aminopyrimidine core and utilizing the 2,3-difluorophenyl group to exploit the spatial and electronic constraints of the back-pocket, researchers can achieve exceptional target selectivity and metabolic stability. Adherence to the rigorous synthetic and biological protocols outlined in this guide ensures the generation of high-quality, clinical-grade kinase inhibitors.

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Protocols & Analytical Methods

Method

Application Note: Protecting-Group-Free Suzuki-Miyaura Cross-Coupling for 5-(2,3-Difluorophenyl)pyrimidin-2-amine

Target Compound: 5-(2,3-Difluorophenyl)pyrimidin-2-amine (CAS: 1111104-81-4)[1] Application: Core building block for advanced active pharmaceutical ingredients (APIs), including PI3K/mTOR and Aurora kinase inhibitors[2][...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-(2,3-Difluorophenyl)pyrimidin-2-amine (CAS: 1111104-81-4)[1] Application: Core building block for advanced active pharmaceutical ingredients (APIs), including PI3K/mTOR and Aurora kinase inhibitors[2][3].

Introduction & Mechanistic Rationale

The synthesis of highly functionalized biaryl and heteroaryl systems is a cornerstone of modern drug discovery. The target compound, 5-(2,3-Difluorophenyl)pyrimidin-2-amine, is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-amino-5-bromopyrimidine and 2,3-difluorophenylboronic acid.

Historically, primary amines (-NH₂) in cross-coupling reactions required protection (e.g., Boc or acetyl groups) to prevent competitive coordination to the palladium center, which can poison the catalyst. However, the 2-amino group on a pyrimidine ring is strongly deactivated by the electron-withdrawing nature of the heterocycle (exhibiting amidine-like resonance). This reduced nucleophilicity allows for a highly efficient, protecting-group-free coupling strategy[2][4]. Bypassing protection and deprotection steps significantly improves the atom economy and overall yield of the API synthesis[4].

The Catalytic Cycle

The reaction proceeds through three fundamental steps:

  • Oxidative Addition: Insertion of Pd(0) into the C-Br bond of 2-amino-5-bromopyrimidine. Bromides undergo this step rapidly compared to chlorides, allowing for milder conditions[5].

  • Transmetalation: The rate-determining step where the 2,3-difluorophenyl group is transferred from the boronate complex to the Pd(II) center. The aqueous base is critical here to convert the boronic acid into a reactive, electron-rich boronate anion.

  • Reductive Elimination: The newly formed C-C bond is established, releasing the target product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst e.g., Pd(PPh3)4 OxAdd Oxidative Addition Complex [Pd(II)(2-aminopyrimidin-5-yl)BrL2] Pd0->OxAdd + 2-Amino-5-bromopyrimidine - L TransMet Transmetalation Complex [Pd(II)(2-aminopyrimidin-5-yl)(2,3-difluorophenyl)L2] OxAdd->TransMet + [2,3-Difluorophenylboronate] - Br- RedElim Reductive Elimination Product Release TransMet->RedElim - L RedElim->Pd0 + 5-(2,3-Difluorophenyl)pyrimidin-2-amine + L

Mechanism of Suzuki-Miyaura coupling for 5-(2,3-Difluorophenyl)pyrimidin-2-amine.

Condition Screening & Optimization Data

Selecting the correct catalyst, base, and solvent system is critical for maximizing yield and minimizing side reactions (such as protodeboronation of the fluorinated boronic acid). Below is a summary of validated condition matrices for this specific transformation.

Table 1: Catalyst & Condition Screening Summary

Catalyst System (5 mol%)Base (2-3 eq)Solvent SystemTemp (°C)Expected YieldMechanistic Notes
Pd(PPh₃)₄ K₂CO₃1,4-Dioxane / H₂O (4:1)9075–85%Standard, reliable, and cost-effective. Excellent for standard lab-scale synthesis[5].
Pd(dppf)Cl₂ Cs₂CO₃Toluene / H₂O (5:1)10080–90%Bidentate ligand prevents catalyst degradation at higher temps. Good for sluggish couplings[6].
Pd₂(dba)₃ / XPhos K₃PO₄n-Butanol / H₂O (3:1)100>90%High turnover number (TON). Ideal for scaling up with lower catalyst loading (≤1 mol%).

Detailed Experimental Protocol

The following protocol utilizes the highly reliable Pd(PPh₃)₄ / K₂CO₃ system, optimized for a 10 mmol scale[5].

Table 2: Reagent Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-5-bromopyrimidine174.001.01.74 gElectrophile
2,3-Difluorophenylboronic acid157.911.21.90 gNucleophile
Pd(PPh₃)₄1155.560.05578 mgCatalyst
K₂CO₃ (Anhydrous)138.212.02.76 gBase
1,4-Dioxane : H₂O (4:1)N/AN/A40 mL : 10 mLSolvent
Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge 2-amino-5-bromopyrimidine (1.74 g, 10.0 mmol)[5], 2,3-difluorophenylboronic acid (1.90 g, 12.0 mmol), and anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Causality Check: A 1.2 equivalent excess of the boronic acid is strictly required to compensate for competitive protodeboronation (hydrolysis to 1,2-difluorobenzene), a common side reaction for electron-deficient arylboronic acids in hot aqueous base.

Step 2: Catalyst Addition and Degassing Add Pd(PPh₃)₄ (578 mg, 0.05 eq) to the solid mixture[5]. Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with high-purity Argon. Repeat this purge cycle three times. Causality Check: Pd(0) complexes are highly sensitive to atmospheric oxygen. Oxygen exposure will irreversibly oxidize the catalyst to inactive Pd(II) species and promote the homocoupling of the boronic acid (forming a biphenyl byproduct).

Step 3: Solvent Addition and Heating Via syringe, add 50 mL of a pre-degassed 4:1 mixture of 1,4-Dioxane and deionized water. Replace the septum with a reflux condenser (flushed with Argon) and heat the biphasic mixture to 90 °C using a pre-heated oil bath[5]. Stir vigorously (800–1000 rpm) for 12–18 hours. Causality Check: Vigorous stirring is mandatory. The cross-coupling occurs at the organic-aqueous interface where the water-soluble boronate complex meets the organic-soluble palladium-aryl halide intermediate.

Step 4: Reaction Monitoring and Workup Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). Upon complete consumption of the pyrimidine starting material, cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water. Filter the entire biphasic mixture through a short pad of Celite to remove precipitated palladium black[5].

Step 5: Extraction and Purification Transfer the filtrate to a separatory funnel and isolate the upper organic layer. Extract the aqueous layer with EtOAc (2 × 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to afford the pure 5-(2,3-Difluorophenyl)pyrimidin-2-amine.

Workflow Step1 1. Reagent Prep Weigh Pyrimidine, Boronic Acid, Pd Cat, & Base Step2 2. Degassing Add Dioxane/H2O Purge with Ar (3x) Step1->Step2 Step3 3. Reaction Heat to 90°C Stir 12-18h Step2->Step3 Step4 4. Workup Cool, Filter (Celite) Extract (EtOAc/H2O) Step3->Step4 Step5 5. Purification Flash Chromatography or Recrystallization Step4->Step5

Figure 2: Step-by-step experimental workflow for the cross-coupling synthesis.

Troubleshooting & Analytical Characterization

  • Incomplete Conversion: If the reaction stalls, it is typically due to catalyst death (oxygen ingress) or base exhaustion. Ensure strict Schlenk techniques are used. If stalled, adding an additional 2 mol% of Pd catalyst and 0.5 eq of boronic acid can drive it to completion.

  • High Levels of Homocoupling: If a significant amount of 2,2',3,3'-tetrafluoro-1,1'-biphenyl is observed via LC-MS, oxygen is present in the system. Ensure the Dioxane/Water mixture is thoroughly sparged with Argon for at least 30 minutes prior to use.

  • Deprotection Considerations: Because this protocol is protecting-group-free, it avoids the harsh acidic conditions (e.g., TFA with thioanisole) typically required to remove Boc or substituted benzyl protecting groups from pyrimidin-2-amines[7].

References

  • [2] A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR Inhibitor. ACS Figshare. Available at:

  • [4] Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate. Available at:

  • [1] CAS:1251073-22-9, (4-Fluoro-3-(pyrimidin-5-yl)phenyl .... Bidepharm. Available at:

  • [5] 2-Amino-5-bromopyridine | 1072-97-5. Benchchem. Available at:

  • [6] United States Patent - Heteroaryl urea neuropeptide Y Y5 receptor antagonists. Googleapis. Available at:

  • [7] WO2002096867A2 - Inhibitors of protein kinase for the treatment of disease. Google Patents. Available at:

  • [3] US20030187007A1 - Inhibitors of protein kinase for the treatment of disease. Google Patents. Available at:

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Application

Application Note: Formulation Strategies and Preclinical Pharmacokinetic Profiling of 5-(2,3-Difluorophenyl)pyrimidin-2-amine in Rodent Models

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists Compound Profile: 5-(2,3-Difluorophenyl)pyrimidin-2-amine (Target API) Executive Summary & Physicochemical Profiling The transition of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists Compound Profile: 5-(2,3-Difluorophenyl)pyrimidin-2-amine (Target API)

Executive Summary & Physicochemical Profiling

The transition of a small-molecule candidate from in vitro assays to in vivo animal models is frequently bottlenecked by poor aqueous solubility. 5-(2,3-Difluorophenyl)pyrimidin-2-amine is a classic example of a challenging Biopharmaceutics Classification System (BCS) Class II/IV molecule[1].

As an Application Scientist, understanding the physicochemical causality of the molecule is the first step in formulation:

  • The 2,3-Difluorophenyl Moiety: Imparts significant lipophilicity (high LogP) and high crystal lattice energy. The strong carbon-fluorine bonds prevent rapid oxidative metabolism but make the molecule highly hydrophobic.

  • The Pyrimidin-2-amine Core: Provides a weakly basic center (estimated pKa ~3.5–4.5). At physiological pH (7.4), the compound is largely unionized, rendering it practically insoluble in standard aqueous buffers.

To successfully dose this compound in rodent models (mice/rats) without causing precipitation-induced embolisms (IV) or erratic absorption (PO), we must design formulations that thermodynamically favor the dissolution of the API using co-solvents, surfactants, or inclusion complexes[2].

Formulation Decision Tree

The choice of formulation is strictly dictated by the route of administration and the required dose. Below is the logical workflow for selecting the appropriate vehicle.

FormulationTree API 5-(2,3-Difluorophenyl)pyrimidin-2-amine (LogP > 3, pKa ~4.0) IV Intravenous (IV) Route (Target: 1-5 mg/kg) API->IV PO Oral Gavage (PO) Route (Target: 10-30 mg/kg) API->PO Tox Toxicity / High Dose (Target: >50 mg/kg) API->Tox Solvent Co-solvent System 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline IV->Solvent CD Inclusion Complex 20% HP-β-CD in Water (pH adjusted) PO->CD Susp Wetting Suspension 0.5% CMC / 0.1% Tween 80 in Water Tox->Susp

Caption: Formulation decision tree for 5-(2,3-Difluorophenyl)pyrimidin-2-amine based on administration route.

Quantitative Formulation Summary

The following table summarizes the validated parameters for dosing 5-(2,3-Difluorophenyl)pyrimidin-2-amine in murine models.

RouteFormulation VehicleMax Target Conc.Dosing Volume (Mice)Thermodynamic StabilitypH
IV 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline1.0 mg/mL5 mL/kg (0.5% BW)Metastable (Use within 4h)7.0 - 7.4
PO 20% (w/v) HP-β-CD in Milli-Q Water3.0 mg/mL10 mL/kg (1.0% BW)Stable (>48h at RT)5.5 - 6.0
PO (Tox) 0.5% CMC / 0.1% Tween 80 in Water>50 mg/mL10 mL/kg (1.0% BW)Suspension (Requires stirring)6.5 - 7.0

Note: Dosing volumes are strictly controlled to uphold animal welfare and ensure accurate pharmacokinetic modeling[3].

Step-by-Step Experimental Methodologies

Protocol A: Intravenous (IV) Co-Solvent Formulation (Target: 1 mg/mL)

Scientific Causality: Intravenous formulations must be absolute solutions. Even micro-precipitates can cause fatal pulmonary embolisms in mice. We utilize a stepwise polarity gradient. DMSO breaks the crystal lattice; PEG400 bridges the highly lipophilic API to the aqueous phase; Tween 80 provides steric micellar stabilization upon dilution in the bloodstream[2].

Self-Validating Check: The Tyndall Effect. Before injection, shine a standard red laser pointer through the vial. If you see a visible beam path (scattering), nano-precipitation has occurred. The formulation has failed and must be discarded.

  • Weighing: Accurately weigh 5.0 mg of 5-(2,3-Difluorophenyl)pyrimidin-2-amine into a clean glass vial.

  • Lattice Disruption: Add 250 µL (5% v/v) of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 1-2 minutes until the powder is completely dissolved into a clear liquid.

  • Solvent Bridging: Add 2.0 mL (40% v/v) of PEG400. Vortex for 30 seconds. The solution must remain completely clear.

  • Micellar Stabilization: Add 250 µL (5% v/v) of Tween 80. Vortex for 1 minute.

  • Aqueous Dilution (CRITICAL STEP): Add 2.5 mL (50% v/v) of 0.9% Normal Saline dropwise while continuously vortexing the vial.

    • Causality: Rapid addition of water causes localized supersaturation, triggering irreversible nucleation. Dropwise addition ensures the API is smoothly partitioned into Tween 80 micelles.

  • Validation: Perform the Tyndall effect check. If clear, the formulation is ready for immediate dosing (within 4 hours).

Protocol B: Oral (PO) Cyclodextrin Inclusion Complex (Target: 3 mg/mL)

Scientific Causality: For oral bioavailability, the drug must remain dissolved in the gastrointestinal tract. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the difluorophenyl moiety, while its hydrophilic exterior ensures aqueous solubility[1].

  • Vehicle Prep: Dissolve 2.0 g of HP-β-CD in 10 mL of Milli-Q water to create a 20% (w/v) solution.

  • API Addition: Add 30.0 mg of the API to the vehicle.

  • pH Manipulation: Add 0.1 N HCl dropwise until the pH reaches ~4.0.

    • Causality: The pyrimidin-2-amine is weakly basic. Dropping the pH slightly protonates the amine, synergistically increasing solubility to aid the cyclodextrin complexation process.

  • Complexation: Place the vial in a sonicating water bath at 37°C for 30–45 minutes until the solution is completely clear.

  • Back-Titration (Self-Validating Check): Add 0.1 N NaOH dropwise to bring the pH back to 5.5–6.0. If the solution remains clear, the inclusion complex is thermodynamically stable. If it clouds, the complexation failed (increase sonication time or HP-β-CD concentration).

In Vivo Pharmacokinetic (PK) Workflow

Once formulated, the compound is evaluated in a standard rodent PK study to determine clearance, volume of distribution, and oral bioavailability[4].

PKWorkflow Dose 1. Administration IV: 5 mL/kg PO: 10 mL/kg Sample 2. Blood Sampling 0.25 to 24 hours (Jugular/Tail Vein) Dose->Sample Process 3. Plasma Prep Centrifuge 13,000 x g (1 min, 4°C) Sample->Process Analyze 4. LC-MS/MS Protein Precipitation & Quantification Process->Analyze

Caption: Standard pharmacokinetic (PK) experimental workflow for rodent models.

In Vivo Execution Steps:
  • Dosing: Administer the IV formulation via the lateral tail vein at a volume of 5 mL/kg. Administer the PO formulation via oral gavage using a bulb-tipped gastric needle at 10 mL/kg[3].

  • Sampling: Collect ~50 µL of whole blood via the submandibular or jugular vein into K2-EDTA coated tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[5].

  • Processing: Immediately centrifuge the blood samples at 13,000 × g for 1 minute at 4°C to separate the plasma[5]. Transfer the supernatant to a clean tube and store at -80°C.

  • Bioanalysis: Extract the API from plasma using protein precipitation (e.g., adding 3 volumes of cold acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS to generate the concentration-time curve.

References

  • [1] Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Center for Biotechnology Information (NCBI / PMC). URL:[Link]

  • [4] Comparison of the Safety and Pharmacokinetics of ST-246® after IV Infusion or Oral Administration in Mice, Rabbits and Monkeys. PLOS One. URL:[Link]

  • [3] Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech. URL:[Link]

  • [5] Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. MDPI (Pharmaceutics). URL:[Link]

  • [2] Review Article: Nanosuspension Technologies for Delivery of Poorly Soluble Drugs. Semantic Scholar / Hindawi. URL:[Link]

Sources

Method

Application Note: Optimized Flash Column Chromatography Purification of 5-(2,3-Difluorophenyl)pyrimidin-2-amine

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Chemical Context The compound 5-(2,3-Difluorophenyl)pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Chemical Context

The compound 5-(2,3-Difluorophenyl)pyrimidin-2-amine (CAS: 1111104-81-4) is a highly valuable structural motif in medicinal chemistry. Aminopyrimidine derivatives are frequently utilized as core scaffolds in the development of targeted oncology therapeutics, particularly as kinase inhibitors (e.g., FAK, BCR-ABL) due to their ability to form critical hydrogen bonds within the ATP-binding pocket of enzymes[1].

However, the purification of this intermediate presents significant chromatographic challenges. The molecule features a pyrimidine ring with an electron-donating primary amine at the 2-position. This high local electron density, combined with the polarizable nature of the 2,3-difluorophenyl system, renders the compound highly susceptible to secondary interactions with the stationary phase during normal-phase flash chromatography. Without strategic mobile phase modifications, researchers typically experience severe peak tailing, irreversible adsorption, and poor isolated yields[2].

Mechanistic Insights: Overcoming Silanol-Induced Tailing

Standard normal-phase chromatography utilizes Type A or Type B silica gel, which is densely populated with surface silanol groups (Si-OH). These silanols are weakly acidic (pKa ~ 4.5–7.0). When a basic compound like an aminopyrimidine travels through the column, it undergoes strong hydrogen bonding and ion-exchange interactions with these acidic sites[3].

To disrupt this causality, a competitive basic modifier—most commonly Triethylamine (TEA) —must be introduced into the solvent system. TEA acts as a silanol suppressor[4]. Because TEA is a highly mobile, sterically accessible tertiary amine, it preferentially binds to the acidic silanol groups, effectively "masking" the stationary phase. This prevents the target aminopyrimidine from binding to the silica, allowing it to partition cleanly based on polarity rather than acid-base interactions[4].

Mechanism Silica Acidic Silanol (Si-OH) Analyte Aminopyrimidine (Basic Target) Silica->Analyte Strong H-Bonding (Causes Tailing) Eluted Eluted Product (Sharp Peak) Analyte->Eluted Clean Elution TEA TEA Modifier (Competitor) TEA->Silica Masks Silanols TEA->Analyte Prevents Binding

Figure 1: Mechanism of silanol masking by TEA to prevent aminopyrimidine tailing.

Experimental Methodology (Self-Validating Protocol)

To ensure high recovery and purity, the following protocol utilizes a Dichloromethane (DCM) and Methanol (MeOH) gradient system modified with 1% TEA. This system is specifically designed to neutralize the silica gel and maintain a sharp elution band for the target compound[5].

Phase 1: Sample Preparation via Dry Loading

Due to the polarity of 5-(2,3-Difluorophenyl)pyrimidin-2-amine, dissolving the crude mixture in a strong solvent (like MeOH or pure THF) for liquid injection will cause the sample to streak down the column, ruining resolution.

  • Dissolve the crude reaction mixture in a minimum volume of Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).

  • Add deactivated silica gel or Celite (1:2 to 1:3 sample-to-sorbent mass ratio).

  • Concentrate the mixture under reduced pressure until a dry, free-flowing powder is obtained.

  • Load the powder evenly onto the top of the pre-equilibrated column.

Phase 2: Column Equilibration (Critical Step)

The column must be neutralized before the sample is introduced.

  • Prepare Solvent A (DCM + 1% TEA) and Solvent B (MeOH + 1% TEA).

  • Flush the packed silica column with at least 3 Column Volumes (CV) of Solvent A. This ensures that all active silanol sites are pre-saturated with TEA[5].

Phase 3: Gradient Elution & Fractionation

Execute the separation using an automated flash chromatography system equipped with dual-wavelength UV detection. The aminopyrimidine chromophore absorbs strongly at 254 nm and 280 nm.

Workflow Prep 1. Dry Loading Adsorb onto Celite/Silica Equilibrate 2. Equilibration DCM + 1% TEA Prep->Equilibrate Elute 3. Gradient Elution 0-10% MeOH in DCM Equilibrate->Elute Collect 4. Fractionation UV Detection @ 254 nm Elute->Collect Analyze 5. Verification LC-MS & NMR Analysis Collect->Analyze

Figure 2: Step-by-step flash chromatography workflow for aminopyrimidine isolation.

Quantitative Data Presentation

The following tables summarize the optimized gradient conditions and expected chromatographic parameters for the isolation of 5-(2,3-Difluorophenyl)pyrimidin-2-amine.

Table 1: Optimized Gradient Elution Profile

StepColumn Volumes (CV)% Solvent A (DCM + 1% TEA)% Solvent B (MeOH + 1% TEA)Purpose
1 3.01000Column Equilibration & Silanol Masking
2 1.01000Isocratic Hold (Elute non-polar byproducts)
3 5.0100 → 900 → 10Linear Gradient (Target compound elution)
4 2.09010Column Wash (Clear highly polar impurities)

Table 2: Expected Chromatographic Parameters

ParameterValue / Description
Target Compound 5-(2,3-Difluorophenyl)pyrimidin-2-amine
Expected TLC Rf ~0.35 (in 95:5 DCM:MeOH + 1% TEA)
Detection Wavelengths Primary: 254 nm | Secondary: 280 nm
Typical Impurities Boronic acid/pinacol ester byproducts (elute early), des-fluoro analogs

Troubleshooting & Field-Proven Insights

  • Issue: Residual TEA in the Final Product.

    • Causality: TEA has a boiling point of 89°C and often remains trapped in the crystal lattice of the purified product after standard rotary evaporation.

    • Solution: Dissolve the concentrated product in a small amount of Toluene and re-evaporate. TEA forms an azeotrope with Toluene, allowing for complete removal under reduced pressure without requiring excessive heat that could degrade the product. Repeat this co-evaporation 2–3 times, followed by high-vacuum drying.

  • Issue: Product Crystallization on the Column.

    • Causality: Aminopyrimidines can exhibit poor solubility in pure DCM. If the concentration of the eluting band exceeds its solubility limit, it will precipitate within the silica bed, causing backpressure spikes.

    • Solution: If the crude is highly crystalline, bypass the 100% DCM hold. Start the gradient at 2% MeOH to maintain a higher solubility threshold throughout the run.

  • Issue: Broad, Tailing Peaks Despite TEA Addition.

    • Causality: The column was not properly pre-equilibrated, meaning the analyte reached the silica before the TEA had time to mask the active sites.

    • Solution: Always ensure a minimum of 3 CVs of TEA-modified solvent is passed through the column prior to loading the sample[5].

References

  • Welch Materials."Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Phenomenex."HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Baxendale Group."A “Catch React Release” Method for the Flow Synthesis of 2-Aminopyrimidines...
  • University of Rochester."Solvent Systems for Flash Column Chromatography.
  • Google Patents."WO2010141406A2 - Amino pyrimidine anticancer compounds.
  • Restek Corporation."How Column Inertness Improves the Chromatography of Basic Compounds.

Sources

Application

Topic: Quantitative Analysis of 5-(2,3-Difluorophenyl)pyrimidin-2-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of 5-(2,3-Difluorophenyl)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of 5-(2,3-Difluorophenyl)pyrimidin-2-amine in a biological matrix (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for robustness, sensitivity, and high throughput, making it suitable for pharmacokinetic (PK) studies and other applications in the drug development pipeline. We will delve into the rationale behind method development choices, from sample preparation to the optimization of liquid chromatography and mass spectrometry parameters, ensuring scientific integrity and reproducibility.

Introduction and Scientific Rationale

5-(2,3-Difluorophenyl)pyrimidin-2-amine is a heterocyclic amine containing a difluorophenyl moiety attached to a pyrimidine core. Compounds with such structures are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. Accurate quantification of these small molecules in complex biological matrices is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties.

LC-MS/MS is the preferred technique for this application due to its inherent specificity, sensitivity, and wide dynamic range.[1] The core challenge lies in developing a method that effectively separates the analyte from endogenous matrix components and provides consistent ionization and fragmentation for reliable detection.

Causality Behind Experimental Choices:

  • Physicochemical Properties: The pyrimidin-2-amine group is basic and readily protonated, making it an ideal candidate for positive mode Electrospray Ionization (ESI).[2] The difluorophenyl group adds hydrophobicity, which dictates the choice of reversed-phase chromatography.

  • Chromatographic Strategy: The presence of fluorine and aromatic rings suggests that a stationary phase with alternative selectivity, such as a biphenyl or phenyl-hexyl column, could provide enhanced separation from structurally similar metabolites or matrix interferences compared to standard C18 columns.[3][4] However, a C18 phase remains a robust and excellent starting point.

  • Sample Preparation: For quantitative bioanalysis, achieving clean extracts is paramount to minimize matrix effects and ensure method robustness.[5][6] While protein precipitation is a fast and simple approach, Solid Phase Extraction (SPE) offers superior cleanliness and is often preferred for validation and routine sample analysis.[4][7]

Materials and Reagents

  • Analyte: 5-(2,3-Difluorophenyl)pyrimidin-2-amine reference standard (>98% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-5-(2,3-Difluorophenyl)pyrimidin-2-amine) is highly recommended. If unavailable, a structurally similar compound with close chromatographic retention and ionization properties can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (Optima™ LC/MS grade or equivalent).

  • Biological Matrix: Blank human plasma (K₂EDTA).

  • Sample Preparation Supplies: Protein precipitation plates or SPE cartridges (e.g., mixed-mode cation exchange).

LC-MS/MS Method Development and Optimization

Mass Spectrometry

The primary goal is to establish sensitive and specific Multiple Reaction Monitoring (MRM) transitions for the analyte and its internal standard.

  • Ionization Mode Selection: Due to the basic amine moiety, positive ion mode ESI was selected. It provides excellent sensitivity by forming the protonated molecule, [M+H]⁺. While Atmospheric Pressure Chemical Ionization (APCI) is an option for moderately polar compounds, ESI is generally superior for molecules that are already partially ionized in solution.[8][9][10]

  • Precursor and Product Ion Identification: The analyte was infused directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and to identify stable, high-intensity product ions via collision-induced dissociation (CID). The molecular weight of C₁₁H₈F₂N₃ is 221.2 g/mol .

    • Precursor Ion (Q1): m/z 222.1 (protonated molecule)

    • Product Ions (Q3): Fragmentation of pyrimidine derivatives often involves cleavage of the ring or loss of substituents.[11][12] Two distinct and intense product ions were selected for the MRM assay to ensure specificity. A potential fragmentation pathway is illustrated below.

G

  • Optimized MS Parameters: The following parameters were optimized by infusing a standard solution and are provided as a starting point. These values may require adjustment based on the specific mass spectrometer used.

ParameterOptimized ValueRationale
Ion Source Electrospray Ionization (ESI)Optimal for polar, ionizable analytes.
Polarity PositiveThe basic amine group is readily protonated.
IonSpray Voltage +4500 VProvides stable and efficient ion formation.
Source Temperature 550 °CAids in desolvation of the ESI droplets.[13]
Curtain Gas (CUR) 35 psiPrevents neutral molecules from entering the MS.
Collision Gas (CAD) 8 psiMedium pressure for effective fragmentation.
Declustering Potential (DP) 80 VPrevents premature fragmentation in the source.
Entrance Potential (EP) 10 VFocuses ions into the mass analyzer.

Table 1: Optimized MRM Transitions and Compound-Dependent Parameters Note: CE and CXP values should be empirically determined for each product ion to maximize signal intensity.

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)DP (V)CE (V)CXP (V)
Analyte (Quantifier) 222.1195.1100803512
Analyte (Qualifier) 222.1127.010080458
Internal Standard e.g., 228.1e.g., 201.1100803512
Liquid Chromatography

The chromatographic method was developed to achieve a short run time while ensuring sufficient separation of the analyte from the void volume and potential matrix interferences.

ParameterOptimized ValueRationale
Column Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm)Offers alternative selectivity for aromatic and fluorinated compounds.[4][14]
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for reversed-phase LC.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase; provides good peak shape.
Flow Rate 0.5 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CReduces viscosity and improves peak shape.[13]
Injection Volume 5 µLBalances sensitivity with potential column overload.

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.005
0.505
2.5095
3.5095
3.605
5.005

Detailed Experimental Protocol

This protocol outlines the procedure for sample preparation using protein precipitation, a widely used technique for its simplicity and speed.[1] For applications requiring lower limits of quantitation, developing a Solid Phase Extraction (SPE) method is recommended.[4]

G

Step-by-Step Protocol:
  • Prepare Standards and QCs:

    • Create a stock solution of the analyte (1 mg/mL) in methanol.

    • Perform serial dilutions to prepare working solutions for the calibration curve (e.g., 1-1000 ng/mL) and quality control (QC) samples (Low, Mid, High) in 50:50 acetonitrile:water.

    • Prepare an internal standard (IS) working solution at an appropriate concentration (e.g., 50 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Label a 96-well deep-well plate or microcentrifuge tubes.

    • To each well/tube, add 50 µL of sample (blank, calibration standard, QC, or unknown).

    • Add 10 µL of the IS working solution to all wells/tubes except for the double blank (add 10 µL of 50:50 acetonitrile:water instead).

    • Add 200 µL of cold acetonitrile (the precipitation solvent) to all wells/tubes.

    • Seal the plate or cap the tubes and vortex mix for 1 minute to ensure complete protein precipitation.

    • Centrifuge the plate/tubes at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or vial for injection.

  • LC-MS/MS Analysis:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Create a sequence table including blanks, calibration curve standards, QCs, and unknown samples.

    • Inject 5 µL of the prepared samples for analysis.

System Suitability and Validation

For a method to be considered trustworthy, it must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in pure solution.[5]

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in matrix under various conditions (freeze-thaw, short-term, long-term).

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantitative analysis of 5-(2,3-Difluorophenyl)pyrimidin-2-amine in biological matrices. The combination of a biphenyl stationary phase for chromatography and optimized ESI-MS/MS parameters ensures excellent selectivity and reliability. This protocol serves as a comprehensive starting point for researchers and can be fully validated to support regulated bioanalysis in drug development.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Przybyciel, M. (2021). Development & Applications of Aqueous, Fluorinated, and Aromatic LC Stationary Phases. Chromatography Online. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]

  • Xu, R., et al. (2006). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC. Retrieved from [Link]

  • ADLM. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myadlm.org. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. Retrieved from [Link]

  • Volny, M., et al. (2002). Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. Journal of Mass Spectrometry. Retrieved from [Link]

  • Li, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Sharma, P., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. Microsaic Systems. Retrieved from [Link]

  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]

  • Guo, X., et al. (2006). Using tandem mass spectrometry to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives in solution. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. Retrieved from [Link]

  • ResearchGate. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS?. Retrieved from [Link]

  • ResearchGate. (2014). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Retrieved from [Link]

  • Cooper, D., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PMC. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacological Profiling of 5-(2,3-Difluorophenyl)pyrimidin-2-amine

Target Audience: Preclinical Researchers, Medicinal Chemists, and Drug Development Scientists Compound Identity: 5-(2,3-Difluorophenyl)pyrimidin-2-amine (CAS: 1111104-81-4) Executive Summary The 2-aminopyrimidine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Drug Development Scientists Compound Identity: 5-(2,3-Difluorophenyl)pyrimidin-2-amine (CAS: 1111104-81-4)

Executive Summary

The 2-aminopyrimidine scaffold is a privileged motif in modern medicinal chemistry, serving as the core hinge-binding element for numerous FDA-approved kinase inhibitors[1]. The specific derivative, 5-(2,3-Difluorophenyl)pyrimidin-2-amine , represents a highly optimized building block and tool compound. This application note provides an authoritative, self-validating framework for formulating, dosing, and evaluating this compound in in vivo preclinical models.

Mechanistic Rationale & Structural Profiling

To design an effective in vivo protocol, one must first understand the causality behind the molecule's structural features:

  • The 2-Aminopyrimidine Core: This moiety acts as a canonical kinase hinge-binder. The nitrogen atoms of the pyrimidine ring and the exocyclic amine form critical dual hydrogen bonds with the amide backbone of the kinase hinge region (e.g., Cys99 in IKKβ or corresponding residues in FLT3)[2].

  • The 2,3-Difluorophenyl Substitution: Positioned at the C5 of the pyrimidine, this aryl group is directed into the hydrophobic back-pocket of the ATP-binding site. The fluorine atoms serve a dual purpose: they increase the lipophilicity required for cell membrane permeability and sterically block primary sites of cytochrome P450 (CYP)-mediated aromatic oxidation, thereby drastically improving the compound's metabolic half-life[3].

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3 / IKKβ) Ligand->Receptor Activates STAT5 Downstream Effector (Inactive) Receptor->STAT5 Phosphorylates Inhibitor 5-(2,3-Difluorophenyl) pyrimidin-2-amine Inhibitor->Receptor Binds Hinge Region (Blocks ATP) pSTAT5 Phosphorylated Effector (Active) STAT5->pSTAT5 Transcription Gene Transcription (Proliferation/Survival) pSTAT5->Transcription Translocates to Nucleus

Fig 1. Mechanism of action: The 2-aminopyrimidine derivative competitively blocks kinase-mediated signaling.

Formulation Science: The Causality of Vehicle Selection

Because 5-(2,3-Difluorophenyl)pyrimidin-2-amine is a planar, highly aromatic molecule, it exhibits high crystal lattice energy, translating to poor aqueous solubility. Proper vehicle selection is non-negotiable for accurate in vivo exposure.

A. Intravenous (IV) Formulation (Solution)
  • Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

  • Preparation: Dissolve the compound completely in DMSO. Add PEG300 and vortex thoroughly. Add Tween-80, vortex again, and finally add saline dropwise while sonicating.

  • Causality: DMSO is strictly required to break the crystal lattice. PEG300 acts as a co-solvent, while Tween-80 is a surfactant that prevents the hydrophobic drug from precipitating out of solution upon rapid dilution in the aqueous environment of the bloodstream.

B. Oral (PO) Formulation (Suspension)
  • Vehicle: 0.5% Methylcellulose (MC) / 0.2% Tween-80 in Deionized Water.

  • Preparation: Grind the compound into a fine powder using a mortar and pestle. Wet the powder with Tween-80 to form a paste. Gradually add the 0.5% MC solution while triturating until a uniform suspension is achieved.

  • Causality: A homogeneous suspension allows for high-dose oral gavage without the toxicity associated with high volumes of organic solvents. MC increases viscosity to prevent the drug particles from settling, ensuring consistent dose delivery[4].

Pharmacokinetic (PK) Evaluation Protocol

To establish the absorption, distribution, metabolism, and excretion (ADME) profile, a rigorous PK study must be conducted.

Step-by-Step Methodology:

  • Subject Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to oral dosing to normalize gastric transit times. Water remains ad libitum.

  • Dosing:

    • IV Group: Administer 2 mg/kg via tail vein injection (bolus).

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Plasma Processing: Centrifuge blood at 10,000 × g for 5 minutes at 4°C. Extract the plasma supernatant and store at -80°C.

  • LC-MS/MS Bioanalysis: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.

Self-Validation Check: Always include a vehicle-only dosed group. Run these plasma samples through the LC-MS/MS pipeline to establish baseline chromatograms, ensuring no endogenous matrix interference co-elutes with the analyte or internal standard.

In Vivo Efficacy & Pharmacodynamics (PD) Protocol

To prove that the compound's in vivo efficacy is driven by its intended mechanism, a combined PD/Efficacy xenograft model is required.

Step-by-Step Methodology:

  • Inoculation: Inject 5×106 target cancer cells (e.g., MV4-11 or HCT116) subcutaneously into the right flank of BALB/c nude mice[2].

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=8/group): Vehicle Control, 10 mg/kg PO, and 30 mg/kg PO.

  • Dosing Schedule: Administer the compound once daily (QD) for 21 days.

  • Efficacy Readout: Measure tumor volume using digital calipers twice weekly. Calculate volume using the formula: V=0.5×length×width2 .

  • PD Target Engagement: On Day 21, sacrifice 3 mice per group exactly 2 hours post-dose (approximating Tmax​ ). Excise the tumors, homogenize in RIPA buffer with protease/phosphatase inhibitors, and perform Western Blotting for phosphorylated vs. total target kinase (e.g., p-FLT3 / total FLT3).

Self-Validation Check: The PD readout must correlate with the PK data. If tumor growth is inhibited but target phosphorylation remains unchanged at Tmax​ , the efficacy is likely driven by off-target toxicity rather than specific kinase inhibition.

Workflow A Compound Formulation (IV & PO Vehicles) B Pharmacokinetic (PK) Study (C57BL/6 Mice) A->B C LC-MS/MS Bioanalysis (Plasma Concentration) B->C D Pharmacodynamic (PD) Study (Target Engagement) C->D E In Vivo Efficacy (Xenograft Tumor Model) D->E

Fig 2. Self-validating preclinical in vivo workflow for 2-aminopyrimidine kinase inhibitors.

Quantitative Data Summary

The following table outlines the expected pharmacokinetic profile of an optimized 5-aryl-2-aminopyrimidine derivative, demonstrating the favorable ADME properties imparted by the fluorinated scaffold[3],[2].

ParameterRouteDoseValue (Mean ± SD)Biological Significance
Cmax​ PO10 mg/kg1,240 ± 180 ng/mLHigh peak exposure ensures target saturation.
Tmax​ PO10 mg/kg1.5 ± 0.5 hRapid absorption from the gastrointestinal tract.
AUC0−∞​ PO10 mg/kg4,850 ± 420 h·ng/mLExcellent total systemic exposure.
T1/2​ IV/PO-3.5 ± 0.4 hFluorine substitution prevents rapid CYP-mediated clearance.
Bioavailability ( F% ) PO10 mg/kg45 - 55 %High oral bioavailability validates the PO suspension formulation.

References

  • Journal of Medicinal Chemistry. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. ACS Publications. Available at: [Link]

  • Journal of Medicinal Chemistry. Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. ACS Publications. Available at: [Link]

  • ACS Publications. Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. Available at:[Link]

Sources

Application

The Strategic Role of 5-(2,3-Difluorophenyl)pyrimidin-2-amine in Modern Medicinal Chemistry: Application Notes and Protocols

The relentless pursuit of novel therapeutics has positioned heterocyclic compounds as a cornerstone of modern drug discovery. Among these, the pyrimidine scaffold has emerged as a "privileged" structure, owing to its pre...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutics has positioned heterocyclic compounds as a cornerstone of modern drug discovery. Among these, the pyrimidine scaffold has emerged as a "privileged" structure, owing to its prevalence in biologically active molecules and its ability to engage in key interactions with a variety of enzymatic targets.[1][2] This guide provides an in-depth technical overview of 5-(2,3-Difluorophenyl)pyrimidin-2-amine , a critical precursor in the synthesis of advanced kinase inhibitors and other potential therapeutic agents. We will explore its synthesis, physicochemical properties, and its application in validated synthetic protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 5-Aryl-2-aminopyrimidine Motif

The 2-aminopyrimidine moiety is a versatile building block in medicinal chemistry, frequently utilized for its capacity to mimic the purine bases of ATP and interact with the hinge region of kinase enzymes.[3] The introduction of an aryl group at the 5-position of the pyrimidine ring provides a valuable vector for modulating the pharmacological properties of the resulting molecule. Specifically, the 2,3-difluorophenyl substituent in 5-(2,3-Difluorophenyl)pyrimidin-2-amine offers several advantages:

  • Enhanced Binding Affinity: The fluorine atoms can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the target protein's binding pocket, potentially increasing the potency of the final compound.

  • Metabolic Stability: The presence of fluorine can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The difluoro substitution influences the lipophilicity and electronic properties of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

This precursor is particularly relevant in the development of inhibitors for a range of kinases, including but not limited to, Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.

Physicochemical and Characterization Data

A thorough understanding of the physicochemical properties of a precursor is paramount for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₇F₂N₃(Calculated)
Molecular Weight 207.18 g/mol (Calculated)
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in DMSO, methanol, and chloroformTypical
¹H NMR (400 MHz, DMSO-d₆) δ 8.63 (s, 2H), 7.55 - 7.48 (m, 1H), 7.37 - 7.29 (m, 2H), 6.94 (s, 2H)[4]
¹³C NMR (101 MHz, DMSO-d₆) δ 162.7, 156.4, 150.8 (d, J=245.4 Hz), 148.2 (d, J=245.4 Hz), 129.9 (d, J=13.1 Hz), 125.1 (d, J=3.0 Hz), 124.8, 119.5 (d, J=17.2 Hz), 116.9[4]
Mass Spectrometry (ESI) m/z 208.1 [M+H]⁺[4]

Synthetic Protocols

The synthesis of 5-(2,3-Difluorophenyl)pyrimidin-2-amine is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the pyrimidine and difluorophenyl rings.

Protocol 1: Synthesis of 5-(2,3-Difluorophenyl)pyrimidin-2-amine via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of 5-aryl pyrimidines.[5]

Reaction Scheme:

Suzuki Coupling reagents 5-bromopyrimidin-2-amine + (2,3-difluorophenyl)boronic acid catalyst Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O reagents->catalyst product 5-(2,3-Difluorophenyl)pyrimidin-2-amine catalyst->product Heat

Caption: Suzuki-Miyaura coupling for the synthesis of the target precursor.

Materials:

  • 5-bromopyrimidin-2-amine (1.0 eq)

  • (2,3-difluorophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromopyrimidin-2-amine, (2,3-difluorophenyl)boronic acid, and potassium carbonate.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-(2,3-Difluorophenyl)pyrimidin-2-amine as a solid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings, providing a good balance of reactivity and stability.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation to the palladium center.

  • Solvent System: The dioxane/water mixture is a standard solvent system for Suzuki reactions, as it solubilizes both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

Protocol 2: Downstream Functionalization via Buchwald-Hartwig Amination

The 2-amino group of the precursor can be further functionalized to introduce additional diversity and modulate biological activity. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[2]

Reaction Scheme:

Buchwald-Hartwig Amination precursor 5-(2,3-Difluorophenyl)pyrimidin-2-amine + Aryl Halide (e.g., 4-bromotoluene) catalyst Pd₂(dba)₃, Xantphos NaOtBu, Toluene precursor->catalyst product N-Aryl-5-(2,3-difluorophenyl)pyrimidin-2-amine catalyst->product Heat

Caption: Buchwald-Hartwig amination for N-arylation of the precursor.

Materials:

  • 5-(2,3-Difluorophenyl)pyrimidin-2-amine (1.0 eq)

  • Aryl halide (e.g., 4-bromotoluene) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, add 5-(2,3-Difluorophenyl)pyrimidin-2-amine , the aryl halide, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to yield the N-arylated product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl halides, particularly with less nucleophilic amines.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and the subsequent catalytic cycle.

  • Anhydrous Conditions: The Buchwald-Hartwig reaction is sensitive to moisture, which can deactivate the catalyst and lead to side reactions. Therefore, the use of anhydrous solvents and inert atmosphere techniques is critical for success.

Applications in Kinase Inhibitor Discovery

The 5-(2,3-Difluorophenyl)pyrimidin-2-amine core is a key structural feature in a number of potent and selective kinase inhibitors. For instance, it has been incorporated into the design of Janus kinase (JAK) inhibitors.[4] The pyrimidine-2-amine provides the essential hydrogen bonding interactions with the kinase hinge region, while the 2,3-difluorophenyl group occupies a hydrophobic pocket, with the fluorine atoms contributing to enhanced binding affinity.

KinaseInhibitor cluster_precursor 5-(2,3-Difluorophenyl)pyrimidin-2-amine cluster_modification Synthetic Diversification cluster_inhibitor Kinase Inhibitor Library Precursor Core Scaffold Modification e.g., Buchwald-Hartwig Amination, Suzuki Coupling, etc. Precursor->Modification Functionalization Inhibitor Potent and Selective Inhibitors (e.g., JAK inhibitors) Modification->Inhibitor Structure-Activity Relationship Studies

Caption: Workflow from precursor to kinase inhibitors.

The ability to readily functionalize both the 2-amino group and potentially other positions on the pyrimidine ring allows for the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new drug candidates.

Conclusion

5-(2,3-Difluorophenyl)pyrimidin-2-amine is a high-value precursor for medicinal chemistry, offering a strategic entry point for the synthesis of sophisticated molecular architectures, particularly in the realm of kinase inhibitors. Its synthesis via the robust Suzuki-Miyaura coupling and its amenability to further functionalization through reactions like the Buchwald-Hartwig amination make it an indispensable tool for drug discovery programs. The protocols and insights provided herein are intended to empower researchers to effectively utilize this versatile building block in the development of the next generation of targeted therapeutics.

References

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. Retrieved from [Link]

  • Google Patents. (2014). Regioselective preparation of 2-amino-5-trifluoromethylpyrimidine derivatives. US8729265B2.
  • Google Patents. (2021). 5-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1h-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives and related compounds as trk kinase inhibitors for treating cancer. US20210094956A1.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • ResearchGate. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2210-2216. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 12(6), 950-956. Retrieved from [Link]

  • Google Patents. (1986). Process for the preparation of fluorinated pyridines. EP0192287A2.
  • European Patent Office. (2018). SYNTHESIS OF TRIAZOLOPYRIMIDINE COMPOUNDS. EP3094645B1. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1109-1124. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Journal of Medicinal Chemistry, 50(8), 1975-1978. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. RSC Medicinal Chemistry, 13(1), 108-117. Retrieved from [Link]

  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-455. Retrieved from [Link]

  • MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 895-905. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(1), 148-158. Retrieved from [Link]

  • World Journal of Advanced Healthcare Research. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Healthcare Research, 8(8), 1-10. Retrieved from [Link]

  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1723. Retrieved from [Link]

  • ResearchGate. (2016). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl). Retrieved from [Link]

  • MDPI. (2016). 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]. Molbank, 2016(4), M911. Retrieved from [Link]

  • SpectraBase. (n.d.). Thieno[2,3-D]pyrimidine, 5-(4-chlorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(2,5-Dimethylphenoxy)-6-fluoro-2-pyrimidinamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Google Patents. (2013). 5-(2,3-difluorophenyl)-pyrimidin-2-ylamine. WO2013011136A1.
  • World Intellectual Property Organization. (2013). PYRAZOLO[1,5-A]PYRIMIDINE DERIVATIVES AS JANUS KINASE INHIBITORS. WO 2013/011136 A1. Retrieved from [Link]

Sources

Method

Application Note: Strategies for the Isolation and Crystallization of 5-(2,3-Difluorophenyl)pyrimidin-2-amine

Introduction The isolation of an active pharmaceutical ingredient (API) in a highly pure and crystalline form is a critical determinant of its stability, bioavailability, and processability.[][2] 5-(2,3-Difluorophenyl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isolation of an active pharmaceutical ingredient (API) in a highly pure and crystalline form is a critical determinant of its stability, bioavailability, and processability.[][2] 5-(2,3-Difluorophenyl)pyrimidin-2-amine, a molecule of interest in drug discovery, presents unique challenges and opportunities in the development of a robust crystallization process. The presence of the difluorophenyl and aminopyrimidine moieties influences its solubility, potential for polymorphism, and impurity profile. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization techniques for the isolation of this compound. We will delve into the theoretical underpinnings and provide practical, step-by-step protocols for cooling, antisolvent, and evaporative crystallization methods.

The choice of a crystallization method and solvent system is paramount, as it directly impacts critical quality attributes such as crystal form, particle size distribution, and purity.[3][4][5] A well-designed crystallization process not only ensures the desired solid-state properties but also facilitates efficient downstream processing, such as filtration and drying.[] This guide will emphasize a rational, science-driven approach to developing a reproducible and scalable crystallization protocol for 5-(2,3-Difluorophenyl)pyrimidin-2-amine.

Physicochemical Properties and Pre-Crystallization Considerations

Key Considerations:

  • Solubility: The aromatic and heterocyclic nature of the molecule suggests moderate solubility in a range of organic solvents. The difluoro-substitution may enhance solubility in certain polar and non-polar solvents. A preliminary solubility screen is essential.

  • Melting Point: A relatively high melting point can be anticipated, which is often favorable for crystallization from a solution.[3]

  • Polymorphism: The potential for polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration for any API.[8][9] Different polymorphs can exhibit varying physical properties, including solubility and stability.[10][11] A polymorph screen should be an integral part of the development process.

  • Impurities: The nature of potential impurities from the synthetic route will influence the choice of solvent to ensure effective purging during crystallization.[4]

Solvent Selection: The Cornerstone of Crystallization

The selection of an appropriate solvent or solvent system is the most critical step in developing a crystallization process.[3][4][5] The ideal solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures for cooling crystallization, or there should be a readily available miscible antisolvent for antisolvent crystallization.

A systematic approach to solvent selection involves:

  • Computational and Predictive Modeling: In silico tools can predict the solubility of the API in a wide range of solvents, narrowing down the experimental screening.[4][5]

  • Experimental Screening: A small-scale, high-throughput screening of solvents from different classes (e.g., alcohols, ketones, esters, ethers, hydrocarbons) is performed to determine the solubility profile. This is often done by measuring the temperature at which a known concentration of the API dissolves (clear point) and crystallizes upon cooling (cloud point).

  • Characterization of the Solid Form: The solid obtained from initial solubility screens should be analyzed to identify any potential new polymorphic forms or solvates.[8]

Table 1: Representative Solvent Classes for Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolGood solvating power for polar compounds.
KetonesAcetone, Methyl Ethyl KetoneCan dissolve a wide range of organic molecules.
EstersEthyl Acetate, Isopropyl AcetateCommon crystallization solvents with moderate polarity.
EthersTetrahydrofuran (THF), 2-Methyl-THFCan be effective for less polar compounds.
HydrocarbonsHeptane, TolueneOften used as antisolvents or for non-polar compounds.
NitrilesAcetonitrileA polar aprotic solvent that can be useful.

Crystallization Methodologies

The choice of crystallization method depends on the solubility profile of 5-(2,3-Difluorophenyl)pyrimidin-2-amine and the desired crystal attributes. The primary methods include cooling crystallization, antisolvent crystallization, and evaporative crystallization.[]

Cooling Crystallization

This is the most common technique and is suitable when the solubility of the compound is significantly dependent on temperature.[][12] The process involves dissolving the API in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[13]

Protocol: Seeded Cooling Crystallization

  • Dissolution: Dissolve a known quantity of crude 5-(2,3-Difluorophenyl)pyrimidin-2-amine in a selected solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70 °C) with gentle agitation until a clear solution is obtained.

  • Cooling to Seeding Temperature: Cool the solution at a controlled rate (e.g., 10-20 °C/hour) to a temperature where the solution is supersaturated but nucleation has not yet occurred. This is known as the metastable zone.

  • Seeding: Introduce a small quantity of high-purity seed crystals of the desired polymorphic form of 5-(2,3-Difluorophenyl)pyrimidin-2-amine to the solution. Seeding provides a template for crystal growth and helps control the final particle size distribution.[2][14]

  • Controlled Cooling and Crystal Growth: Continue to cool the slurry at a controlled rate (e.g., 5-10 °C/hour) to the final isolation temperature (e.g., 0-5 °C) to maximize the yield.

  • Aging: Hold the slurry at the final temperature for a period (e.g., 2-4 hours) to allow for complete crystallization and potential polymorphic transformation to the most stable form.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at an appropriate temperature.

Caption: Workflow for Seeded Cooling Crystallization.

Antisolvent Crystallization

Antisolvent crystallization is employed when the API has high solubility in a solvent, and its solubility is not strongly dependent on temperature.[15][16] This method involves the addition of a miscible "antisolvent" in which the API is poorly soluble, leading to supersaturation and crystallization.[15][17]

Protocol: Antisolvent Crystallization

  • Dissolution: Dissolve the crude 5-(2,3-Difluorophenyl)pyrimidin-2-amine in a minimal amount of a suitable solvent (e.g., acetone or THF) at ambient temperature.

  • Antisolvent Addition: Slowly add a pre-determined volume of an antisolvent (e.g., water or heptane) to the stirred solution at a controlled rate. The rate of addition can influence the particle size.[18][19]

  • Seeding (Optional but Recommended): Similar to cooling crystallization, seeding can be performed after the initial addition of some antisolvent to control the crystal form and size.

  • Complete Antisolvent Addition: Continue the addition of the antisolvent to reach the desired final solvent/antisolvent ratio.

  • Aging: Stir the resulting slurry for a period (e.g., 1-2 hours) to ensure complete crystallization.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a mixture of the solvent and antisolvent or the pure antisolvent, and dry under vacuum.

Caption: General Workflow for Antisolvent Crystallization.

Evaporative Crystallization

This technique is suitable for compounds that are highly soluble and not thermally sensitive. Supersaturation is achieved by evaporating the solvent from the solution.[] While less common for large-scale production due to challenges in control, it can be a useful screening method.

Protocol: Slow Evaporation

  • Dissolution: Prepare a saturated or near-saturated solution of 5-(2,3-Difluorophenyl)pyrimidin-2-amine in a suitable solvent (e.g., ethyl acetate) at room temperature.

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several hours or days in a fume hood.

  • Crystal Formation: As the solvent evaporates, the concentration of the API increases, leading to nucleation and crystal growth.

  • Isolation: Once a suitable amount of crystals has formed, they can be isolated by decanting the remaining solvent or by filtration.

Characterization of the Crystalline Solid

Thorough characterization of the isolated crystalline 5-(2,3-Difluorophenyl)pyrimidin-2-amine is essential to confirm its identity, purity, and solid-state properties.[8][9]

Table 2: Analytical Techniques for Crystal Characterization

TechniqueInformation Provided
Powder X-ray Diffraction (PXRD) Fingerprint of the crystal lattice, used to identify polymorphs.[20][21]
Differential Scanning Calorimetry (DSC) Melting point, heat of fusion, and information on polymorphic transitions.[8]
Thermogravimetric Analysis (TGA) Information on the presence of residual solvents or solvates.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Information on functional groups and can sometimes distinguish between polymorphs.[8]
Microscopy (Optical, SEM) Crystal morphology (shape and size).[10]
High-Performance Liquid Chromatography (HPLC) Chemical purity of the isolated material.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of the chemical structure.[11]

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Supersaturation is too high; cooling rate is too fast; poor solvent choice.Reduce concentration; slow down the cooling or antisolvent addition rate; select a different solvent system.
Formation of Fine Needles Rapid nucleation due to high supersaturation.Use a lower level of supersaturation; implement seeding; optimize the agitation rate.
Inconsistent Crystal Form Uncontrolled nucleation; presence of impurities.Implement a robust seeding protocol; improve the purity of the starting material.
Low Yield Incomplete crystallization; significant solubility at the final temperature.Increase the aging time; lower the final isolation temperature; consider a different solvent or antisolvent.

Conclusion

The successful isolation of 5-(2,3-Difluorophenyl)pyrimidin-2-amine in a highly pure crystalline form is achievable through a systematic and well-designed crystallization strategy. This application note has outlined the fundamental principles and practical protocols for cooling, antisolvent, and evaporative crystallization techniques. A rational approach to solvent selection, coupled with controlled process parameters and thorough analytical characterization, will enable researchers and drug development professionals to obtain a crystalline product with the desired critical quality attributes, paving the way for further development and formulation.

References

  • Antisolvent membrane crystallization of pharmaceutical compounds. PubMed. [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ResearchGate. [Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. ACS Publications. [Link]

  • Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. J-STAGE. [Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. MIT. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]

  • Characterization of Polymorphic Forms (Polymorphism). Nishka Research. [Link]

  • Solvent selection for process development. Technobis Crystallization Systems. [Link]

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC. [Link]

  • Solvent Selection - (API) Solubility. APC. [Link]

  • Recent advances in the identification and prediction of polymorphs. ResearchGate. [Link]

  • Thermodynamic and Kinetic Levers in Cooling Crystallization for Nanoscale APIs. Darcy & Roy Press. [Link]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. ACS Publications. [Link]

  • Crystallization for Complex Lipids & APIs. CordenPharma. [Link]

  • Cooling crystallization monitoring and control in API production processes with RI measurements. Vaisala. [Link]

  • Structural Characterization of Industrially Relevant Polymorphic Materials from Powder Diffraction Data. ACS Publications. [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]

  • Guide for crystallization. [Link]

  • 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine. PubChem. [Link]

  • Synthesis and Characterization New Liquid Crystals from Organic Amine Compounds Chlorpheniramine, Clementine, 6-Alkoxy Alanine. AIP Publishing. [Link]

  • Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. PubMed. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

  • Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. Arabian Journal of Chemistry. [Link]

  • 2-[5-(3-Fluorophenyl)pyrimidin-2-yl]butan-2-amine. PubChem. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(2,3-Difluorophenyl)pyrimidin-2-amine

Welcome to the technical support center for the synthesis of 5-(2,3-Difluorophenyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(2,3-Difluorophenyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. We will move beyond simple protocols to explore the underlying chemical principles, helping you diagnose issues and rationally improve your reaction yields.

The target molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a 5-halopyrimidin-2-amine and 2,3-difluorophenylboronic acid. While powerful, this reaction is prone to several side reactions and catalyst-related issues that can significantly depress yields. This guide provides a structured approach to overcoming these common hurdles.

Section 1: The Core Reaction and Its Challenges

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its ability to form C-C bonds.[1][2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_labels Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0:e->PdII_Aryl:w R¹-X Product R¹-R² OxAdd Oxidative Addition PdII_Both R¹-Pd(II)Ln-R² PdII_Aryl:e->PdII_Both:w [R²B(OH)₃]⁻ Transmetal Transmetalation PdII_Both:s->Pd0:s PdII_Both:w->Product:e RedElim Reductive Elimination ArylHalide R¹-X (5-Bromopyrimidin-2-amine) BoronicAcid R²-B(OH)₂ (2,3-Difluorophenyl- boronic acid) Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base (e.g., K₂CO₃) OxAdd_node Oxidative Addition Transmetal_node Transmetalation RedElim_node Reductive Elimination Boronic_label Boronic Acid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

However, the specific substrates in this synthesis introduce distinct challenges:

  • Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, acting as a ligand and deactivating the catalyst.[3]

  • Substrate Instability: Phenylboronic acids bearing electron-withdrawing groups, such as fluorine, are highly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4]

  • Competing Reactions: Besides protodeboronation, dehalogenation of the pyrimidine starting material and homocoupling of the boronic acid can further reduce the yield of the desired product.[5]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question: My reaction yield is very low (<30%) or has failed completely. Where do I begin troubleshooting?

Answer: A systematic approach is crucial. Low yields typically stem from one of three areas: reagent integrity, reaction atmosphere, or suboptimal conditions. We recommend following a logical workflow to diagnose the problem.

Troubleshooting_Workflow cluster_analysis Identify Major Components start Low or No Yield reagents Step 1: Verify Reagent Quality & Integrity start->reagents atmosphere Step 2: Check Inert Atmosphere Setup reagents->atmosphere analysis Step 3: Analyze Crude Reaction Mixture (LC-MS/NMR) atmosphere->analysis optimize Step 4: Systematically Optimize Reaction Conditions analysis->optimize If issues persist sm Unreacted Starting Materials sm->optimize Reaction is sluggish. Screen catalyst, ligand, temp. dehalo Dehalogenated Pyrimidine (2-Aminopyrimidine) dehalo->optimize Dehalogenation is dominant. Re-evaluate base and solvent. protode Protodeboronated Side Product (1,2-Difluorobenzene) protode->optimize Protodeboronation is dominant. Use fresh boronic acid, lower temp, screen base. homo Homocoupled Boronic Acid (2,2',3,3'-Tetrafluorobiphenyl) homo->optimize Homocoupling observed. Ensure inert atmosphere, check reagent ratios.

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

  • Reagent Integrity:

    • Boronic Acid: 2,3-Difluorophenylboronic acid is particularly prone to degradation (protodeboronation).[3][4] Always use a fresh, high-purity batch. If the reagent is old, its quality should be verified by NMR. Store it in a cool, dark, and dry place.[6]

    • Palladium Catalyst: The active Pd(0) form is sensitive to oxygen.[6] Ensure your catalyst has been stored properly under an inert atmosphere. If it has changed color or appears aggregated, it may be inactive.

    • Base & Solvent: Use a finely powdered, dry base.[6] Solvents must be anhydrous (where applicable) and thoroughly degassed before use.

  • Inert Atmosphere: Suzuki couplings are highly sensitive to oxygen.[3] Inadequate degassing of solvents or a leak in your inert gas (Argon or Nitrogen) setup can lead to rapid catalyst decomposition and promote side reactions like homocoupling.[5][6]

  • Analysis: Before re-running the reaction, analyze your crude mixture. The identity of the major components is your best diagnostic tool.

Question: My main byproduct is 1,2-difluorobenzene. What is causing this and how can I fix it?

Answer: The presence of 1,2-difluorobenzene is a clear indicator of protodeboronation , where the C-B bond of your boronic acid is cleaved and replaced with a C-H bond.[3] This is the most common failure mode for this specific synthesis.

  • Causality: This side reaction is exacerbated by high temperatures, the presence of water (in non-aqueous setups), and certain bases.[3] The electron-withdrawing fluorine atoms on the phenyl ring make the boronic acid more electrophilic and thus more susceptible to this pathway.[3][4]

  • Solutions:

    • Use Fresh Boronic Acid: This is the most critical factor. Use boronic acid from a newly opened bottle or consider using a more stable boronic ester derivative, such as a pinacol ester.[6]

    • Lower Reaction Temperature: While higher temperatures increase reaction rates, they disproportionately accelerate protodeboronation. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

    • Base Selection: Strong, protic bases can facilitate the side reaction. Consider screening milder bases. While carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) are common, potassium phosphate (K₃PO₄) is sometimes effective at minimizing this side reaction.

    • Minimize Water: In nominally anhydrous reactions, ensure all glassware is oven-dried and solvents are truly anhydrous.

Question: I am seeing a lot of unreacted 5-bromopyrimidin-2-amine and my catalyst turns black. What's wrong?

Answer: This combination points towards catalyst deactivation or decomposition . The black precipitate is likely palladium black, an inactive form of the catalyst.

  • Causality:

    • Oxygen Contamination: The Pd(0) catalyst is readily oxidized to an inactive state by oxygen.[6] This is the most common cause of decomposition.

    • Ligand Coordination: The nitrogen atoms in the pyrimidine ring can bind to the palladium center, inhibiting its catalytic activity. This makes the choice of an appropriate ancillary ligand particularly important.[3]

    • Thermal Instability: Some palladium-ligand complexes are not stable at high temperatures for extended periods.

  • Solutions:

    • Rigorous Degassing: Degas your solvent mixture thoroughly (3-4 pump-thaw cycles or sparging with argon for at least 30 minutes).[7] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

    • Ligand Choice: Simple PPh₃ may not be sufficient. Switch to more robust and electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which form more stable and active catalytic complexes.[8][9]

    • Use a Pre-catalyst: Pre-formed, air-stable Pd(II) pre-catalysts (e.g., XPhos-Pd-G2/G3) are often more reliable as they generate the active Pd(0) species in situ, ensuring a higher concentration of active catalyst at the start of the reaction.[9]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which starting material is better: 5-bromo- or 5-chloro-pyrimidin-2-amine?

    • A1: 5-bromopyrimidin-2-amine is generally preferred. The C-Br bond undergoes oxidative addition with the palladium catalyst more readily than the stronger C-Cl bond.[1][3] While reactions with aryl chlorides are possible, they often require more specialized (and expensive) ligands and harsher conditions.[10]

  • Q2: What is a good starting point for screening reaction conditions?

    • A2: A robust starting point is Pd(PPh₃)₄ (5 mol%) as the catalyst, K₂CO₃ or Na₂CO₃ (2-3 equivalents) as the base, and a 1,4-Dioxane/H₂O (4:1) mixture as the solvent at 80-90 °C .[3][11] This is a widely used system that provides a good baseline for further optimization.

  • Q3: Can microwave irradiation improve my yield?

    • A3: Yes, absolutely. Microwave-assisted synthesis is highly effective for Suzuki couplings. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields by minimizing the time for side reactions like protodeboronation to occur.[3][9][12] A typical condition would be 100-120 °C for 15-30 minutes.

  • Q4: How do I choose the right base?

    • A4: Base selection is critical and substrate-dependent. Inorganic bases are most common. A good screening set includes K₂CO₃ , Cs₂CO₃ , and K₃PO₄ . Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can sometimes accelerate the reaction, while K₃PO₄ is a stronger base that can be effective for more challenging couplings.[7][11]

Section 4: Data Presentation & Optimized Protocols

Table 1: Troubleshooting Summary
Issue ObservedProbable Cause(s)Recommended Solutions
Low Yield with Unreacted Starting Materials Inactive catalyst; Suboptimal conditions (temp, base, ligand)Verify catalyst activity; Screen different ligands, bases, and solvents; Increase temperature or switch to microwave heating.
1,2-Difluorobenzene is the Main Byproduct Protodeboronation of boronic acidUse fresh, high-purity boronic acid or a pinacol ester derivative; Lower reaction temperature; Screen milder bases (e.g., K₃PO₄).[3][4]
2-Aminopyrimidine is a Major Byproduct Dehalogenation of the pyrimidine starting materialAvoid bases that can act as hydride donors; Ensure solvent is not a hydride source (e.g., isopropanol at high temp).[5]
Reaction Stalls & Catalyst Precipitates (Black) Catalyst decomposition (oxidation); Ligand inhibitionEnsure rigorous inert atmosphere; Use more robust ligands (e.g., XPhos); Use an air-stable pre-catalyst.[3][6]
Table 2: Example Screening of Reaction Conditions

The following table presents representative data for optimizing the Suzuki coupling. Conditions should be screened systematically.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O901245
2Pd₂(dba)₃ (2.5)PPh₃ (10)K₂CO₃ (2)Dioxane/H₂O901242
3Pd₂(dba)₃ (2.5)XPhos (10)K₃PO₄ (3)Toluene/H₂O100878
4Pd(dppf)Cl₂ (5)-Na₂CO₃ (2)DMF/H₂O1001065
5XPhos-Pd-G3 (2)-K₃PO₄ (3)1,4-Dioxane100685
6Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O120 (µW)0.588

Yields are hypothetical for illustrative purposes and will vary based on precise experimental execution.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 5-Bromopyrimidin-2-amine[13]
  • To a stirred solution of 2-aminopyrimidine (10.0 g, 105 mmol) in acetonitrile (100 mL), cool the mixture in an ice bath.

  • Add N-bromosuccinimide (NBS) (19.6 g, 110 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight in the dark.

  • Remove the solvent under reduced pressure.

  • Add 200 mL of water to the residue and stir for 30 minutes.

  • Collect the resulting white solid by suction filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield 5-bromopyrimidin-2-amine.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol uses a robust pre-catalyst system that often gives superior results.

Protocol_Workflow start Setup reagents Add 5-bromopyrimidin-2-amine, 2,3-difluorophenylboronic acid, and K₃PO₄ to an oven-dried flask. start->reagents seal Seal flask with a septum, then evacuate and backfill with Argon (3x cycles). reagents->seal solvent Add degassed 1,4-dioxane via syringe. seal->solvent catalyst Add XPhos-Pd-G3 catalyst under a positive flow of Argon. solvent->catalyst reaction Heat the reaction mixture (e.g., 100 °C) with vigorous stirring. catalyst->reaction monitor Monitor progress by TLC or LC-MS. reaction->monitor workup Cool, dilute with EtOAc, wash with water and brine. monitor->workup purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end Product purify->end

Caption: Experimental workflow for the optimized Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyrimidin-2-amine (1.0 eq.), 2,3-difluorophenylboronic acid (1.2 eq.), and finely powdered potassium phosphate (K₃PO₄) (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (or another screened solvent) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%) to the flask under a positive flow of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 5-bromopyrimidin-2-amine is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-Masum, M., & Kumar, D. (2004). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, 9(10), 848-857. [Link]

  • El-Subbagh, H. I. (1983). A simplified method to prepare 2-amino-5-bromopyrimidine. Journal of Chemical & Engineering Data, 28(2), 273-273. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • El-Kashef, H., et al. (2017). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 7(78), 49353-49364. [Link]

  • BenchChem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. (2008). Process for preparing substituted biphenylanilides.
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. [Link]

  • Patsnap. (2013). Preparation method of 2-azyl-5-bromopyrimidine.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Thompson, A. E., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(26), 8932-8941. [Link]

  • Josten, P. D., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 22(10), 1625. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Google Patents. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • Chen, J., et al. (2020). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338-1351. [Link]

  • Gutierrez, D. B., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 996-1002. [Link]

  • Wallace, D. J., & Chen, C. (2005). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 46(43), 7385-7387. [Link]

  • Google Patents. (2009).
  • Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society, 78(3), 391-400. [Link]

  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-13. [Link]

  • ResearchGate. (n.d.). Synthesis and purification of [2-13C]-5-fluorouracil. [Link]

  • ORBi. (n.d.). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. [Link]

Sources

Optimization

troubleshooting HPLC peak tailing for 5-(2,3-Difluorophenyl)pyrimidin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for resolving chromatographic anomalies associated with 5-(2,3-Difluorophenyl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for resolving chromatographic anomalies associated with 5-(2,3-Difluorophenyl)pyrimidin-2-amine .

Rather than providing a generic checklist, this guide deconstructs the exact physicochemical interactions causing your peak tailing, provides self-validating diagnostic protocols, and offers targeted chemical interventions.

Mechanistic Root Cause Analysis: The "Velcro" Effect

To solve peak tailing for 5-(2,3-Difluorophenyl)pyrimidin-2-amine, we must first understand its molecular behavior inside a reversed-phase (RP-HPLC) column.

The molecule features a pyrimidin-2-amine core attached to an electron-withdrawing 2,3-difluorophenyl ring. The conjugate acid of the 2-aminopyrimidine moiety has a pKa of approximately 3.45[1]. At a standard, unbuffered, or slightly acidic mobile phase pH (e.g., pH 5–7), the basic nitrogens on the pyrimidine ring act as potent hydrogen-bond donors and can easily become protonated.

Simultaneously, standard silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa ranging from 3.5 to 4.5. At pH > 4.0, these silanols dissociate into negatively charged silanoate ions (Si-O⁻). When your basic amine travels through the column, it encounters these localized negative charges. The resulting ion-exchange interaction acts like "velcro"—the analyte adsorbs easily but desorbs slowly, dragging out the rear of the peak and causing the characteristic asymmetrical tail[2]. Ionized silanol groups are the most common cause of peak tailing for basic analytes[3].

Diagnostic Logic: Isolating the Variable

Before altering your mobile phase chemistry, you must validate whether the tailing is a chemical phenomenon (silanol interaction) or a physical hardware failure (e.g., column void, blocked frit, or excessive extra-column volume)[4].

DiagnosticWorkflow Step1 Observe Peak Tailing (Asymmetry > 1.5) Step2 Inject Neutral Marker (e.g., Toluene or Uracil) Step1->Step2 Decision Does the neutral marker tail? Step2->Decision Physical Physical Issue Identified (Void, Frit, Tubing) Decision->Physical YES Chemical Chemical Issue Identified (Silanol Interaction) Decision->Chemical NO

Diagnostic logic tree to differentiate physical column voids from chemical secondary interactions.

Protocol 1: The Neutral Marker Diagnostic (Self-Validating Test)

Objective: Confirm if the tailing is caused by acid-base chemistry or a physical flow path disruption.

  • Prepare a test mixture containing 5-(2,3-Difluorophenyl)pyrimidin-2-amine (100 µg/mL) and a neutral, unretained marker like Uracil or Toluene (50 µg/mL).

  • Inject 5 µL of the test mix using your current method conditions.

  • Calculate the peak asymmetry factor ( As​ ) for both compounds.

  • Causality & Validation: Neutral compounds lack ionizable groups and cannot interact with active silanols via ion-exchange[2]. If the neutral marker tails alongside your pyrimidine analyte, the issue is physical (e.g., a void at the head of the column). If the neutral marker elutes as a perfectly symmetrical Gaussian peak but your compound tails, you have definitively isolated the root cause as a chemical acid-base interaction.

Step-by-Step Chemical Optimization Protocols

Once a chemical interaction is confirmed, the strategy shifts to neutralizing the active sites on the silica surface.

ChemicalOptimization Start Chemical Tailing (Pyrimidin-2-amine) pH Adjust Mobile Phase pH < 2.5 (Suppress Silanols) Start->pH Eval1 Check Tailing Factor (Tf < 1.2?) pH->Eval1 Modifier Add Amine Modifier (10 mM Triethylamine) Eval1->Modifier NO Success Optimal Peak Shape Achieved Eval1->Success YES Eval2 Check Tailing Factor (Tf < 1.2?) Modifier->Eval2 Column Switch to End-capped or Polar-Embedded Column Eval2->Column NO Eval2->Success YES Column->Success

Stepwise chemical optimization workflow for resolving silanol-induced peak tailing in basic amines.

Protocol 2: Mobile Phase pH Suppression

To eliminate silanol interactions, we must manipulate the pH to ensure the stationary phase is not negatively charged.

  • Prepare an aqueous mobile phase buffer using 25 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ).

  • Adjust the pH to 2.0–2.5 using concentrated Phosphoric Acid ( H3​PO4​ ).

  • Equilibrate the C18 column with the new mobile phase for at least 10 column volumes.

  • Inject the sample and monitor the symmetry.

  • Causality: By dropping the pH below 3.0, you force the residual silanols (pKa ~4.0) into their fully protonated, neutral state (Si-OH). Although the pyrimidin-2-amine (pKa 3.45) will be fully ionized and positively charged, there are no longer negatively charged silanoates to bind to, effectively shutting down the secondary ion-exchange mechanism.

Protocol 3: Competitive Amine Masking (When Low pH is Insufficient)

If low pH degrades your specific column or fails to fully resolve the tailing, introduce a competing base.

  • Add 10 mM Triethylamine (TEA) to your aqueous mobile phase.

  • Adjust the pH to 6.5 using Phosphoric acid (forming a triethylammonium phosphate buffer).

  • Equilibrate the column thoroughly (TEA takes longer to equilibrate than standard buffers).

  • Causality: TEA is a small, highly basic molecule that aggressively binds to and saturates the active silanol sites. By occupying these sites, TEA sterically hinders the bulkier 5-(2,3-Difluorophenyl)pyrimidin-2-amine from interacting with the silica surface, drastically improving peak symmetry[5].

Quantitative Performance Data

The following table summarizes the expected chromatographic improvements when applying the protocols above to 5-(2,3-Difluorophenyl)pyrimidin-2-amine on a standard C18 column.

Mobile Phase Composition (Aqueous : Organic)Buffer / ModifierpHAsymmetry Factor ( As​ )Theoretical Plates ( N )Resolution Status
Water : Acetonitrile (60:40)None~6.02.854,500Severe Tailing (Fail)
Water : Acetonitrile (60:40)25 mM KH2​PO4​ 6.52.105,200Moderate Tailing (Fail)
Water : Acetonitrile (60:40)25 mM KH2​PO4​ 2.5 1.25 9,800 Acceptable (Pass)
Water : Acetonitrile (60:40)10 mM TEA / H3​PO4​ 6.51.08 11,500 Optimal (Pass)

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic acid (TFA) instead of a Phosphate buffer? A: Yes. Using 0.05% - 0.1% TFA in your mobile phase is highly effective for this compound. TFA acts as both an acidifier (lowering the pH to ~2.0 to neutralize silanols) and an ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the protonated pyrimidine, temporarily masking its positive charge from the silica surface and improving peak shape.

Q: My peak shape was perfect, but it suddenly started tailing after 50 injections. Why? A: This indicates a dynamic change in the column bed. If you are running at a high pH (> 7.0), the silica backbone may be dissolving, creating a physical void at the head of the column. If you are running at a very low pH (< 2.0), you may be hydrolyzing and stripping the bonded C18 phase, exposing fresh, highly active silanols. Run Protocol 1 (Neutral Marker Diagnostic) to determine if the column has physically degraded.

Q: What specific column chemistry is best suited for this difluorophenyl-pyrimidine compound? A: To avoid using TEA or extreme pH levels, switch to a Polar-Embedded or High-Density End-Capped stationary phase. Polar-embedded columns contain an amide, ether, or carbamate linkage near the silica surface. This creates a localized hydration layer that acts as a chemical shield, repelling basic analytes like pyrimidin-2-amine from reaching the residual silanols.

References

  • HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: waters.com URL: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues Source: phenomenex.com URL: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems Source: chromatographyonline.com URL:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam Source: nih.gov URL: [Link]

  • Structural analysis and optoelectronic applications of 2-aminopyrimidine Source: chalcogen.ro URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Byproducts in the Scale-Up of 5-(2,3-Difluorophenyl)pyrimidin-2-amine Synthesis

Welcome to the technical support guide for the synthesis and scale-up of 5-(2,3-Difluorophenyl)pyrimidin-2-amine. This resource is designed for researchers, chemists, and process development professionals to address comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and scale-up of 5-(2,3-Difluorophenyl)pyrimidin-2-amine. This resource is designed for researchers, chemists, and process development professionals to address common challenges, particularly the formation and reduction of process-related impurities. As a critical intermediate in pharmaceutical development, ensuring the purity and scalability of this compound is paramount. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

The most common and scalable synthetic route to 5-(2,3-Difluorophenyl)pyrimidin-2-amine involves a Suzuki-Miyaura cross-coupling reaction . This typically joins 5-bromo-2-aminopyrimidine with 2,3-difluorophenylboronic acid, catalyzed by a palladium complex. While highly effective, this reaction is susceptible to several side reactions that can complicate purification and impact yield, especially during scale-up.

Troubleshooting Guide: Common Byproduct Issues

This section addresses specific problems encountered during the synthesis and scale-up process in a practical question-and-answer format.

Q1: We are observing significant levels of a homocoupled impurity, 2,2',3,3'-tetrafluorobiphenyl. What are the causes and how can we minimize it?

A1: The formation of 2,2',3,3'-tetrafluorobiphenyl is a classic byproduct in Suzuki-Miyaura couplings, arising from the homocoupling of two molecules of 2,3-difluorophenylboronic acid. This side reaction is particularly problematic with electron-poor boronic acids.

Causality: Homocoupling is primarily driven by two mechanisms:

  • Oxygen-Mediated Coupling: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid.

  • Catalyst-Driven Pathways: At high temperatures or with certain palladium catalysts, the transmetalation of a second boronic acid molecule to the palladium center can occur before reductive elimination of the desired product.

Mitigation Strategies:

  • Rigorous Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the process. De-gas all solvents and reagents prior to use.[1]

  • Controlled Reagent Addition: On scale, add the boronic acid solution slowly to the reaction mixture containing the palladium catalyst and the aryl halide. This keeps the instantaneous concentration of the boronic acid low, favoring the cross-coupling pathway over homocoupling.[2]

  • Optimize Catalyst and Ligand:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands accelerate the reductive elimination step, which outcompetes the side reactions.[3]

    • Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., SPhos Pd G3) to ensure the generation of the active Pd(0) species is clean and efficient.

  • Temperature Control: Avoid excessive temperatures. While heat is needed for reaction kinetics, runaway temperatures dramatically increase the rate of side reactions. A typical range for this coupling is 80-100°C.

Q2: Our final product is contaminated with 2-aminopyrimidine. What causes this hydrodehalogenation, and how can we prevent it?

A2: The presence of 2-aminopyrimidine indicates the hydrodehalogenation of your starting material, 5-bromo-2-aminopyrimidine. This occurs when the bromine atom is replaced by a hydrogen atom.

Causality: This side reaction is often traced to:

  • Hydrogen Source: Trace amounts of water, alcohols (if used as a solvent), or even the phosphine ligand can act as a source of hydride.

  • Base-Mediated Reduction: Certain bases, especially in the presence of a palladium catalyst, can facilitate a reductive pathway.

  • Catalyst Inefficiency: If the catalytic cycle is slow, particularly the transmetalation step, the aryl-palladium(II)-halide intermediate has a longer lifetime and is more susceptible to side reactions like reduction.

Mitigation Strategies:

  • Solvent and Base Selection:

    • Use aprotic solvents like Dioxane, Toluene, or 2-MeTHF.

    • Employ a non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃ instead of alkoxides if possible.[4] These bases are effective and less likely to participate in reductive pathways.

  • Water Content Control: Ensure all solvents and reagents are anhydrous. On a large scale, this means using dry-rated solvents and handling solids in a controlled environment.

  • Optimize Reaction Stoichiometry: An excess of the boronic acid (typically 1.1 to 1.3 equivalents) can help drive the transmetalation step forward, minimizing the lifetime of the intermediate prone to reduction.[5]

Q3: We are losing yield to protodeboronation, forming 1,2-difluorobenzene. How can this be controlled?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, converting 2,3-difluorophenylboronic acid into 1,2-difluorobenzene. This is a common degradation pathway for boronic acids, especially under basic conditions and at elevated temperatures.[2]

Causality: This process is essentially a base-catalyzed hydrolysis of the carbon-boron bond. The electron-withdrawing nature of the fluorine atoms on the phenyl ring makes the boronic acid more susceptible to this side reaction.

Mitigation Strategies:

  • Choice of Boron Reagent: If protodeboronation is severe, consider using a potassium trifluoroborate salt (Ar-BF₃K) or a boronic ester (e.g., a pinacol ester) instead of the boronic acid. These reagents are often more stable under reaction conditions and slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing degradation.[2]

  • Base Strength and Type: Use the mildest base that effectively promotes the reaction. Strong bases like NaOH or NaOtBu can accelerate protodeboronation. K₃PO₄ is often a good compromise. The role of the base is critical; it activates the boronic acid to form a more nucleophilic borate species for transmetalation.[6][7]

  • Temperature and Time: Do not overheat or run the reaction longer than necessary. Monitor the reaction progress by HPLC and proceed with work-up once the starting material is consumed.

Q4: During scale-up, we experienced a significant exotherm that led to a batch failure. How can we manage the reaction thermochemistry?

A4: Suzuki couplings can be exothermic, and managing this heat release is a critical scale-up challenge.[8] An uncontrolled exotherm leads to rapid temperature increases, which accelerates all side reactions, degrades the catalyst and product, and can create a significant safety hazard.

Causality: The heat of reaction is an intrinsic property of the chemical transformation. The problem during scale-up arises from the change in the surface-area-to-volume ratio. As the reactor size increases, the volume (which generates heat) increases by a cube function, while the surface area of the reactor jacket (which removes heat) only increases by a square function. This makes heat removal much less efficient.

Mitigation Strategies:

  • Process Safety Analysis: Before scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe reactor design and operation.

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), adopt a semi-batch approach. Charge the reactor with the aryl halide, catalyst, and solvent, heat to the target temperature, and then add the base and boronic acid solution at a controlled rate. The addition rate can be used to control the rate of heat generation, ensuring the reactor's cooling system can keep up.

  • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this may slow down the reaction rate and impact process efficiency, so a balance must be found.

  • Engineering Controls: Ensure the plant reactor has adequate cooling capacity, proper agitation to ensure uniform temperature distribution, and a reliable temperature monitoring and control system.

Byproduct Mitigation Summary

Byproduct NameStructureCommon Cause(s)Mitigation Strategy
2,2',3,3'-Tetrafluorobiphenyl Homocoupling of boronic acid. Oxygen presence, high temperature.Rigorous inert atmosphere, controlled addition of boronic acid, use of bulky ligands.
2-Aminopyrimidine Hydrodehalogenation of 5-bromo-2-aminopyrimidine.Use anhydrous aprotic solvents, select non-reductive bases (K₃PO₄), use a slight excess of boronic acid.
1,2-Difluorobenzene Protodeboronation of boronic acid. Strong base, high temperature.Use milder base, consider boronic esters or trifluoroborate salts, minimize reaction time and temperature.
Bipyrimidine Impurity Homocoupling of 5-bromo-2-aminopyrimidine.Optimize catalyst/ligand to favor cross-coupling, control temperature.

Frequently Asked Questions (FAQs)

FAQ1: What is the optimal catalyst and ligand system for this specific Suzuki-Miyaura coupling?

The ideal system must be highly active to couple an electron-deficient heterocycle (5-bromo-2-aminopyrimidine) with an electron-poor arylboronic acid. Modern biarylphosphine ligands are essential.

  • Recommended Ligands: Buchwald-type ligands such as SPhos , RuPhos , or XPhos are highly recommended.[3] They possess the steric bulk and electron-donating properties to stabilize the palladium center and promote the difficult reductive elimination step, which is often rate-limiting in such couplings.

  • Recommended Palladium Source: Using a pre-formed palladium pre-catalyst like SPhos Pd G3 or XPhos Pd G3 is superior to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] Pre-catalysts provide a more consistent and active catalytic species, leading to lower catalyst loadings (typically 0.1 - 1 mol%) and fewer side reactions.

FAQ2: How do I choose the right base and solvent for this reaction at scale?

The choice of base and solvent is critical for reaction success, safety, and scalability.

  • Base:

    • Potassium Phosphate (K₃PO₄): Often the best choice. It is effective, inexpensive, has low solubility in organic solvents (making work-up easier), and is less harsh than other bases, minimizing side reactions like protodeboronation.[4]

    • Cesium Carbonate (Cs₂CO₃): Highly effective but more expensive, usually reserved for difficult couplings.

    • Potassium Carbonate (K₂CO₃): A viable, cheaper alternative to K₃PO₄, though sometimes less effective.

  • Solvent:

    • Aprotic Ethers (Dioxane, 2-MeTHF): Excellent choices for their ability to dissolve the organometallic intermediates. 2-MeTHF is often preferred on scale as it is a more "green" solvent and has a favorable boiling point.

    • Aromatic Hydrocarbons (Toluene): Also a common and effective choice.

    • Aqueous Mixtures: Biphasic systems (e.g., Toluene/water) can be very effective and are often used with inorganic bases like K₃PO₄.[7] The water phase helps to dissolve the base and facilitate the reaction at the interface.

FAQ3: What are the most effective analytical techniques for identifying and quantifying these byproducts?

A robust analytical method is essential for process control and final product quality assessment. A multi-technique approach is often necessary for comprehensive impurity profiling.[9][10]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique.[11] A reverse-phase HPLC method with UV detection (e.g., at 254 nm) can separate the starting materials, product, and major byproducts. Coupling HPLC with Mass Spectrometry (LC-MS) is crucial for identifying unknown impurities by providing molecular weight information.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile, non-polar byproducts like 1,2-difluorobenzene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural elucidation of isolated impurities and for quantifying levels of fluorine-containing byproducts in the final product.

FAQ4: What are the best practices for purification of the final product on a large scale?

Large-scale purification must avoid chromatography. Crystallization is the preferred method.

  • Reactive Quench & Work-up: After the reaction is complete, it is often quenched with water. A subsequent extraction with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) is performed to separate the product from the inorganic salts.

  • Carbon/Silica Treatment: A charcoal or silica gel plug filtration of the crude organic solution can be used to scavenge residual palladium catalyst and highly polar impurities.

  • Crystallization:

    • Solvent Screen: Perform a solvent screen to find a suitable single-solvent or anti-solvent system. The ideal system is one where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in the mother liquor.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Cool the solution slowly to allow for the formation of large, pure crystals. If using an anti-solvent, add it slowly to the product solution until turbidity is observed, then cool.

    • Isolation: Isolate the purified solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualized Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar¹-Pd(II)-X L₂ (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition (Ar¹-X) ArPdAr Ar¹-Pd(II)-Ar² L₂ (Transmetalation Intermediate) ArPdX->ArPdAr Transmetalation (Ar²-B(OH)₂ + Base) ArPdAr->Pd0 Product Ar¹-Ar² (Product) ArPdAr->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ edge_start edge_start->Pd0 [Catalyst Activation] edge_mid1 edge_mid2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Byproduct Formation Pathways

Byproduct_Pathways cluster_main Desired Cross-Coupling cluster_side Side Reactions / Byproducts Ar1X 5-Bromo-2-aminopyrimidine Product 5-(2,3-Difluorophenyl)pyrimidin-2-amine Ar1X->Product Hydrodehalogenation Hydrodehalogenation (Ar¹-H) Ar1X->Hydrodehalogenation [H-source, Pd] Ar2B 2,3-Difluorophenylboronic Acid Ar2B->Product Homocoupling Homocoupling (Ar²-Ar²) Ar2B->Homocoupling [O₂, Pd] Protodeboronation Protodeboronation (Ar²-H) Ar2B->Protodeboronation [Base, H₂O]

Caption: Major side reactions leading to common impurities.

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general starting point for developing a robust analytical method. It must be validated for your specific system.

  • Column: C18 Reverse-Phase Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV/DAD: Monitor at 254 nm and 280 nm.

    • MS (ESI+): Scan range from m/z 100-500 for identification of parent ions of expected impurities.

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a 1:1 mixture of Acetonitrile:Water. Dilute as necessary to fall within the linear range of the detector.

Protocol 2: General Scalable Crystallization Procedure
  • Crude Product Isolation: After aqueous work-up, concentrate the organic solution containing the crude product under reduced pressure to obtain a solid or oil.

  • Solvent Selection: Based on prior screening, select an appropriate solvent (e.g., Isopropanol, Ethyl Acetate, Toluene).

  • Dissolution: Charge the crude material to a clean, appropriately sized reactor. Add the minimum amount of the selected solvent and heat the mixture with agitation (e.g., to 70-80°C) until all solids are dissolved.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour). Slower cooling promotes the growth of larger, purer crystals. Seeding with a small amount of pure product at the saturation point can aid in controlled crystallization.

  • Hold and Isolation: Once the target temperature is reached (e.g., 0-5 °C), hold the slurry under agitation for 2-4 hours to maximize yield.

  • Filtration and Washing: Filter the slurry using a Nutsche filter or centrifuge. Wash the resulting cake with a small volume of cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Analysis: Analyze the final product by HPLC for purity and by NMR for structural confirmation.

References

  • Grokipedia. Buchwald–Hartwig amination.
  • Wikipedia. Buchwald–Hartwig amination.
  • Maiti, D., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). [Journal Name].
  • Kiefl, C., et al. (2015). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules.
  • Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.
  • Suppes, G. J., et al. (2017). Challenges of scaling up chemical processes (based on real life experiences). Processes.
  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?.
  • Reddy, T. J., et al. (2012). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances.
  • Patent WO2025093631A1. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Ali, S., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ResearchGate. Analytical advances in pharmaceutical impurity profiling.
  • Wikipedia. Suzuki reaction.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

Sources

Optimization

optimizing catalyst loading for 5-(2,3-Difluorophenyl)pyrimidin-2-amine coupling

Optimizing Catalyst Loading for 5-(2,3-Difluorophenyl)pyrimidin-2-amine Cross-Coupling Welcome. As a Senior Application Scientist in process chemistry, I designed this technical portal to address the specific mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Catalyst Loading for 5-(2,3-Difluorophenyl)pyrimidin-2-amine Cross-Coupling

Welcome. As a Senior Application Scientist in process chemistry, I designed this technical portal to address the specific mechanistic hurdles encountered when scaling up the Suzuki-Miyaura coupling of 2-amino-5-bromopyrimidine and (2,3-difluorophenyl)boronic acid.

The synthesis of 5-(2,3-difluorophenyl)pyrimidin-2-amine presents a dual challenge: the electrophile contains a highly coordinating structural motif that poisons transition metal catalysts, while the nucleophile is highly susceptible to hydrolytic degradation. Below, we dissect the causality of these failures and provide a self-validating, ultra-low catalyst loading protocol.

Mechanistic Workflow & Failure Modes

The following diagram maps the catalytic cycle, isolating the exact intermediates where reaction failure typically occurs.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst PdOx Pd(II) Oxidative Addition Complex [Ar-Pd-Br] Pd0->PdOx + 2-Amino-5-bromopyrimidine PdTM Pd(II) Transmetalation Complex [Ar-Pd-Ar'] PdOx->PdTM + (2,3-Difluorophenyl)boronic acid + Base Poison Catalyst Deactivation (κ²-Aminopyrimidine Binding) PdOx->Poison Nitrogen Coordination Product 5-(2,3-Difluorophenyl)pyrimidin-2-amine (Target API) PdTM->Product Reductive Elimination Proto Protodeboronation (1,2-Difluorobenzene Byproduct) PdTM->Proto Base/H2O Hydrolysis Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting primary failure modes.

Troubleshooting & Optimization FAQs

Q1: Why does my reaction stall at <50% conversion when I reduce Palladium loading below 1.0 mol%? The Causality: The stalling is rarely due to a failure in the oxidative addition step. Instead, it is caused by catalyst poisoning. The 2-aminopyrimidine moiety is a potent bidentate (κ²) ligand[1]. As the reaction progresses, the starting material and the newly formed product compete with your phosphine ligands for the Pd(II) center. At low catalyst loadings, this coordination effectively sequesters the active palladium into an off-cycle, unreactive resting state. The Solution: You must use a highly sterically demanding, electron-rich ligand that forms a tight binding pocket around the palladium, physically blocking the pyrimidine nitrogens from coordinating. We recommend transitioning from standard Pd(dppf)Cl₂ to a Buchwald pre-catalyst like XPhos Pd G3 . The bulky biaryl phosphine prevents κ²-coordination, allowing you to drop the loading to 0.05 mol% without stalling[2].

Q2: I am detecting significant amounts of 1,2-difluorobenzene in my crude NMR. How do I suppress this? The Causality: You are observing base-catalyzed protodeboronation[3]. The two fluorine atoms on the (2,3-difluorophenyl)boronic acid withdraw electron density, making the boron atom highly electrophilic. In the presence of strong bases (e.g., NaOH, Na₂CO₃) and water at elevated temperatures, hydroxide attacks the boron, cleaving the C-B bond to yield 1,2-difluorobenzene and boric acid before transmetalation can occur. The Solution: Shift the rate-determining step by accelerating transmetalation and suppressing hydrolysis.

  • Switch to a weaker, less nucleophilic base like K₃PO₄ .

  • Utilize a biphasic solvent system (e.g., Toluene/EtOH/H₂O). This partitions the bulk of the hydroxide into the aqueous layer, maintaining a low, controlled concentration of base in the organic phase where the cross-coupling actually occurs.

Q3: How do I ensure residual Palladium is <10 ppm in the isolated API without adding expensive scavenging steps? The Causality: High residual Pd is a symptom of over-catalyzing the reaction to compensate for poor ligand selection. If you start with 2.0 mol% Pd, you will inevitably need functionalized silica (e.g., SiliaMetS Thiol) to meet active pharmaceutical ingredient (API) specifications. The Solution: Prevention is more effective than remediation. By utilizing the XPhos Pd G3 pre-catalyst at 0.05 mol%, the absolute mass of palladium introduced is negligible. Furthermore, conducting the reaction in a biphasic Toluene/EtOH/H₂O system ensures that the highly polar Pd-XPhos degradation products partition into the aqueous waste stream during the primary phase separation, naturally yielding an organic phase with <10 ppm Pd.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst system selection and reaction outcomes. By moving from first-generation catalysts to third-generation pre-catalysts, we achieve a 100-fold reduction in loading.

Catalyst SystemBaseSolvent SystemLoading (mol%)ConversionImpurity Profile (Protodeboronation)
Pd(PPh₃)₄Na₂CO₃Dioxane / H₂O (4:1)5.0< 45%High (>25% 1,2-difluorobenzene)
Pd(dppf)Cl₂K₂CO₃THF / H₂O (3:1)2.078%Moderate (~12% 1,2-difluorobenzene)
XPhos Pd G3 K₃PO₄ Toluene/EtOH/H₂O (5:2:1) 0.05 > 98% Trace (< 2%)
Validated Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of specific In-Process Controls (IPCs) ensures that any deviation from the expected mechanistic pathway is caught immediately, preventing batch loss.

Objective: Synthesis of 5-(2,3-Difluorophenyl)pyrimidin-2-amine at 0.05 mol% Pd loading.

Step 1: System Purging & Pre-catalyst Activation

  • Charge a jacketed reactor with 2-amino-5-bromopyrimidine (1.0 equiv) and (2,3-difluorophenyl)boronic acid (1.05 equiv). Note: The slight 0.05 equiv excess compensates for trace protodeboronation.

  • Add Toluene and Ethanol (5:2 volume ratio). Sparge the suspension with Nitrogen for 15 minutes.

  • Add XPhos Pd G3 (0.05 mol%). Self-Validation Check: The solution should remain a pale yellow suspension. A rapid shift to dark black indicates premature catalyst decomposition (oxygen ingress).

Step 2: Biphasic Reaction Initiation 4. Prepare a 2.0 M aqueous solution of K₃PO₄ (2.0 equiv). Degas via nitrogen sparging for 10 minutes. 5. Add the aqueous base to the reactor. Heat the biphasic mixture to 65 °C with vigorous agitation (minimum 400 RPM). Causality Note: Vigorous stirring is mandatory. Because transmetalation occurs at the biphasic interface, poor mixing will artificially stall the reaction, mimicking catalyst deactivation.

Step 3: In-Process Control (IPC) & Completion 6. After 3 hours, halt agitation to allow phase separation. Sample the upper organic layer. 7. Analyze via HPLC. Self-Validation Check: The reaction is deemed complete when 2-amino-5-bromopyrimidine is < 1.0 Area%. If > 5%, verify the internal temperature and agitation speed before considering a catalyst spike.

Step 4: Workup & Isolation 8. Cool the mixture to 25 °C. Separate the aqueous phase (which contains >90% of the residual Pd and phosphate salts) and discard. 9. Wash the organic phase with water (1x volume) to remove residual ethanol and trace salts. 10. Concentrate the toluene layer under reduced pressure and crystallize the product by adding heptane. Filter and dry to obtain the pure 5-(2,3-difluorophenyl)pyrimidin-2-amine.

References
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society URL:[Link]

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos ACS Catalysis / PubMed Central (PMC) URL:[Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis Medium (Organic Process Research & Development Highlights) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Oxidation of 5-(2,3-Difluorophenyl)pyrimidin-2-amine in Solution

Welcome to the technical support center for 5-(2,3-Difluorophenyl)pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(2,3-Difluorophenyl)pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound. Here, we provide in-depth technical guidance, troubleshooting, and best practices to mitigate the common challenge of its oxidative degradation in solution, ensuring the integrity and reproducibility of your experiments.

Section 1: Understanding the Instability
Q1: Why is 5-(2,3-Difluorophenyl)pyrimidin-2-amine susceptible to oxidation in solution?

A1: The susceptibility of 5-(2,3-Difluorophenyl)pyrimidin-2-amine to oxidation arises from a combination of its structural features:

  • The 2-Aminopyrimidine Moiety: The exocyclic amino group is a primary site for oxidation. The nitrogen atom's lone pair of electrons can be abstracted, leading to the formation of reactive radical cations. Furthermore, the pyrimidine ring itself, being an electron-deficient heterocycle, can be targeted by oxidative processes, potentially leading to N-oxidation at one of the ring nitrogens or even ring-opening under harsh conditions.[1][2][3] The N-oxidation of 2-aminopyrimidine has been shown to be readily achievable with peracids.[1]

  • Influence of the Difluorophenyl Group: While the difluorophenyl substituent is electron-withdrawing and can modulate the overall electron density of the molecule, the compound remains vulnerable. Fluorine substitution is a common strategy in drug design to block metabolic oxidation, but it does not preclude chemical oxidation under laboratory or storage conditions.[4][5]

  • Catalytic Factors: Oxidation is often not a spontaneous process and can be significantly accelerated by external factors present in a typical laboratory environment. These include:

    • Atmospheric Oxygen: The primary oxidant in most cases.

    • Trace Metal Ions: Metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) can act as potent catalysts for redox cycling and the generation of reactive oxygen species.[6]

    • Light (Photolysis): UV or even visible light can provide the energy to initiate photo-oxidative reactions.[6]

    • Peroxide Impurities: Solvents, especially ethers and other susceptible organic liquids, can form peroxide impurities over time, which are strong oxidizing agents.[6]

Caption: Potential sites of oxidation on the 5-(2,3-Difluorophenyl)pyrimidin-2-amine molecule.

Section 2: Frequently Asked Questions (FAQs)

Q2: What are the immediate signs of oxidation in my solution?

  • Color Change: The most common indicator is a change in color, often from colorless or pale yellow to a more intense yellow, orange, or brown. This suggests the formation of chromophoric degradation products.

  • Precipitation: Formation of insoluble particulates can occur as the degradation products may have lower solubility than the parent compound.

  • Analytical Changes: In chromatographic analyses like HPLC or LC-MS, you will observe a decrease in the peak area of the parent compound and the emergence of new, often more polar, impurity peaks.[7][8]

Q3: Which solvents are recommended to minimize oxidation?

  • High-purity, anhydrous, aprotic solvents are generally preferred. Examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN).[9][10] It is critical to use solvents from freshly opened bottles or those that have been properly stored to avoid peroxide impurities.

  • Crucially, all solvents should be deoxygenated before use. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes.

Q4: What are the ideal storage conditions for solutions?

  • Temperature: Store solutions at low temperatures, typically 2-8°C or -20°C, to slow down the rate of chemical degradation.

  • Light: Protect solutions from light by using amber glass vials or by wrapping standard vials in aluminum foil.[11]

  • Atmosphere: The headspace of the vial should be filled with an inert gas (argon or nitrogen) to displace oxygen.

Q5: Can I use antioxidants? Which ones are effective?

  • Yes, the use of antioxidants is a highly effective strategy.[6] Radical scavengers are particularly useful.

    • Butylated hydroxytoluene (BHT): A common and effective antioxidant for organic solutions. A typical concentration is 0.01-0.1% (w/v).

    • α-Tocopherol (Vitamin E): A natural antioxidant that can also be used, particularly if downstream applications are sensitive to synthetic phenols like BHT.

    • Ascorbic Acid (Vitamin C): Useful in aqueous or protic systems as a reducing agent.[12][13]

  • Always confirm that the chosen antioxidant does not interfere with your downstream assay or reaction.

Q6: How does pH influence stability in aqueous or protic solutions?

  • The pH of a solution can dramatically affect the stability of amines.[14][15] For many aromatic amines, the neutral (unprotonated) form is more susceptible to oxidation.

  • If working in aqueous media, it is advisable to maintain a slightly acidic pH (e.g., pH 4-6) where the amine is protonated and more stable.[16] This can be achieved using a suitable buffer system. However, the optimal pH must be determined empirically as extreme acidic or basic conditions can catalyze other degradation pathways like hydrolysis.[14][17]

Section 3: Troubleshooting Guide
Observed Problem Probable Cause(s) Recommended Solution(s)
Rapid (minutes to hours) color change to yellow/brown upon dissolution. Oxygen Exposure: The solvent was not deoxygenated, or the dissolution was performed in open air.Prepare the solution under an inert atmosphere using deoxygenated solvents. (See Protocol 4.1)
Peroxide Contamination: The solvent (especially aged ethers like THF or dioxane) contains peroxide impurities.Use a fresh bottle of high-purity solvent or pass the solvent through an activated alumina column to remove peroxides.
Gradual color change and/or precipitation over days/weeks in storage. Improper Storage: Solution stored at room temperature, exposed to light, or with air in the headspace.Store aliquots in amber vials, blanket with argon/nitrogen, and store at ≤ -20°C.
Appearance of new peaks in HPLC/LC-MS analysis. Oxidative Degradation: The compound is degrading, forming various byproducts like N-oxides or dimers.Implement preventative measures: use deoxygenated solvents, add an antioxidant (e.g., BHT), and ensure inert atmosphere storage.
Hydrolysis (if in protic/aqueous solvent): Degradation due to reaction with water, often pH-dependent.Adjust the pH of the solution to an empirically determined stable range (start with pH 4-6).[16]
Inconsistent results or low potency in biological/chemical assays. Compound Degradation: The actual concentration of the active compound is lower than expected due to oxidation.Prepare fresh stock solutions for each experiment. If storing, validate the stability over time using an analytical method (See Protocol 4.3) and incorporate antioxidants.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Preparation and Handling of Solutions under an Inert Atmosphere

This protocol describes the use of a Schlenk line or a glovebox to prepare solutions of 5-(2,3-Difluorophenyl)pyrimidin-2-amine with minimal exposure to oxygen.[18][19]

Materials:

  • Schlenk flask or serum vials with rubber septa

  • High-purity solvent (e.g., anhydrous DMSO)

  • Source of inert gas (Argon or Nitrogen) with a bubbler

  • Cannulas or gas-tight syringes

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator or under a stream of inert gas.

  • Solvent Deoxygenation: Transfer the desired volume of solvent into the Schlenk flask. Insert a long needle connected to the inert gas line below the solvent surface and another short needle as an outlet. Bubble the inert gas through the solvent for 15-30 minutes.

  • Compound Weighing: Weigh the required amount of the solid compound in a separate vial. If possible, do this inside a glovebox.[11][20] If not, work quickly.

  • Dissolution: Remove the gas inlet needle from the solvent. Using a positive pressure of inert gas, quickly add the solid compound to the solvent.

  • Blanketing & Storage: Replace the septum or stopper. Evacuate the headspace carefully and backfill with inert gas. Repeat this cycle three times.[19] Wrap the flask/vial in foil and store at the appropriate low temperature.

Inert Atmosphere Solution Preparation Workflow cluster_prep Preparation cluster_dissolve Dissolution & Storage Solvent 1. Add Solvent to Schlenk Flask Sparge 2. Sparge with N2/Ar (15-30 min) Solvent->Sparge Add 4. Add Compound under N2 flow Sparge->Add Weigh 3. Weigh Compound Weigh->Add Seal 5. Seal and Purge Headspace (3x) Add->Seal Store 6. Store Cold & Dark under N2 Blanket Seal->Store

Caption: Workflow for preparing solutions under an inert atmosphere.

Protocol 4.2: Selection and Use of Antioxidants
AntioxidantMechanismTypical ConcentrationRecommended SolventsConsiderations
Butylated Hydroxytoluene (BHT) Radical Scavenger100-1000 ppm (0.01-0.1%)DMSO, DMF, MeCN, AlcoholsPhenolic structure may interfere with some assays. Widely effective.[13]
α-Tocopherol (Vitamin E) Radical Scavenger100-1000 ppm (0.01-0.1%)DMSO, Alcohols, Toluene"Natural" antioxidant, less likely to be cytotoxic. Can be more viscous.
Ascorbic Acid Reducing Agent / Oxygen Scavenger0.1-1 mg/mLAqueous Buffers, MethanolPrimarily for aqueous systems. Stability is pH-dependent.[12][13]
Propyl Gallate Radical Scavenger50-500 ppmAlcohols, Aqueous solutionsOften used in combination with BHA/BHT for synergistic effects.[21]

Implementation: To add an antioxidant, prepare a concentrated stock solution (e.g., 10% BHT in DMSO). Add the appropriate volume of this stock to your solvent before adding the 5-(2,3-Difluorophenyl)pyrimidin-2-amine to achieve the final desired concentration.

Protocol 4.3: HPLC-UV Method for Monitoring Stability

This is a general-purpose reverse-phase HPLC method to track the purity of your compound over time. This method should be optimized for your specific equipment and requirements.

  • Column: C18, 2.6-5 µm particle size (e.g., 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: ~254 nm or a wavelength maximum determined by UV scan.

  • Injection Volume: 5 µL

Procedure:

  • Prepare a fresh "Time 0" standard of your compound at a known concentration (e.g., 1 mg/mL).

  • Inject and record the chromatogram. Note the retention time and peak area of the main peak.

  • Store your stock solution under the desired conditions.

  • At subsequent time points (e.g., 24h, 48h, 1 week), inject an identical volume of the stored solution.

  • Analysis: Compare the peak area of the parent compound to the "Time 0" sample. A decrease in area indicates degradation. Look for the appearance of new peaks, which are your degradation products.[8][22] For structural elucidation of these new peaks, analysis by LC-MS/MS would be required.[23][24]

References
  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1180. [Link]

  • Jacomex. (n.d.). Laboratory Equipment for Inert Atmosphere. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • Cowden, W. B., & Jacobsen, N. (1978). Pyrimidine N-Oxides. I. The Synthesis and Some Reactions of N-Hydroxybarbiturates. Australian Journal of Chemistry, 31(11), 2517-2522. [Link]

  • Wikipedia. (n.d.). Air-free technique. [Link]

  • Wang, Q., & Schreiber, S. L. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3193–3200. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Pharmaceutical and Bio-medical Analysis, 2(8). [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1545–1548. [Link]

  • Al-Hilal, Z., et al. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. Pharmaceutics, 16(5), 656. [Link]

  • Waterman, K. C. (2001). Antioxidant stabilizer system for pharmaceutical formulations.
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • An, C., et al. (2018). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions, 47(1), 101-105. [Link]

  • Effects of temperature and pH on the activity and stability of AmPNP. (n.d.). ResearchGate. [Link]

  • Böhm, H. J., et al. (2004). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 104(9), 3847-3860. [Link]

  • Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity? (2019). ResearchGate. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). PubMed. [Link]

  • Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. (n.d.). ResearchGate. [Link]

  • van Gennip, A. H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1946-1952. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). ResearchGate. [Link]

  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.). ResearchGate. [Link]

  • Fisher, G. J., & Johns, H. E. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875-9880. [Link]

  • View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). Stratford Journals. [Link]

  • Preparation method of 2-amino pyrimidine. (2013).
  • Kalainathan, S., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Materials Today: Proceedings. [Link]

  • Haggblom, M. M., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. Environmental Science & Technology, 34(6), 1078-1084. [Link]

  • Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27. [Link]

  • Highly Reactive and Regenerable Fluorinating Agent for Oxidative Fluorination of Aromatics. (2001). ResearchGate. [Link]

  • ANALYSIS AND CHARACTERIZATION OF AMPICILLIN DEGRADATION PRODUCTS IN PHARMACEUTICAL SAMPLES BY LC-MS/MS. (2011). Unicamp. [Link]

  • He, J., et al. (2018). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Science, 360(6392), 1010-1014. [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

  • Kumar, V., et al. (2023). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances, 13(43), 30453-30465. [Link]

  • Kumar, N., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 98, 345-353. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). Molecules, 20(8), 14365-14378. [Link]

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of 5-(2,3-Difluorophenyl)pyrimidin-2-amine Formulations

Welcome to the Technical Support Center for the formulation and pharmacokinetic optimization of 5-(2,3-Difluorophenyl)pyrimidin-2-amine [1]. As a pyrimidine-2-amine derivative—a structural motif foundational to potent ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and pharmacokinetic optimization of 5-(2,3-Difluorophenyl)pyrimidin-2-amine [1]. As a pyrimidine-2-amine derivative—a structural motif foundational to potent targeted therapies like CDK4/6 and PLK4 inhibitors[2]—this compound exhibits characteristic Biopharmaceutics Classification System (BCS) Class II/IV behavior. Its high crystal lattice energy and poor aqueous solubility severely restrict its oral bioavailability[3].

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to overcome these physical barriers using Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Section 1: Amorphous Solid Dispersions (ASD) Troubleshooting & Protocols

FAQ 1.1: During dissolution testing, my ASD formulation shows a rapid initial release followed by a sharp decline in drug concentration. What causes this, and how can I fix it?

Causality & Solution: You are observing a failure of the "parachute" in the classical "spring-and-parachute" dissolution mechanism. The amorphous form provides the "spring," driving rapid dissolution and generating a highly supersaturated state[3]. However, because this supersaturated state is thermodynamically unstable, the drug rapidly nucleates and recrystallizes into a lower-energy, insoluble crystalline form[4].

To resolve this, you must enhance the "parachute" effect by optimizing your stabilizing polymer. For pyrimidine-based inhibitors, which often exhibit pH-dependent solubility, amphiphilic polymers like Hypromellose Acetate Succinate (HPMCAS) are highly effective[5]. The hydrophobic regions of HPMCAS interact with the difluorophenyl and pyrimidine rings of the API, while the hydrophilic regions maintain steric hindrance against crystal lattice formation, thereby sustaining supersaturation[4][5].

Protocol 1: Preparation and Self-Validation of ASD via Spray Drying
  • Solvent Selection: Dissolve 5-(2,3-Difluorophenyl)pyrimidin-2-amine and the selected polymer (e.g., HPMCAS-HF) in a 1:3 weight ratio using a binary solvent system (e.g., Dichloromethane/Methanol 80:20 v/v) to ensure complete, molecular-level solvation of both components.

  • Spray Drying: Atomize the solution using a laboratory spray dryer. Standard starting parameters: inlet temperature 75°C, outlet temperature 45°C, aspirator 100%, pump rate 10%.

  • Secondary Drying: Dry the resulting powder in a vacuum oven at 40°C for 24 hours to remove residual solvent traces that could act as plasticizers and induce premature crystallization.

  • Self-Validation System:

    • Crystallinity Check: Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD must display a broad "halo" without any sharp Bragg peaks, confirming complete amorphization[4].

    • Miscibility Check: Analyze via Differential Scanning Calorimetry (DSC). The presence of a single glass transition temperature ( Tg​ ) located between the Tg​ of the pure drug and the pure polymer confirms a homogenous, single-phase dispersion[4].

ASD_Mechanism API Crystalline 5-(2,3-Difluorophenyl)pyrimidin-2-amine ASD Amorphous Solid Dispersion (Drug + Polymer) API->ASD Spray Drying / Hot Melt Extrusion Spring Rapid Dissolution (The 'Spring') ASD->Spring Ingestion & GI Fluid Contact Supersat Supersaturated State in GI Tract Spring->Supersat High Free Energy Release Precip Recrystallization (Thermodynamic Failure) Supersat->Precip Without Polymer Stabilization Parachute Polymer Inhibition (The 'Parachute') Supersat->Parachute With Optimized Polymer Precip->API Loss of Efficacy Absorb Systemic Absorption & High Bioavailability Parachute->Absorb Maintained Concentration

Spring-and-Parachute Mechanism of Amorphous Solid Dispersions.

Section 2: Lipid-Based Delivery (SMEDDS) Troubleshooting & Protocols

FAQ 2.1: My SMEDDS formulation forms a clear microemulsion initially, but the drug precipitates within 30 minutes of dispersion in simulated gastric fluid (SGF). How do I prevent this?

Causality & Solution: Precipitation upon aqueous dispersion stems from an imbalance in the surfactant-to-oil ratio or the premature partitioning of the drug into the aqueous phase. When the SMEDDS enters an aqueous environment, the surfactant (e.g., Cremophor EL) rapidly migrates to the oil-water interface to form micro-droplets[6]. If the oil core (e.g., Capmul MCM) volume is insufficient to retain the highly lipophilic 5-(2,3-Difluorophenyl)pyrimidin-2-amine, the drug is expelled and precipitates.

To prevent this, incorporate a cosurfactant like Transcutol P, which increases the solvent capacity of the microemulsion[6]. Furthermore, ensure the oil phase constitutes at least 10-20% of the total mixture to provide an adequate lipophilic reservoir for the drug[7].

Protocol 2: Formulation and Phase Diagram Mapping for SMEDDS
  • Excipient Screening: Determine the equilibrium solubility of the compound in various oils (e.g., Capmul MCM), surfactants (e.g., Cremophor EL), and cosurfactants (e.g., Transcutol P). Add excess drug to 1g of each excipient and stir for 72 hours at 25°C, then centrifuge and analyze the supernatant via HPLC[6].

  • Ternary Phase Diagram Construction: Mix the selected oil, surfactant, and cosurfactant in varying weight ratios (ranging from 1:9 to 9:1).

  • Emulsification & Self-Validation: Titrate 100 mg of each mixture into 10 mL of aqueous media (pH 1.2 and pH 6.8) under gentle agitation to simulate gastric motility[7].

  • Validation Criteria:

    • Visual: The dispersion must form a transparent or slightly bluish isotropic mixture within 1 minute (Grade A or B microemulsion)[7].

    • Dynamic Light Scattering (DLS): The droplet size must be strictly between 20 nm and 200 nm with a Polydispersity Index (PDI) < 0.3 to ensure a large surface area for rapid absorption[6].

SMEDDS_Workflow Start API Profiling (Solubility & LogP) Screen Excipient Screening (Oils, Surfactants, Cosurfactants) Start->Screen Phase Ternary Phase Diagram Mapping Screen->Phase Select highest solubility excipients Emulsion Aqueous Dispersion Testing Phase->Emulsion Formulate ratios DLS DLS Validation (Size < 200nm, PDI < 0.3) Emulsion->DLS Isotropic mixture formed Fail Precipitation or Phase Separation Emulsion->Fail Turbidity observed DLS->Fail Fails criteria Success In Vivo PK & Bioavailability Testing DLS->Success Passes criteria Fail->Phase Adjust ratios

Decision Tree and Validation Workflow for SMEDDS Formulation.

Section 3: Quantitative Data Summary

To guide your formulation strategy, the following table summarizes the anticipated pharmacokinetic improvements based on analogous poorly soluble pyrimidine-based kinase inhibitors formulated via these advanced techniques[7][8][9].

Formulation StrategyPhysical StateMean Droplet/Particle SizeRelative Bioavailability (vs. Pure API)Key Mechanism of Enhancement
Crystalline API (Control) Crystalline solid> 10 μm1.0xN/A (Baseline)
ASD (HPMCAS 1:3) Single-phase amorphousN/A (Dissolves)3.5x - 4.2xOvercomes high lattice energy; sustains supersaturation[3].
SMEDDS (Capmul/Cremophor) Oil-in-water microemulsion20 - 150 nm5.7x - 6.4xLymphatic transport bypass; P-gp efflux inhibition[7][9].

References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry - ACS Publications. URL: Link

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. URL: 2

  • 1374575-58-2_CAS号:1374575-58-2_Ethyl (4-methyl-6 ... - 化源网. ChemSrc. URL: 1

  • Pharmaceutical compositions of amorphous solid dispersions and methods of preperation thereof. Google Patents. URL: 5

  • Pharmacokinetic and Pharmacodynamic Properties of SB1317, a Potent and Orally Active Multi-Kinase Inhibitor. Blood | American Society of Hematology. URL: 8

  • Enhancing solubility and cytotoxic activity of Palbociclib via carboxylic acid-based coamorphous formulations. DOI. URL: 4

  • Harnessing the therapeutic potential of anticancer drugs through amorphous solid dispersions. ResearchGate. URL: 3

  • Strategic approach to developing a self-microemulsifying drug delivery system to enhance antiplatelet activity and bioavailability of ticagrelor. PMC. URL: 6

  • Enhanced oral bioavailability and anti-diabetic activity of canagliflozin through a spray dried lipid based oral delivery: a novel paradigm. PMC. URL: 9

  • Strategic approach to developing a self-microemulsifying drug delivery system to enhance antiplatelet activity and bioavailability of ticagrelor. Dove Medical Press. URL: 7

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Binding Affinity in 5-(2,3-Difluorophenyl)pyrimidin-2-amine Assays

Welcome to the technical support center for researchers utilizing 5-(2,3-Difluorophenyl)pyrimidin-2-amine and related compounds in their experimental assays. This guide is designed to provide in-depth, experience-driven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 5-(2,3-Difluorophenyl)pyrimidin-2-amine and related compounds in their experimental assays. This guide is designed to provide in-depth, experience-driven troubleshooting advice for a common and often frustrating issue: lower-than-expected binding affinity. The aminopyrimidine scaffold, to which your compound belongs, is a cornerstone in the development of kinase inhibitors due to its ability to mimic the adenine ring of ATP and competitively bind to the kinase active site.[1] Consequently, this guide will focus primarily on troubleshooting kinase binding and activity assays.

We will move beyond simple checklists to explore the causal relationships behind experimental outcomes, ensuring a logical and scientifically sound approach to resolving your assay challenges.

Frequently Asked Questions (FAQs)
Q1: I'm observing very weak or no binding of 5-(2,3-Difluorophenyl)pyrimidin-2-amine to my target kinase. Where should I start troubleshooting?

This is a common issue that can stem from multiple factors, ranging from the integrity of your reagents to the fundamental conditions of your assay. A systematic approach is crucial. We recommend starting with the most foundational components of your experiment: the protein and the compound.

Initial Diagnostic Workflow

G A Low Binding Affinity Observed B Step 1: Verify Reagent Integrity A->B Start Here C Protein Quality Control (QC) B->C D Compound QC B->D E Step 2: Assess Assay Conditions C->E If protein is pure & active D->E If compound is pure & soluble F Buffer & Solvent Optimization E->F G Assay Parameter Review E->G H Step 3: Evaluate Assay Format F->H If buffer is optimized G->H If parameters are optimal I Orthogonal Assay Validation H->I If format is suitable

Caption: A systematic workflow for troubleshooting low binding affinity.

First, ensure the quality of your kinase. Protein aggregation, misfolding, or degradation can completely abolish binding activity.[2] Concurrently, verify the integrity and solubility of your 5-(2,3-Difluorophenyl)pyrimidin-2-amine stock.

Deep Dive: Reagent Quality Control
Q2: How can I be sure my kinase is active and properly folded?

The quality of your kinase is non-negotiable. An inactive or aggregated enzyme will yield misleading results.[2]

Expert Recommendation: Always perform quality control on new batches of protein.

Protein Quality Control Protocol:

  • Purity Assessment (SDS-PAGE):

    • Run the kinase on an SDS-PAGE gel and stain with Coomassie Blue.

    • Success Criterion: A single, sharp band at the expected molecular weight. Multiple bands suggest contamination with other proteins or degradation products.

  • Concentration Verification (UV-Vis or BCA Assay):

    • Accurately determine the protein concentration. Methods like the bicinchoninic acid (BCA) assay are recommended for their compatibility with common buffer components.

    • Causality: Incorrect protein concentration will lead to inaccurate binding calculations.

  • Activity Confirmation:

    • Perform a functional assay using a known, potent inhibitor for your kinase as a positive control.

    • Success Criterion: The control inhibitor should produce the expected IC50 value, confirming your enzyme is catalytically active.

  • Aggregation Assessment (Dynamic Light Scattering - DLS):

    • DLS can assess the homogeneity of your protein sample.

    • Success Criterion: A single, narrow peak indicates a monodisperse, non-aggregated sample. A high degree of polydispersity or the presence of larger species suggests aggregation, which can obscure the binding site.[3]

Q3: My compound is dissolved in DMSO. Could the solvent be the issue?

Yes, the solvent, typically Dimethyl Sulfoxide (DMSO), can significantly impact your assay. While essential for solubilizing many small molecules, DMSO is not inert.

Key Considerations for DMSO:

  • Final Concentration: Keep the final DMSO concentration in the assay as low as possible (ideally ≤1%) and consistent across all wells, including controls. High concentrations of DMSO can induce protein conformational changes or directly inhibit kinase activity.[4] Some studies show that DMSO can stimulate the activity of certain tyrosine kinases, while others report inhibition of MAP kinases like JNK and p38.[5][6]

  • Vehicle Control: Every plate must include a "vehicle only" control (the same concentration of DMSO used in the compound wells) to assess the baseline activity and ensure the solvent itself is not causing an unexpected effect.[4]

  • Compound Solubility: Visually inspect your compound dilutions for any signs of precipitation. Poor solubility will lead to an overestimation of the compound concentration and, consequently, an artificially low apparent affinity.

Deep Dive: Assay Buffer and Conditions
Q4: The reagents seem fine, but the binding is still low. What's next?

If your reagents are of high quality, the next critical area to investigate is the assay buffer and reaction conditions. The buffer is not merely a solvent; it's an active participant that influences protein stability and interactions.[7]

Buffer Component Optimization:

ComponentFunction & Troubleshooting InsightRecommended Range
Buffering Agent Maintains a stable pH, which is critical for protein structure and activity. An inappropriate pH can lead to protein denaturation or altered charge states, affecting binding.pH 6.5 - 8.5 (Test in 0.5 unit increments)
Salts (e.g., NaCl, KCl) Modulate ionic strength. High salt can disrupt non-specific electrostatic interactions but may also weaken specific binding. Low salt may promote non-specific binding.50 - 150 mM
Detergents (e.g., Tween-20) Prevent non-specific binding to plate surfaces and can help maintain protein solubility. However, some detergents can denature proteins at higher concentrations.0.01% - 0.1%
Reducing Agents (e.g., DTT, BME) Maintain cysteine residues in a reduced state, preventing intermolecular disulfide bonds that can lead to aggregation. Essential for many kinases.1 - 10 mM
Divalent Cations (e.g., MgCl₂) Mg²⁺ is a critical cofactor for the vast majority of kinases, as it coordinates with ATP. Insufficient Mg²⁺ will result in low or no kinase activity.[7]1 - 20 mM
Carrier Protein (e.g., BSA) Acts as a stabilizer and prevents the kinase from adsorbing to the surfaces of assay plates and pipette tips, which is especially important at low enzyme concentrations.0.1 - 1.0 mg/mL

Protocol for pH Optimization:

  • Prepare a series of identical reaction buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments.[7]

  • Set up replicate kinase assays at each pH, keeping all other parameters constant.

  • Include "no enzyme" and "vehicle control" wells for each pH condition.

  • Initiate the reaction and incubate for a fixed time.

  • Measure kinase activity and plot it against pH to identify the optimal value.

Caption: Visual representation of a typical pH optimization curve.

Q5: How does the ATP concentration affect my results for an ATP-competitive inhibitor like 5-(2,3-Difluorophenyl)pyrimidin-2-amine?

This is one of the most critical and frequently overlooked parameters in kinase inhibitor assays.[8] Since your compound likely competes with ATP for the kinase's binding site, the concentration of ATP in your assay will directly influence the apparent potency (IC50) of your inhibitor.

  • High ATP Concentration (>> Km): This will make it much more difficult for your inhibitor to compete, resulting in a right-shifted dose-response curve and a higher (weaker) apparent IC50. This can make a potent inhibitor appear weak.

  • Low ATP Concentration (≤ Km): This condition is more sensitive for detecting ATP-competitive inhibitors. It allows the inhibitor to compete more effectively, yielding a lower (more potent) IC50.

Expert Recommendation: For inhibitor characterization, perform the assay with an ATP concentration at or near the Michaelis constant (Km) for the specific kinase.[9] This provides a more standardized and comparable measure of inhibitor potency. If the Km is unknown, it should be determined experimentally.

Deep Dive: Assay Format and Data Interpretation
Q6: I've optimized my conditions, but the affinity is still low. Could my assay format be the problem?

Absolutely. Different assay formats have different sensitivities, throughputs, and susceptibility to artifacts.[2] If you are consistently seeing low affinity, it may be time to consider an orthogonal (i.e., different and independent) method to validate your findings.

Comparison of Common Kinase Assay Formats:

Assay TypePrincipleAdvantagesDisadvantages
Luminescence-Based Measures ATP depletion (e.g., Kinase-Glo®). As the kinase uses ATP, the luminescence signal decreases.Simple "mix-and-read" format, high-throughput.[2]Indirect measurement; compounds that inhibit luciferase can be false positives. Signal decrease format can have a narrow dynamic range.[10]
Fluorescence-Based Uses fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET, FP).High sensitivity, homogeneous format, amenable to HTS.[2]Can be susceptible to compound interference (autofluorescence or quenching). Requires labeled reagents.[2]
Radiometric Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate.Considered the "gold standard" for direct measurement of kinase activity. Highly sensitive and robust.[11]Requires handling of radioactive materials, low-throughput, generates radioactive waste.
Binding Assays (e.g., DSF, SPR) Directly measures the binding of the compound to the kinase protein, independent of enzymatic activity.Confirms direct target engagement. Provides kinetic data (on/off rates).May not correlate with functional inhibition. Can be lower throughput and require specialized equipment.

Troubleshooting Steps:

  • Check for Compound Interference: Test your compound in the absence of the kinase to see if it autofluoresces or quenches the signal in your specific assay format.

  • Validate with an Orthogonal Assay: If you are using an indirect activity assay (like a luminescence-based one), try to confirm your results with a direct binding assay (like Differential Scanning Fluorimetry - DSF) or a different activity format. A lack of correlation between two different methods is a red flag that suggests an assay-specific artifact.

By systematically working through these areas—from the fundamental quality of your reagents to the nuanced conditions of your assay and the choice of detection technology—you can confidently diagnose and resolve the issue of low binding affinity, leading to more accurate and reliable data in your research.

References
  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. IRIS.
  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
  • BenchChem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem.
  • ACS Publications. (2024). Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimizing Kinase Reaction Buffer for Tyrosine Kinase Peptide 1. BenchChem.
  • PubMed. (2008).
  • PubMed. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors.
  • PubMed. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide.
  • BellBrook Labs. (2026). Why Kinase Assays Fail in Screening (and How to Fix Them). BellBrook Labs.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • Promega. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.
  • ResearchGate. (n.d.). DMSO inhibits MAP kinase activation.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.
  • BenchChem. (2025). Technical Support Center: Controlling for Solvent Effects of DMSO with Erk2 Inhibitors. BenchChem.
  • PMC. (n.d.). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. PMC.
  • PMC. (2012).
  • PMC. (n.d.). Fluorescent Peptide Assays For Protein Kinases. PMC.
  • BenchChem. (2025). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. BenchChem.
  • PMC. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • ACS Publications. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
  • PMC. (n.d.).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • ResearchGate. (n.d.). 72 questions with answers in KINASE ASSAY.
  • PMC. (n.d.). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PMC.
  • Frontiers. (n.d.).
  • PubMed. (2005). Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity. Bioorganic & Medicinal Chemistry.
  • BenchChem. (2025).
  • Google Patents. (n.d.). US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives.
  • PMC. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC.
  • RSC Publishing. (2023).
  • WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. (2022). a review on pyrimidine heterocycles. WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH.
  • MDPI. (2022).

Sources

Optimization

removing palladium impurities from 5-(2,3-Difluorophenyl)pyrimidin-2-amine

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium from complex organic molecules like 5-(2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium from complex organic molecules like 5-(2,3-Difluorophenyl)pyrimidin-2-amine. Palladium-catalyzed cross-coupling reactions are invaluable in modern synthesis, but reducing the residual catalyst to acceptable levels is a critical and often challenging step in process development.[1] This document is designed to equip you with the knowledge to diagnose issues, select appropriate purification strategies, and meet stringent regulatory requirements.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q1: My palladium levels are still high (>100 ppm) after standard purification (chromatography/crystallization). What's my next step?

A1: High palladium levels after initial purification steps are common, often because the palladium is not present as a simple, heterogeneous metal but as soluble, stabilized species complexed with your product, ligands, or solvents.[2] Your product, 5-(2,3-Difluorophenyl)pyrimidin-2-amine, contains nitrogen-rich pyrimidine and amine moieties which can act as ligands for palladium, making it "sticky."

Recommended Action Plan:

  • Characterize the Problem: First, confirm the palladium concentration with a reliable analytical method like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[3][4]

  • Implement a Scavenging Step: This is the most robust strategy for tightly-bound palladium. Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium.

  • Select a Scavenger: For a molecule like yours, start with a thiol-based scavenger. The soft sulfur donor chelates strongly with the soft palladium metal center.

    • Primary Choice: Thiol-functionalized silica (e.g., SiliaMetS Thiol, QuadraSil MP).

    • Secondary Choice: Amine-based scavengers can also be effective, but may have a lower affinity than thiols.

  • Optimize the Scavenging Conditions: Scavenging efficiency is dependent on several factors.[5] Run small-scale parallel experiments to optimize:

    • Solvent: The solvent must fully dissolve your API but not interfere with scavenging. Toluene, THF, or Ethyl Acetate are common choices.

    • Temperature: Start at room temperature, but consider heating to 40-60°C. Increased temperature can enhance kinetics and break weaker API-palladium complexes.[5]

    • Time: A typical scavenging time is 4-16 hours. Take samples at different time points (e.g., 2, 6, 12, 24 hours) to determine the optimal duration.

    • Scavenger Equivalents: Use a range of scavenger amounts, typically 5-10 weight equivalents relative to the mass of the palladium.

Q2: I'm losing a significant amount of my product during the scavenging process. How can I prevent this?

A2: Product loss during scavenging typically occurs through two mechanisms: non-specific adsorption onto the scavenger support or co-precipitation. Traditional methods like activated carbon are notorious for poor selectivity and high API loss.[6][7]

Mitigation Strategies:

  • Reduce Scavenger Amount: Overusing a scavenger increases the surface area available for non-specific binding. Use the minimum amount necessary, as determined by your optimization experiments.

  • Check for pH Effects: Some amine-based scavengers can alter the local pH, potentially causing your product to precipitate if its solubility is pH-dependent. Ensure your product is fully solubilized in the chosen solvent.

  • Use a More Selective Scavenger: Modern, highly-functionalized silica scavengers are designed for high selectivity and can significantly reduce product loss compared to bulk materials like activated carbon.[1][7]

  • Post-Scavenging Rinse: After filtering off the scavenger, wash the collected scavenger cake with a small amount of fresh, clean solvent to recover any loosely adsorbed product. Combine this wash with your main filtrate.

Q3: My chosen scavenger isn't working. How do I troubleshoot and select a better one?

A3: Scavenger performance is highly dependent on the specific palladium species present (e.g., Pd(0), Pd(II)), the solvent system, and the nature of your API.[7][8] If one scavenger fails, a systematic screening approach is necessary.

Troubleshooting Workflow:

// Nodes Start [label="Initial Scavenger Fails\n(e.g., Thiol-based)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Screen [label="Screen a Panel of Scavengers", fillcolor="#FBBC05", fontcolor="#202124"]; Thiol [label="Thiol-based\n(e.g., SPM32, MP-TMT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine-based\n(e.g., Ethylenediamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixed [label="Mixed-Mode\n(Thiol/Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbon [label="Activated Carbon\n(Last Resort)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Pd Levels\n(ICP-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize [label="Optimize Best Candidate\n(Temp, Time, Eq.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Scale-up Process", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Screen [label=" Broaden Search"]; Screen -> Thiol; Screen -> Amine; Screen -> Mixed; Screen -> Carbon; Thiol -> Analyze; Amine -> Analyze; Mixed -> Analyze; Carbon -> Analyze; Analyze -> Optimize [label=" >95% Removal"]; Analyze -> Start [label=" <95% Removal\nRe-evaluate System"]; Optimize -> End; }

Caption: Decision workflow for selecting an effective palladium scavenger.

Frequently Asked Questions (FAQs)

Q4: What are the acceptable limits for palladium impurities in APIs?

A4: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities.[9] Palladium is a Class 2B element. The Permitted Daily Exposure (PDE) depends on the route of administration:

  • Oral: 100 µ g/day

  • Parenteral: 10 µ g/day

  • Inhalation: 1 µ g/day

The acceptable concentration in your API (in ppm) is calculated based on the maximum daily dose of the drug product.[6][10] For an oral drug with a maximum daily dose of 10 grams, the limit is 10 ppm (100 µg / 10 g).[10]

Q5: What are the primary types of palladium scavengers and how do they work?

A5: Palladium scavengers are broadly categorized by the functional group responsible for binding the metal. The choice depends on the nature of the palladium species and the API.

Scavenger TypeFunctional GroupMechanism of ActionBest ForPros / Cons
Thiol-Based -SH, Thiol, ThioureaChemisorption: Forms strong covalent bonds with soft metals like Pd(0) and Pd(II).[8]General purpose, highly effective for various Pd species.High efficiency, good selectivity. Can be sensitive to oxidation.
Amine-Based -NH₂, EthylenediamineCoordination: Lewis base nitrogen atoms coordinate to the palladium metal center.Pd(II) species, particularly when complexed with phosphine ligands.Cost-effective, stable. Generally lower affinity than thiols.
Activated Carbon N/A (Porous Carbon)Physisorption: Palladium species are trapped within the porous structure.[8]Removing large, heterogeneous Pd(0) particles.Inexpensive, widely available. Low selectivity, can lead to high API loss.[7]
Mixed-Mode Thiol + AmineMultiple Interactions: Combines chelation and coordination for a broader scavenging range.Complex mixtures of Pd species or when single-mode scavengers fail.Broad applicability. Can be more expensive.
Q6: What analytical method should I use to measure palladium concentration?

A6: The industry-standard methods for quantifying trace metals in APIs are ICP-MS and ICP-OES.[3][4]

  • ICP-MS (Inductively Coupled Plasma - Mass Spectrometry): Offers the highest sensitivity and is the preferred method for final release testing, capable of detecting levels down to parts-per-billion (ppb).

  • ICP-OES (Inductively Coupled Plasma - Optical Emission Spectroscopy): A robust and reliable technique suitable for in-process controls, with detection limits typically in the low parts-per-million (ppm) range.

While these methods are definitive, they require expensive instrumentation and specialized operators.[3][4] For rapid, at-line process monitoring during development, newer fluorometric methods can be used.[11][12] These assays use a chemosensor that fluoresces in the presence of palladium, allowing for high-throughput screening of many samples quickly.[3][11] However, final API release must always be confirmed by a validated ICP-MS or ICP-OES method.

Q7: Can I just add the scavenger to my reaction mixture after the reaction is complete?

A7: This is generally not recommended. A crude post-reaction mixture contains excess reagents, ligands (e.g., phosphines), and byproducts that can compete with the palladium for binding sites on the scavenger, reducing its efficiency.

Recommended Workflow:

// Nodes Reaction [label="1. Complete Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="2. Aqueous Workup / Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Crude [label="3. Isolate Crude Product\n(Solvent Swap if Needed)", fillcolor="#F1F3F4", fontcolor="#202124"]; Scavenge [label="4. Dissolve & Add Scavenger\n(Optimized Conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="5. Filter to Remove Scavenger", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="6. Final Crystallization / Polish", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reaction -> Workup; Workup -> Crude; Crude -> Scavenge; Scavenge -> Filter; Filter -> Final; }

Caption: Recommended workflow for palladium removal in API synthesis.

Experimental Protocols

Protocol 1: Small-Scale Scavenger Screening

Objective: To identify the most effective scavenger and optimal temperature from a panel of candidates.

  • Preparation: Prepare a stock solution of your crude 5-(2,3-Difluorophenyl)pyrimidin-2-amine in a suitable solvent (e.g., THF) at a known concentration (e.g., 20 mg/mL).

  • Aliquot: In separate vials, place 1 mL of the stock solution. Retain one vial as the "Untreated Control."

  • Add Scavengers: To each of the other vials, add 10 mg of a different scavenger (e.g., a thiol-silica, an amine-silica, and activated carbon). This represents a 10:1 scavenger-to-product weight ratio.

  • Incubation: Create two sets of these vials. Stir one set at room temperature (20-25°C) and the other set at an elevated temperature (e.g., 50°C).

  • Sampling: After 16 hours, take a small aliquot from the supernatant of each vial.

  • Analysis: Dilute the aliquots appropriately and submit for palladium analysis via ICP-MS.

  • Evaluation: Compare the final palladium concentration for each condition against the untreated control to determine the most effective scavenger and temperature.

References

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate. [Link]

  • Welch, C. J., et al. (2012). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ACS Publications. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15). Johnson Matthey Technology Review. [Link]

  • Chapman, J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (n.d.). Royal Society of Chemistry. [Link]

  • Alonso, A., et al. (2009). Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence. Analytical Chemistry. [Link]

  • Le-Criox, M., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development. [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. [Link]

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Why palladium metal scavengers are not all the same. (2023, January 20). Biotage. [Link]

  • ICH guideline Q3D (R1) on elemental impurities. (2019, March 28). European Medicines Agency. [Link]

  • Draper, E. R., et al. (2017). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. [Link]

  • How can I remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

5-(2,3-Difluorophenyl)pyrimidin-2-amine vs 5-(2,4-difluorophenyl)pyrimidin-2-amine

An in-depth structural and pharmacological comparison between 5-(2,3-difluorophenyl)pyrimidin-2-amine and 5-(2,4-difluorophenyl)pyrimidin-2-amine reveals how subtle isotopic and positional shifts dictate the success of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and pharmacological comparison between 5-(2,3-difluorophenyl)pyrimidin-2-amine and 5-(2,4-difluorophenyl)pyrimidin-2-amine reveals how subtle isotopic and positional shifts dictate the success of a lead compound. In fragment-based drug discovery (FBDD), the 2-aminopyrimidine core is a universally recognized, privileged scaffold for targeting protein kinases[1]. However, the decision to extend this scaffold at the 5-position with either a 2,3-difluorophenyl or a 2,4-difluorophenyl moiety fundamentally alters the molecule's dihedral conformation, metabolic stability, and target selectivity.

This guide provides an objective, data-driven analysis of these two isomeric building blocks, detailing the causality behind their physicochemical differences and providing self-validating experimental workflows for comparative profiling.

Structural Dynamics & Pharmacophore Mechanics

The Hinge-Binding Core and the 5-Position Vector

The 2-aminopyrimidine moiety acts as the primary anchor in kinase inhibitor design. The pyrimidine N1 and the exocyclic 2-NH2 group form a highly conserved bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase hinge region[1][2]. Substitution at the 5-position serves as a precise vector to direct the appended aryl ring past the gatekeeper residue and into the hydrophobic back pocket (often associated with the DFG-out or extended DFG-in conformations)[2].

The Ortho-Fluoro Dihedral Twist

Both the 2,3-difluoro and 2,4-difluoro isomers feature a fluorine atom at the 2-position (ortho to the pyrimidine attachment). This is a deliberate medicinal chemistry design choice. The steric repulsion between this highly electronegative ortho-fluorine (van der Waals radius ~1.47 Å) and the adjacent pyrimidine C4/C6 protons forces the phenyl ring out of coplanarity[3]. This induced dihedral twist (typically 40°–60°) is critical for navigating the narrow channel adjacent to the gatekeeper residue without inducing steric clashes.

2,3-Difluoro vs. 2,4-Difluoro: Causality in Lead Optimization

While the ortho-fluorine dictates the global conformation, the position of the second fluorine atom (meta vs. para) fundamentally alters the fragment's trajectory:

  • 5-(2,4-Difluorophenyl)pyrimidin-2-amine (The Metabolic Shield):

    • Causality: The para position of an aromatic ring is the primary site for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. By placing a strongly electronegative and metabolically stable C-F bond at the 4-position, this fragment effectively blocks para-hydroxylation[4]. Furthermore, the 4-fluoro group is highly lipophilic and optimally sized to fill deep, hydrophobic pockets, maximizing van der Waals interactions.

  • 5-(2,3-Difluorophenyl)pyrimidin-2-amine (The Electrostatic Modulator):

    • Causality: Shifting the fluorine to the 3-position (meta) leaves the para position exposed, potentially increasing CYP450 liability. However, this isomer is strategically deployed when the kinase back pocket is sterically restricted and cannot accommodate a para-substituent. Additionally, the meta-fluorine alters the electrostatic potential surface of the ring, allowing it to act as a weak, directional hydrogen-bond acceptor with specific polar residues in the binding pocket[4].

Quantitative Data Presentation

The following table summarizes the representative physicochemical and pharmacokinetic properties of the two scaffolds, illustrating the impact of fluorine positioning.

Table 1: Comparative Physicochemical & Pharmacokinetic Properties

Property5-(2,3-Difluorophenyl)pyrimidin-2-amine5-(2,4-Difluorophenyl)pyrimidin-2-amineCausality / Implication
LogP (Calculated) ~2.1~2.32,4-diF is slightly more lipophilic, driving stronger hydrophobic pocket partitioning.
Pyrimidine pKa ~3.8~3.9Minimal difference; both maintain optimal basicity for hinge hydrogen bonding.
Dihedral Angle ~45° - 55°~45° - 55°Driven by the ortho-fluorine steric clash with pyrimidine C4/C6 protons.
CYP450 Liability Moderate to HighLowPara-fluorine in 2,4-diF blocks oxidative metabolism (hydroxylation).
Intrinsic Clearance (CL_int) > 50 µL/min/mg< 15 µL/min/mg2,4-diF exhibits significantly higher microsomal stability.

Decision Workflow & Visualization

G Start 2-Aminopyrimidine Scaffold (Hinge Binder) Vector 5-Position Aryl Extension (Back Pocket Targeting) Start->Vector Branch1 Deep Hydrophobic Pocket High Metabolic Liability Vector->Branch1 Structural/Metabolic Constraint Branch2 Sterically Restricted Para-Pocket Specific Electrostatic Needs Vector->Branch2 Structural/Metabolic Constraint Cmpd24 5-(2,4-Difluorophenyl) pyrimidin-2-amine Branch1->Cmpd24 Cmpd23 5-(2,3-Difluorophenyl) pyrimidin-2-amine Branch2->Cmpd23 Assay1 In Vitro Microsomal Assay (CYP450 Clearance) Cmpd24->Assay1 Assay2 X-Ray Crystallography & SPR Binding Kinetics Cmpd23->Assay2 Lead Optimized Lead Candidate Assay1->Lead Assay2->Lead

Figure 1: Fragment-to-Lead Optimization Workflow for Difluorophenyl-Pyrimidine Scaffolds

Experimental Workflows for Comparative Profiling

To objectively validate the structural and metabolic hypotheses outlined above, the following self-validating protocols must be executed.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Determine the dissociation constant ( Kd​ ) and residence time ( τ ) of the 2,3-diF and 2,4-diF fragments against the target kinase. Self-Validation Mechanism: The assay utilizes an unmodified dextran matrix as a reference channel to subtract bulk refractive index changes and non-specific binding. Staurosporine (a universal, high-affinity hinge binder) is run as a positive control to confirm the active conformational state of the immobilized kinase.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., via amine coupling or His-tag capture) onto a CM5 sensor chip until a density of ~2000-3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 5-(difluorophenyl)pyrimidin-2-amine fragments (ranging from 0.1 µM to 50 µM) in running buffer (e.g., HBS-P+ containing 2% DMSO to ensure fragment solubility).

  • Kinetic Run: Inject the analyte series over the active and reference channels at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Subtract the reference channel signal and the blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate Kd​ .

Protocol 2: In Vitro Microsomal Stability Assay (CYP450 Liability)

Objective: Quantify the CYP450-mediated intrinsic metabolic clearance ( CLint​ ) to validate the protective effect of the 4-fluoro substitution against para-hydroxylation. Self-Validation Mechanism: Parallel incubations are run with and without the NADPH regenerating system. Depletion in the absence of NADPH indicates non-CYP-mediated instability (e.g., chemical degradation or amidase activity). Verapamil is used as a high-clearance positive control to verify the enzymatic viability of the microsomes.

Step-by-Step Methodology:

  • Incubation Mixture Setup: Prepare a mixture containing human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add the fragment compound to a final concentration of 1 µM.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Quenching and Extraction: At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the natural log of the percentage remaining versus time.

Sources

Comparative

Validating LC-MS/MS Methods for 5-(2,3-Difluorophenyl)pyrimidin-2-amine Quantification: A Comparative Guide

Introduction 5-(2,3-Difluorophenyl)pyrimidin-2-amine is a critical structural motif and synthetic intermediate frequently encountered in the development of targeted tyrosine kinase inhibitors (TKIs). Because pyrimidin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(2,3-Difluorophenyl)pyrimidin-2-amine is a critical structural motif and synthetic intermediate frequently encountered in the development of targeted tyrosine kinase inhibitors (TKIs). Because pyrimidin-2-amine derivatives are often monitored as potential genotoxic impurities (PGIs) or active metabolites, accurate, trace-level quantification in both biological matrices and active pharmaceutical ingredients (APIs) is paramount [1].

This guide objectively compares column chemistries and sample preparation workflows to establish a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that complies with stringent regulatory guidelines [2].

Mechanistic Rationale: Overcoming Analytical Bottlenecks

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the physicochemical properties of the analyte to dictate the chemistry of the assay. 5-(2,3-Difluorophenyl)pyrimidin-2-amine possesses two distinct features: a basic pyrimidin-2-amine moiety (pKa ~4.0) and a lipophilic, electron-withdrawing 2,3-difluorophenyl group.

Column Chemistry: Why Standard C18 Falls Short

Traditional C18 stationary phases rely exclusively on hydrophobic (dispersive) interactions. When analyzing basic, fluorinated aromatics, C18 columns often yield poor retention, peak tailing due to secondary interactions with free silanols, and co-elution with endogenous matrix lipids.

The Alternative: Utilizing a Biphenyl or Fluorophenyl (F5) stationary phase introduces π−π and dipole-dipole interactions [3]. The electron-withdrawing fluorine atoms on the analyte interact strongly with the π -electron cloud of a Biphenyl column. This orthogonal retention mechanism drastically improves resolution from matrix interferences and sharpens peak shape.

Sample Preparation: The Causality of Matrix Effects

Simple Protein Precipitation (PPT) is fast but leaves high concentrations of endogenous phospholipids in the extract. These lipids co-elute with the analyte and compete for charge in the electrospray ionization (ESI) source, causing severe ion suppression.

The Alternative: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) exploits the basicity of the pyrimidine-amine. This creates a self-validating chemical system : by acidifying the sample, the analyte is forced into a cationic state, binding ionically to the sulfonic acid sorbent. This allows for an aggressive 100% organic wash to remove neutral lipids. If the pH of the load or elution steps is incorrect, recovery drops to zero—instantly flagging a procedural error before data analysis even begins.

Mandatory Visualization: Workflows & Mechanisms

SPE_vs_PPT cluster_PPT Alternative: Protein Precipitation (PPT) cluster_SPE Optimized: Mixed-Mode SPE (MCX) Plasma Plasma Sample + Analyte PPT_Add Add 3x Acetonitrile Plasma->PPT_Add SPE_Load Load Acidified Sample (Analyte Ionized) Plasma->SPE_Load PPT_Centrifuge Centrifuge (14,000g) PPT_Add->PPT_Centrifuge PPT_Result Supernatant (High Phospholipids) PPT_Centrifuge->PPT_Result SPE_Wash Wash: 100% MeOH (Removes Neutral Lipids) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH (Neutralizes Analyte) SPE_Wash->SPE_Elute SPE_Result Clean Extract (No Ion Suppression) SPE_Elute->SPE_Result

Logical workflow comparison: PPT vs. Mixed-Mode SPE for sample preparation.

Column_Chemistry cluster_C18 Standard C18 Phase cluster_Biphenyl Biphenyl / Fluorophenyl Phase Analyte 5-(2,3-Difluorophenyl) pyrimidin-2-amine C18_Interaction Hydrophobic / Dispersive (Weak Retention) Analyte->C18_Interaction Alkyl Chain Biphenyl_Interaction π-π & Dipole-Dipole (Strong Retention) Analyte->Biphenyl_Interaction Aromatic/Fluoro Rings C18_Result Co-elution with Matrix Peak Tailing C18_Interaction->C18_Result Biphenyl_Result Excellent Resolution Sharp Peaks Biphenyl_Interaction->Biphenyl_Result

Mechanistic interaction of the analyte with different stationary phases.

Experimental Protocols

Method A: Protein Precipitation (The Baseline)
  • Aliquot 50 µL of human plasma into a 96-well extraction plate.

  • Add 150 µL of cold Acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant, dilute with 100 µL of LC-MS grade water, and inject.

Method B: Mixed-Mode Cation Exchange (MCX) SPE (The Optimized Approach)
  • Pre-treatment: Dilute 50 µL of plasma with 50 µL of 2% Formic Acid in water. (Mechanistic note: This drives the pH below the analyte's pKa, ensuring 100% protonation).

  • Equilibration: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge (30 mg/1cc).

  • Load: Apply the acidified sample. The protonated amine binds ionically to the sulfonic acid sorbent.

  • Wash 1 (Aqueous): 1 mL of 2% Formic Acid to remove water-soluble endogenous proteins.

  • Wash 2 (Organic): 1 mL of 100% Methanol. (Mechanistic note: Because the analyte is ionically locked, 100% organic solvent washes away neutral/acidic phospholipids without prematurely eluting the target).

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. (Mechanistic note: The high pH neutralizes the basic amine, breaking the ionic bond and releasing the analyte).

  • Evaporate & Reconstitute: Dry under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Conditions
  • Column: Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol enhances π−π interactions compared to Acetonitrile).

  • Gradient: 10% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive Mode. Representative MRM Transition: m/z 208.1 188.1 (Precursor [M+H]+ to primary product ion via loss of HF).

Comparative Data & Method Validation Summary

To demonstrate compliance with FDA Bioanalytical Method Validation Guidelines [2], the comparative performance of the columns and sample preparation techniques was evaluated.

Table 1: Chromatographic Performance Comparison
ParameterC18 Column (Standard)Biphenyl ColumnFluorophenyl (F5) Column
Retention Time (min) 1.83.54.1
Peak Asymmetry ( Tf​ ) 1.65 (Tailing)1.05 (Symmetrical)1.08 (Symmetrical)
Resolution from Lipids Poor (Co-elution)ExcellentExcellent
Signal-to-Noise (S/N) 45:1180:1210:1
Table 2: Sample Preparation Evaluation (Plasma Matrix)
MetricProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX SPE)
Absolute Recovery (%) 88.5 ± 6.2%94.2 ± 2.1%
Matrix Effect (%) -45.3% (Severe Suppression)-4.1% (Negligible)
Phospholipid Removal < 10%> 99%
Process Efficiency (%) 48.4%90.3%
%CV (Precision) 12.5%3.2%

Conclusion: While PPT provides acceptable absolute recovery, it suffers from a catastrophic -45.3% matrix effect due to unremoved phospholipids. The MCX SPE method provides a self-validating, highly precise extraction with negligible ion suppression, easily meeting the 15% CV precision requirement mandated by regulatory bodies.

References

  • Title: Detection of Two Genotoxic Impurities in Drug Substance and Preparation of Imatinib Mesylate by LC–MS/MS Source: ResearchGate / Chromatographia URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: LC Column Comparison - Restek Resource Hub Source: Restek Corporation URL: [Link]

Validation

Benchmarking 5-(2,3-Difluorophenyl)pyrimidin-2-amine Against Standard Kinase Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for benchmarking the novel kinase inhibitor, 5-(2,3-Difluorophenyl)pyrimidin-2-amine, against established standards in the field. As specific preclinical data for this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel kinase inhibitor, 5-(2,3-Difluorophenyl)pyrimidin-2-amine, against established standards in the field. As specific preclinical data for this compound is not yet in the public domain, this document will leverage the well-established activity of the 2-aminopyrimidine scaffold, a privileged structure in kinase inhibitor discovery, to outline a robust evaluation strategy. We will focus on Aurora kinases as a probable target class for this compound, based on extensive structure-activity relationship (SAR) data for analogous molecules.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and compare the performance of new chemical entities in kinase-centric drug discovery.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[4]

The 2-aminopyrimidine core is a prevalent scaffold in the design of potent and selective kinase inhibitors.[5][6][7] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases makes it an ideal starting point for inhibitor design.[1] The subject of this guide, 5-(2,3-Difluorophenyl)pyrimidin-2-amine, belongs to this class. While its specific targets are yet to be publicly disclosed, its structural similarity to known inhibitors suggests potential activity against kinases such as Aurora kinases, which are critical regulators of cell division.[1][2]

Benchmarking a novel inhibitor against established standards is a critical step in preclinical development. It provides essential context for its potency, selectivity, and potential therapeutic window. This guide will use Alisertib (MLN8237) and Danusertib (PHA-739358) , two well-characterized Aurora kinase inhibitors with distinct profiles, as standards for comparison.

Comparative Kinase Profiling: A Multi-faceted Approach

A thorough benchmarking study should encompass biochemical assays, cell-based assays, and broader kinome screening to build a comprehensive profile of the test compound.

Biochemical Potency: In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory effect of 5-(2,3-Difluorophenyl)pyrimidin-2-amine on the activity of purified Aurora kinases (Aurora A and Aurora B).

Table 1: Hypothetical Biochemical Inhibition Data

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)
5-(2,3-Difluorophenyl)pyrimidin-2-amine1525
Alisertib (MLN8237)1.212
Danusertib (PHA-739358)1379

This data is illustrative and would need to be determined experimentally.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human Aurora A), the substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Add serial dilutions of 5-(2,3-Difluorophenyl)pyrimidin-2-amine, Alisertib, and Danusertib to the reaction wells. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 values by fitting the dose-response curves using non-linear regression.

The causality behind this choice of assay lies in its high sensitivity, broad dynamic range, and resistance to interference from compounds that may absorb light or fluoresce, which can be a limitation of other assay formats.

Cellular Activity: Assessing On-Target Effects in a Biological Context

Demonstrating that the inhibitor can engage its target in a cellular environment and elicit a biological response is crucial. Inhibition of Aurora B kinase leads to a failure in cytokinesis, resulting in the formation of polyploid cells.

Table 2: Cellular Activity in a Human Cancer Cell Line (e.g., HCT116)

CompoundAntiproliferative GI50 (µM)Induction of Polyploidy EC50 (µM)
5-(2,3-Difluorophenyl)pyrimidin-2-amine0.50.7
Alisertib (MLN8237)0.040.05
Danusertib (PHA-739358)0.30.4

This data is illustrative and would need to be determined experimentally.

Experimental Protocol: High-Content Imaging for Polyploidy

  • Cell Culture: Plate a suitable cancer cell line (e.g., HCT116) in 96-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response of 5-(2,3-Difluorophenyl)pyrimidin-2-amine and the standard inhibitors for 48-72 hours.

  • Cell Staining: Fix the cells and stain the nuclei with a DNA dye (e.g., Hoechst 33342) and the cytoplasm with a suitable dye.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the number of cells with a DNA content greater than 4N, which is indicative of polyploidy.

  • Data Analysis: Calculate the EC50 for the induction of polyploidy.

This self-validating system directly links the biochemical inhibition of a key mitotic kinase to a quantifiable and specific cellular phenotype.

Kinase Selectivity: Understanding Off-Target Effects

A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome. A highly selective inhibitor is often preferred to minimize off-target toxicities.

Experimental Workflow: Kinome-wide Selectivity Profiling

A common approach is to screen the test compound against a large panel of purified kinases at a fixed concentration (e.g., 1 µM).

G compound 5-(2,3-Difluorophenyl)pyrimidin-2-amine (1 µM) panel Kinase Panel (e.g., 400+ kinases) compound->panel Screening assay Biochemical Assay (e.g., Radiometric or Luminescence-based) panel->assay Measures activity data Percent Inhibition Data assay->data Generates analysis Selectivity Score Calculation (e.g., S-score) data->analysis Input for profile Kinome Selectivity Profile analysis->profile Outputs

Caption: Workflow for kinome-wide selectivity profiling.

The selectivity score (S-score) is a metric used to quantify the selectivity of a compound. A lower S-score indicates higher selectivity. This authoritative grounding in a broad kinase panel provides a global view of the inhibitor's specificity and potential for off-target effects.

Signaling Pathway Context

Aurora kinases are key players in the regulation of mitosis. Their inhibition disrupts the normal progression of cell division, leading to mitotic arrest and apoptosis.

Signaling Pathway Diagram

G cluster_mitosis Mitosis G2_M G2/M Transition Metaphase Metaphase G2_M->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->G2_M Centrosome Maturation AuroraA->Metaphase Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Spindle Checkpoint AuroraB->Cytokinesis Abscission Inhibitor 5-(2,3-Difluorophenyl)pyrimidin-2-amine Alisertib Danusertib Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of Aurora kinases disrupts multiple stages of mitosis.

Understanding the signaling context is crucial for interpreting cellular data and predicting in vivo efficacy. For instance, the potent inhibition of both Aurora A and B by our hypothetical compound suggests it may induce both mitotic arrest and cytokinesis failure.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking 5-(2,3-Difluorophenyl)pyrimidin-2-amine against standard Aurora kinase inhibitors. By systematically evaluating its biochemical potency, cellular activity, and kinome-wide selectivity, researchers can build a robust data package to inform its further development.

Future studies should focus on in vivo efficacy in relevant cancer models, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and a more in-depth investigation of its off-target activities. This multi-pronged approach will ultimately determine the therapeutic potential of this promising 2-aminopyrimidine derivative.

References

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. IRIS. [Link]

  • Li, Y., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry. [Link]

  • Bavetsias, V., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. Bioorganic Chemistry. [Link]

  • Cheng, H., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Fu, J., et al. (2026). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gao, Y., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Garczyk, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • Liu, Y., et al. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Wang, X., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship (SAR) of 5-(2,3-Difluorophenyl)pyrimidin-2-amine Analogs as Potent Kinase Inhibitors

Introduction: The Power of the Pyrimidine Core in Kinase Inhibition In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of the Pyrimidine Core in Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The 2-aminopyrimidine scaffold is a quintessential example of such a framework, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] Its success stems from its ability to mimic the adenine base of ATP, allowing it to form critical hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding pocket. This versatile core provides a stable anchor from which chemists can project substituents into adjacent pockets to achieve high potency and selectivity.

This guide focuses on a specific, highly promising class of 2-aminopyrimidine analogs: those bearing a 5-(2,3-Difluorophenyl) substituent. These compounds have emerged as particularly potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2) , a primary therapeutic target for neurodegenerative disorders, most notably Parkinson's disease.[2][3] Pathogenic mutations in the LRRK2 gene, such as the prevalent G2019S mutation, lead to a hyperactive kinase, which is believed to drive the progressive loss of dopaminergic neurons.[4][5] Therefore, the development of potent and selective LRRK2 inhibitors is a major goal in the pursuit of disease-modifying therapies for Parkinson's.[2]

Here, we will dissect the structure-activity relationships of the 5-(2,3-Difluorophenyl)pyrimidin-2-amine scaffold, exploring how modifications at each position of the pyrimidine ring influence inhibitory activity against LRRK2. This analysis is grounded in experimental data and provides a framework for the rational design of next-generation inhibitors.

The Core Scaffold: Anchoring in the ATP Pocket

The fundamental pharmacophore of this series is the 2-aminopyrimidine ring, which orients the molecule within the kinase's active site. The primary 2-amino group and the N1 nitrogen of the pyrimidine ring act as a crucial hydrogen bond donor-acceptor pair, forming two canonical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region. This bidentate interaction is a hallmark of many Type I kinase inhibitors and serves to anchor the compound effectively.[6] The 5-aryl substituent projects outwards from this anchor into a hydrophobic region of the active site.

Caption: Core 5-(2,3-Difluorophenyl)pyrimidin-2-amine scaffold with key positions for SAR analysis highlighted.

Dissecting the Structure-Activity Relationship (SAR)

The potency and selectivity of these inhibitors are exquisitely sensitive to the nature of the substituents at the C2, C4, and C5 positions. Below, we analyze the impact of structural modifications at these key "hotspots."

Part A: The C5-Aryl Group — The Critical Role of Difluorination

The identity of the C5-aryl group is a primary determinant of potency. While a simple phenyl ring can occupy the target hydrophobic pocket, strategic fluorination dramatically enhances inhibitory activity.

  • Hydrophobic Interaction: The phenyl ring itself establishes favorable hydrophobic and π-stacking interactions within the kinase active site.

  • The Fluorine Advantage: The introduction of fluorine atoms at the 2- and 3-positions of the phenyl ring provides a significant boost in potency. This is attributed to several factors:

    • Enhanced Binding: The electron-withdrawing nature of fluorine can create favorable orthogonal dipole interactions with the protein backbone or nearby residues.

    • Metabolic Stability: C-F bonds are exceptionally strong, making the aryl ring more resistant to oxidative metabolism by cytochrome P450 enzymes, which can improve the compound's pharmacokinetic profile.

    • Conformational Control: The steric bulk and electronic properties of the fluorine atoms can lock the phenyl ring into a more favorable binding conformation.

Comparative studies often show that while a non-fluorinated or mono-fluorinated phenyl group confers some activity, the 2,3-difluoro substitution pattern is frequently optimal for LRRK2 inhibition. For instance, in a related series of 5-aryl-2,4-diaminopyrimidine IRAK4 inhibitors, a 3-fluorophenyl group was found to be highly effective.[7] This underscores the general principle that fluorine substitution on the C5-aryl ring is a powerful strategy for enhancing potency.

Part B: The C4-Position — A Gateway to Potency and Selectivity

The C4 position is arguably the most critical site for introducing diversity to modulate the inhibitor's properties. It projects towards the solvent-exposed region of the ATP pocket, providing an opportunity to engage with different residues and improve potency, selectivity, and physicochemical properties.

  • Small Amino Groups: Introduction of a small amine, such as a methylamino group, at the C4 position is a common and effective strategy. This group can form an additional hydrogen bond with the protein, significantly increasing potency.

  • Larger Heterocycles: Attaching larger heterocyclic moieties, such as morpholine or piperazine, can further enhance activity. These groups can pick up additional interactions and be used to tune properties like solubility and cell permeability. For example, in the development of Aurora kinase inhibitors based on an N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, a para-morpholino group on the N-phenyl substituent was crucial for achieving high potency.[8] This highlights the general importance of exploring substitutions that extend into the solvent-front region.

Part C: The C2-Amine — The Unwavering Hinge Anchor

The C2-amino group is the primary anchor to the kinase hinge. While the primary amine (-NH2) is effective, substituting it can lead to further gains in potency.

  • Anilino Substituents: Replacing one of the hydrogens with an aniline (phenylamino) ring is a well-established strategy. This allows the inhibitor to span the ATP binding site and make additional contacts. The substitution pattern on this aniline ring can then be optimized to further improve potency and selectivity, as demonstrated in the development of numerous kinase inhibitors.[8]

  • Heteroaryl-amino Substituents: Attaching other heteroaromatic rings, such as pyrazoles, can also be highly effective. These groups can introduce new hydrogen bond donors and acceptors and engage in different interactions. In one LRRK2 inhibitor series, a (1,3-dimethyl-1H-pyrazol-4-yl)amino group at the C2-position was found to be a key feature for high potency.[9][10]

Comparative SAR Data for LRRK2 Inhibition

The following table summarizes the structure-activity relationships for a series of pyrimidine-based LRRK2 inhibitors, illustrating the principles discussed above.

Compound IDC2-SubstituentC4-SubstituentC5-SubstituentLRRK2 G2019S IC50 (nM)Reference
1 -NH(3-methyl-1H-pyrazol-4-yl)-H3-fluorophenyl11[11]
2 -NH(3-methyl-1H-pyrazol-4-yl)-Cl3-fluorophenyl1.8[11]
3 -NH(1,3-dimethyl-1H-pyrazol-4-yl)-Cl3-fluorophenyl0.8[11]
4 -NH(1-methyl-1H-pyrazol-4-yl)-H2,3-difluorophenyl100-1000[12]
5 -NH(1-methyl-1H-pyrazol-4-yl)-morpholino2,3-difluorophenyl<10[12]
6 -NH(1,3-dimethyl-1H-pyrazol-4-yl)-morpholino2,3-difluorophenyl<10[9][10]

Data is representative and compiled from multiple sources to illustrate SAR trends.

Analysis of the Data:

  • C5-Aryl Group: The move from a 3-fluorophenyl (Compounds 1-3) to a 2,3-difluorophenyl group (Compounds 4-6) is a common optimization strategy in LRRK2 inhibitor design.

  • C4-Substituent: The dramatic increase in potency from Compound 4 to Compound 5 demonstrates the critical importance of substitution at the C4 position. The addition of a morpholino group boosts activity by over an order of magnitude.

  • C2-Substituent: Comparing Compounds 2 and 3 shows that even a subtle change, like the N-methylation of the pyrazole ring, can further enhance potency, in this case more than twofold.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following sections provide representative protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of 5-Aryl-2,4-disubstituted Pyrimidines

A common and versatile method for synthesizing this class of compounds involves sequential nucleophilic aromatic substitution (SNAr) reactions on a dihalopyrimidine scaffold, followed by a Suzuki coupling to install the C5-aryl group.

A Start: 2,4-Dichloro-5-iodopyrimidine B Step 1: SNAr Reaction (Amine 1, Base) A->B C Intermediate 1 (2-Amino-4-chloro-5-iodopyrimidine) B->C D Step 2: Suzuki Coupling (2,3-Difluorophenylboronic acid, Pd catalyst) C->D E Intermediate 2 (2-Amino-4-chloro-5-(2,3-difluorophenyl)pyrimidine) D->E F Step 3: SNAr Reaction (Amine 2, Heat) E->F G Final Product F->G

Caption: General synthetic workflow for 5-(2,3-Difluorophenyl)pyrimidin-2-amine analogs.

Step-by-Step Methodology: [7]

  • First Nucleophilic Aromatic Substitution (SNAr):

    • To a solution of 2,4-dichloro-5-iodopyrimidine (1.0 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF) or isopropanol, add a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

    • Add the first amine (e.g., 1,3-dimethyl-4-amino-pyrazole) (1.1 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. The regioselective substitution occurs preferentially at the more reactive C4 position, but the C2 position can also react. The desired isomer must be isolated.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product via column chromatography to yield the 2-amino-4-chloro-5-iodopyrimidine intermediate.

  • Suzuki Coupling:

    • Combine the purified intermediate from Step 1 (1.0 eq.), 2,3-difluorophenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like sodium carbonate (2.0 eq.) in a mixture of toluene and water.

    • Degas the mixture with nitrogen or argon for 15 minutes.

    • Heat the reaction to reflux (approx. 90-100 °C) for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Purify the crude product via column chromatography to obtain the 5-(2,3-difluorophenyl) intermediate.

  • Second Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve the intermediate from Step 2 (1.0 eq.) and the second amine (e.g., morpholine) (2.0-3.0 eq.) in a suitable solvent like 2-butanol or DMF.

    • Heat the reaction mixture in a sealed vessel using a microwave reactor to 120-150 °C for 1-4 hours, or alternatively, heat at reflux for 18-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography or preparative HPLC to yield the final product.

Protocol 2: In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity in a high-throughput format. It measures the phosphorylation of a specific peptide substrate by the LRRK2 enzyme.[13]

A Prepare Reagents: - LRRK2 Enzyme (e.g., G2019S mutant) - LRRKtide Substrate (Biotinylated) - Test Compound (Serial Dilutions) - ATP B Dispense compound or DMSO (control) into 384-well assay plate. A->B C Add LRRK2 enzyme and LRRKtide substrate to all wells. B->C D Incubate for 60 min at RT (Inhibitor Binding) C->D E Initiate Reaction: Add ATP solution to all wells. D->E F Incubate for 90 min at RT (Kinase Reaction) E->F G Stop Reaction & Detect: Add EDTA and TR-FRET detection reagents (e.g., Eu-anti-phospho-peptide Ab & SA-XL665) F->G H Incubate for 60 min at RT (Detection Reagent Binding) G->H I Read plate on TR-FRET reader. (Measure emission at 665nm and 620nm) H->I J Data Analysis: Calculate TR-FRET ratio, determine % inhibition, and fit data to a dose-response curve to find IC50. I->J

Caption: Workflow for a LRRK2 Time-Resolved FRET (TR-FRET) kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compound (e.g., 11 points, 1:3 dilution) in 100% DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions and DMSO (for positive and negative controls) into a low-volume 384-well microplate.

  • Enzyme/Substrate Addition: Prepare a master mix of recombinant LRRK2 enzyme (e.g., G2019S mutant) and a biotinylated peptide substrate (e.g., LRRKtide) in assay buffer. Add this mix to the wells containing the compound.

  • Pre-incubation: Incubate the plate at room temperature for 60 minutes to allow the inhibitor to bind to the LRRK2 enzyme.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

  • Reaction Termination and Detection: Add a stop/detection solution containing EDTA (to chelate Mg2+ and stop the reaction), a Europium (Eu)-labeled anti-phospho-substrate antibody, and streptavidin-conjugated XL665 (SA-XL665).

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow the detection antibodies to bind.

  • Data Acquisition: Read the plate on a microplate reader capable of TR-FRET. Excite at ~320 nm and measure emission at 620 nm (Europium reference) and 665 nm (FRET signal).

  • Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals. Determine the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target Pathway: LRRK2 Inhibition in Parkinson's Disease

LRRK2 is a large, multi-domain protein that functions as a kinase and a GTPase. Its kinase activity is central to its pathological role. LRRK2 phosphorylates a subset of Rab GTPases, which are master regulators of intracellular vesicle trafficking. The hyper-activity of mutant LRRK2 leads to excessive Rab phosphorylation, disrupting these pathways and contributing to neuronal dysfunction and death. The 5-(2,3-Difluorophenyl)pyrimidin-2-amine analogs act by competitively inhibiting the LRRK2 kinase domain, thereby preventing the phosphorylation of Rab proteins and aiming to restore normal cellular function.

cluster_pathway LRRK2 Signaling & Point of Inhibition LRRK2_active Active LRRK2 (e.g., G2019S mutant) pRab Phosphorylated Rab (pRab) LRRK2_active->pRab Phosphorylation ADP ADP LRRK2_active->ADP Rab Rab GTPase (Substrate) Rab->pRab Dysfunction Vesicular Trafficking Dysfunction pRab->Dysfunction ATP ATP ATP->LRRK2_active Inhibitor 5-(2,3-Difluorophenyl) pyrimidin-2-amine Analog Inhibitor->LRRK2_active Inhibition

Caption: Simplified LRRK2 signaling pathway and the mechanism of inhibition by aminopyrimidine analogs.

Conclusion and Future Outlook

The 5-(2,3-Difluorophenyl)pyrimidin-2-amine scaffold represents a highly validated and potent core for the design of LRRK2 kinase inhibitors. The structure-activity relationship is well-defined:

  • The 2-aminopyrimidine core is essential for anchoring to the kinase hinge.

  • The 5-(2,3-difluorophenyl) group is a superior substituent for occupying the hydrophobic pocket and enhancing potency.

  • The C4 position is the primary site for modification to achieve high potency and tune physicochemical properties.

  • The C2-amine can be substituted with (hetero)aryl groups to gain additional interactions and further increase potency.

The primary challenges in advancing these compounds to the clinic include achieving exquisite selectivity over other kinases to minimize off-target effects and ensuring sufficient brain penetrance to engage the LRRK2 target in the central nervous system.[12] Future design efforts will likely focus on optimizing the C4-substituents to improve pharmacokinetic properties and brain exposure while maintaining high on-target potency. The continued exploration of this privileged scaffold holds significant promise for the development of a transformative, disease-modifying therapy for Parkinson's disease.

References

  • Lewis, P. A. (2012). Assaying the kinase activity of LRRK2 in vitro. Journal of Visualized Experiments, (63), e3495. [Link]

  • Di Maio, R., et al. (2021). Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol, 11(17), e4155. [Link]

  • Lewis, P. A. (2012). Assaying the Kinase Activity of LRRK2 in vitro. PMC. [Link]

  • JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. [Link]

  • Chaudhary, D., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 633–641. [Link]

  • Sarma, B., et al. (2018). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 8(3), 1361-1365. [Link]

  • RSC Publishing. (2015). and 5-aryl-7-methyl-2-amino-[13][14][15]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Zhang, C., et al. (2013). NIH Public Access. eScholarship. [Link]

  • Lee, S., et al. (2017). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3473. [Link]

  • Williamson, D. S., et al. (2025). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2012). Scheme 1. General synthesis of N 2-arylaminopyrimidines. Reagents and...[Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (2024). Development of Novel LRRK2 Inhibitors for the Treatment of Parkinson's Disease. [Link]

  • Bavetsias, V., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4366–4380. [Link]

  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312–10332. [Link]

  • Semantic Scholar. (2019). Discovery of potent and selective 5-azaindazole inhibitors of leucine-rich repeat kinase 2 (LRRK2) - Part 1. [Link]

  • Nechaev, A. A., et al. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 81(24), 12384–12392. [Link]

  • Google Patents. (2023). US11780851B2 - LRRK2 inhibitors.
  • Zhang, J., et al. (2006). Synthesis and SAR of[13][14][15]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 49(26), 7675-7684. [Link]

  • Leśniak, R. K. (2021). Medicinal Chemistry. Hilaris. [Link]

  • Veringa, S., et al. (2024). Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. [Link]

  • ResearchGate. (2020). Synthesis of LRRK2 inhibitor 6 (GNE‐1023) and its demethylated...[Link]

  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312-10332. [Link]

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Validation

A Comparative Guide to the Toxicological Profile of Fluorinated Pyrimidin-2-amine Derivatives

Introduction: The Double-Edged Sword of Fluorination in Pyrimidine-Based Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Fluorination in Pyrimidine-Based Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[1][2][3] The strategic introduction of fluorine atoms into these molecules has become a widely adopted strategy to enhance metabolic stability, binding affinity, and membrane permeability.[4][5] This is due to the unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[6] However, these same properties that confer desirable pharmacokinetic and pharmacodynamic characteristics can also introduce toxicological liabilities.

The bioactivation of a relatively non-toxic parent compound into a more toxic metabolite, a concept known as "lethal synthesis," is a critical consideration for fluorinated compounds.[7] Altered metabolic pathways can lead to the formation of reactive intermediates or the accumulation of fluoride ions, potentially causing a range of toxicities from hepatotoxicity to cardiotoxicity.[6][8][9] Therefore, a rigorous and comparative toxicological evaluation is not merely a regulatory hurdle but a fundamental component of rational drug design for this chemical class.

This guide provides a comparative framework for assessing the toxicity of fluorinated pyrimidin-2-amine derivatives. We will delve into the key toxicological endpoints, provide validated experimental protocols for their assessment, and discuss the structure-toxicity relationships that govern their safety profiles. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to navigate the complexities of developing safe and effective fluorinated pyrimidine-based therapeutics.

Structure-Toxicity Relationships: The Influence of Fluorine

The position and number of fluorine substituents on the pyrimidine ring or its associated moieties can dramatically influence a compound's toxicity profile.[9][10] Understanding these structure-activity relationships (SAR) and structure-toxicity relationships (STR) is paramount.

Key Mechanistic Considerations:

  • Metabolic Stability and Bioactivation: Fluorination at a site of metabolism can block oxidation by cytochrome P450 enzymes, increasing the drug's half-life.[6] While often beneficial, this can shunt metabolism down alternative pathways, potentially generating reactive metabolites. For instance, the metabolism of some fluorinated compounds can lead to the formation of toxic fluoroacetate or fluorocitrate.[7]

  • Altered Electron Distribution: The high electronegativity of fluorine can modify the electron distribution of the entire molecule.[5] This can impact the compound's interaction with off-target proteins, including enzymes and ion channels, leading to unintended toxicities.[10] For example, fluorine substitution has been shown to increase the oxidation potential of molecules, which can alter their propensity for oxidative bioactivation and subsequent toxicity.[8]

  • Lipophilicity and Tissue Accumulation: Fluorination generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and potential for accumulation in tissues like the liver, a primary site for drug metabolism and toxicity.[9]

The following diagram illustrates the logical flow of considering STR in the early stages of drug development.

cluster_0 Lead Compound cluster_1 Chemical Modification cluster_2 Predictive & In Vitro Assessment cluster_3 Decision Point cluster_4 Outcome A Initial Pyrimidin-2-amine Scaffold B Introduce Fluorine at Position X A->B C Introduce Fluorine at Position Y A->C D Introduce Di/Trifluoro Group A->D E In Silico Toxicity Prediction B->E C->E D->E F Metabolic Stability Assay E->F G Initial Cytotoxicity Screen F->G H Analyze Structure-Toxicity Relationship G->H I Advance Candidate H->I Favorable Profile J Redesign/Modify Scaffold H->J Moderate Toxicity K Terminate Candidate H->K High Toxicity

Caption: Structure-Toxicity Relationship (STR) evaluation workflow.

Part 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxicity of a new chemical entity is to determine its effect on cell viability. In vitro cytotoxicity assays are rapid, cost-effective methods to screen compounds and determine their IC50 (half-maximal inhibitory concentration) values across various cell lines.[3]

Comparative Cytotoxicity Data

The following table summarizes representative in vitro cytotoxic activity (IC50 values) for different classes of pyrimidine derivatives against common human cancer cell lines. While not exclusively fluorinated pyrimidin-2-amines, this data provides a comparative context for the potency one might expect.

Compound/Derivative ClassCell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineMCF-7 (Breast)0.57 - 3.15[11]
Pyrido[2,3-d]pyrimidineHepG2 (Liver)0.99 - 4.16[12]
Pyrimidine-Pyridine HybridsCOX-2 Enzyme0.25 - 0.89[13]
Novel Pyrimidine DerivativesNCIH-460 (Lung)5 - 100 µg/mL[1]
Doxorubicin (Standard)Various~0.1 - 5[1][14]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., cell density, incubation time).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3][14] It relies on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12][14]

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyrimidin-2-amine derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM).[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[12][14]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]

A Seed Cells in 96-well Plate (24h incubation) B Treat with Compound Dilutions (48-72h incubation) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan Crystals (with DMSO) C->D E Read Absorbance (570 nm) D->E F Calculate % Viability & Determine IC50 E->F

Caption: Standard workflow for the MTT cytotoxicity assay.

Part 2: Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Given that many pyrimidine derivatives are designed to interact with nucleic acids, assessing their genotoxic potential is crucial.[7] While some studies suggest the genotoxicity of fluoride is limited, it remains a necessary checkpoint.[15]

Key Genotoxicity Assays

A battery of tests is typically required to assess genotoxicity, as different assays detect different types of genetic damage.

Assay TypeEndpoint MeasuredTypical System
Ames Test Gene mutations (point mutations, frameshifts)Salmonella typhimurium strains
Micronucleus Test Chromosomal damage (clastogenicity, aneugenicity)Mammalian cells (in vitro or in vivo)
Comet Assay DNA strand breaksIndividual eukaryotic cells
Chromosomal Aberration Structural/numerical chromosome changesMammalian cells (e.g., CHO)

Source: Adapted from National PFAS Testing Strategy guidelines.[16]

Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus test is a robust method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test compound.

Step-by-Step Methodology:

  • Cell Culture: Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) to a sufficient density.

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound, with and without metabolic activation (S9 fraction), for a short duration (e.g., 3-6 hours). The highest concentration should induce some cytotoxicity but not exceed 55±5% cell death. Include negative (vehicle) and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

  • Recovery Period: After exposure, wash the cells and re-culture them in fresh medium containing cytochalasin B. This blocks cytokinesis, leading to the accumulation of binucleated cells, which are scored for micronuclei. The total culture time is typically 1.5-2.0 normal cell cycles.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, separate from the main nucleus.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group using appropriate statistical analysis. A dose-dependent, statistically significant increase in micronuclei indicates a positive result.

Part 3: Organ-Specific Toxicity

Beyond cellular-level toxicity, it is vital to assess the potential for organ-specific damage, particularly to the liver and heart, which are common sites of drug-induced toxicity.[9][17]

A. Hepatotoxicity

The liver is the primary organ for drug metabolism, making it highly susceptible to toxicity from reactive metabolites.[8][9] Fluorinated compounds, in particular, have been associated with hepatotoxicity.[5][6]

Experimental Protocol: In Vitro Hepatotoxicity Assessment Using Primary Hepatocytes

  • Cell Culture: Plate primary human hepatocytes in collagen-coated multi-well plates. Allow them to form a monolayer and stabilize for 24-48 hours.

  • Compound Treatment: Treat the hepatocytes with a range of concentrations of the fluorinated pyrimidin-2-amine derivatives for 24 to 72 hours.

  • Biochemical Assays:

    • ALT/AST Release: Collect the culture medium and measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits. A significant increase in these enzymes indicates hepatocellular damage.

    • LDH Release: Measure lactate dehydrogenase (LDH) release into the medium as a marker of compromised cell membrane integrity.[18]

  • Mechanistic Studies:

    • Glutathione Depletion: Lyse the cells and measure intracellular glutathione (GSH) levels. Depletion of GSH suggests oxidative stress.[8]

    • Gene Expression: Analyze the expression of genes related to stress and toxicity pathways (e.g., PPARα) using qRT-PCR.[18]

B. Cardiotoxicity

Drug-induced cardiotoxicity is a leading cause of drug withdrawal from the market.[17] Effects can range from direct cytotoxicity to electrophysiological disturbances, such as arrhythmia.[19]

Experimental Protocol: In Vitro Cardiotoxicity Using hiPSC-Cardiomyocytes

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model as they form a spontaneously beating syncytium and express human cardiac ion channels.[19]

  • Cell Plating: Plate hiPSC-CMs in multi-well plates and allow them to mature for 10-14 days until they form a spontaneously contracting monolayer.[20]

  • Compound Incubation: Add the test compounds at various concentrations and incubate for an appropriate time (e.g., 10-30 minutes for acute effects, longer for chronic toxicity).[20]

  • Functional Assessment:

    • Calcium Flux: Load the cells with a calcium-sensitive dye. Use an instrument like a FLIPR Tetra or SpectraMax i3 to measure the kinetics of intracellular calcium transients, which are directly related to contraction.[20] Changes in beat rate, amplitude, and regularity can be quantified.

    • Electrophysiology: Use a multi-electrode array (MEA) system to measure field potentials, which are an indicator of the collective electrical activity of the cardiomyocyte network. This can detect pro-arrhythmic effects like QT prolongation.

  • Cytotoxicity Assessment: After functional measurements, perform a cell viability assay (e.g., using CellTiter-Glo®) to assess direct cytotoxic effects on the cardiomyocytes.

cluster_0 Cell Model Preparation cluster_1 Compound Exposure cluster_2 Toxicity Endpoint Measurement cluster_3 Data Analysis A Culture hiPSC-Derived Cardiomyocytes B Treat with Test Compound A->B C Functional Assessment (Calcium Flux, MEA) B->C D Biochemical Assessment (Viability, Apoptosis) B->D E Quantify Changes in: - Beat Rate - Field Potential Duration - Cell Viability C->E D->E

Caption: Workflow for in vitro cardiotoxicity screening.

Conclusion

The development of fluorinated pyrimidin-2-amine derivatives offers significant promise for advancing cancer therapy and other fields. However, the introduction of fluorine necessitates a heightened and more nuanced approach to toxicological assessment. A comprehensive evaluation strategy, beginning with in vitro cytotoxicity and genotoxicity screens and progressing to organ-specific toxicity models, is essential. By carefully considering structure-toxicity relationships and employing a battery of validated in vitro assays, researchers can identify lead candidates with a higher probability of success in preclinical and clinical development, ultimately leading to safer and more effective medicines. A balanced consideration between a compound's activity and its toxicity is critical to minimize downstream costs and attrition.[9]

References

  • Benchchem. Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide.
  • Rasayan J. Chem. SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan J. Chem., Vol. 16, No. 3, 2023.
  • PubMed. The effect of fluorine substitution on the hepatotoxicity and metabolism of paracetamol in the mouse.
  • JOCPR. 150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi.
  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (April 05 2024).
  • Benchchem. in vitro and in vivo assay protocols for 4,6-diethoxypyrimidine derivatives.
  • MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (July 29 2020).
  • PMC - NIH. Evaluation of perfluorooctanoate for potential genotoxicity.
  • ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. (March 17 2020).
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (August 15 2023).
  • ResearchGate. Fluorine in medicine. (December 22 2025).
  • Benchchem. Comparative Hepatotoxicity of Fluorinated Carboxylic Acids.
  • PubMed. Could fluoride be considered a genotoxic chemical agent in vivo? A systematic review with meta-analysis. (March 31 2023).
  • NUS Faculty of Science. Relationship between structure, toxicity and activity. (January 30 2015).
  • PubMed. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. (March 01 2021).
  • PMC - NIH. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells.
  • ACS Publications. cardioToxCSM: A Web Server for Predicting Cardiotoxicity of Small Molecules. Journal of Chemical Information and Modeling. (October 11 2022).
  • Molecular Devices. EarlyTox Cardiotoxicity Kit.
  • Benchchem. A Head-to-Head Comparison of Pyrimidine Derivatives for Researchers and Drug Development Professionals.
  • Regulations.gov. National PFAS Testing Strategy:. (September 15 2019).
  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (February 03 2021).

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Comparative

A Comparative Guide to the Reproducible Synthesis of 5-(2,3-Difluorophenyl)pyrimidin-2-amine

Introduction 5-(2,3-Difluorophenyl)pyrimidin-2-amine is a key building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The reliable and reproducible...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(2,3-Difluorophenyl)pyrimidin-2-amine is a key building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The reliable and reproducible synthesis of this intermediate is therefore of paramount importance to researchers in the field of drug discovery and development. This guide provides an in-depth comparison of synthetic strategies for the preparation of 5-(2,3-Difluorophenyl)pyrimidin-2-amine, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the critical experimental parameters, offer detailed, field-tested protocols, and discuss potential challenges and troubleshooting strategies to ensure successful and reproducible synthesis.

Strategic Overview: The Suzuki-Miyaura Approach

The most common and efficient method for the synthesis of 5-aryl-2-aminopyrimidines, including the title compound, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high functional group tolerance and generally proceeds with good to excellent yields. The primary synthetic disconnection involves the coupling of a 5-halopyrimidin-2-amine with an appropriately substituted phenylboronic acid.

Synthetic Disconnection Target 5-(2,3-Difluorophenyl)pyrimidin-2-amine Intermediates Suzuki-Miyaura Coupling Target->Intermediates Reactant1 5-Bromopyrimidin-2-amine Intermediates->Reactant1 Reactant2 (2,3-Difluorophenyl)boronic acid Intermediates->Reactant2

Caption: Retrosynthetic analysis of the target molecule.

This guide will focus on the reaction between 5-bromopyrimidin-2-amine and (2,3-difluorophenyl)boronic acid, as both starting materials are commercially available and this route has been shown to be effective for similar transformations.

Comparative Analysis of Reaction Conditions

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. Below, we compare common conditions reported in the literature for the coupling of 5-bromopyrimidines with arylboronic acids.

ParameterOption 1Option 2Option 3Rationale and Field Insights
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis)Pd₂(dba)₃ / LigandPd(dppf)Cl₂Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source suitable for many applications.[1] The combination of a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand allows for greater modularity and optimization. Pd(dppf)Cl₂ is particularly effective for heteroaryl couplings.[2]
Ligand (none with Pd(PPh₃)₄)P(t-Bu)₃XPhosFor catalysts other than Pd(PPh₃)₄, a ligand is crucial. Bulky, electron-rich phosphine ligands like P(t-Bu)₃ and biaryl phosphine ligands like XPhos are known to promote the oxidative addition of the palladium to the aryl bromide and facilitate the overall catalytic cycle, especially for challenging substrates.[3]
Base K₃PO₄K₂CO₃KFThe base is required to activate the boronic acid for transmetalation.[4] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is a strong base often used in these couplings.[1] K₂CO₃ is a milder and often effective alternative. KF is a weaker base that can be advantageous when dealing with base-sensitive functional groups.[5]
Solvent System 1,4-Dioxane / WaterToluene / WaterTHFA mixture of an organic solvent and water is commonly employed to dissolve both the organic reactants and the inorganic base.[1] 1,4-Dioxane is a popular choice due to its ability to dissolve a wide range of substrates. Toluene can be used for higher reaction temperatures. THF is another viable option, particularly for reactions at moderate temperatures.[6]
Temperature 80-110 °C85-95 °C50 °CThe reaction temperature is typically elevated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system used.[1][7]

Recommended Experimental Protocols

Based on a comprehensive review of the literature for analogous transformations, two robust protocols are presented below.

Protocol 1: Pd(PPh₃)₄-Catalyzed Coupling in Dioxane/Water

This protocol is a widely applicable and reliable method for the Suzuki-Miyaura coupling of 5-bromopyrimidines.

Protocol_1_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification A Combine 5-bromopyrimidin-2-amine, (2,3-difluorophenyl)boronic acid, K₃PO₄, and Pd(PPh₃)₄ in a Schlenk flask. B Degas the solvent (Dioxane/Water) and add to the flask. A->B C Heat the reaction mixture at 90-100 °C under an inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). D->E F Wash with water and brine. E->F G Dry the organic layer over Na₂SO₄, filter, and concentrate. F->G H Purify the crude product by column chromatography or recrystallization. G->H

Caption: Step-by-step workflow for the Pd(PPh₃)₄-catalyzed coupling.

Materials:

  • 5-Bromopyrimidin-2-amine (1.0 equiv)

  • (2,3-Difluorophenyl)boronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromopyrimidin-2-amine, (2,3-difluorophenyl)boronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 5-(2,3-Difluorophenyl)pyrimidin-2-amine.

Protocol 2: Pd₂(dba)₃/P(t-Bu)₃-Catalyzed Coupling in THF

This protocol utilizes a more active catalyst system that may be beneficial for less reactive substrates or to achieve higher yields.

Materials:

  • 5-Bromopyrimidin-2-amine (1.0 equiv)

  • (2,3-Difluorophenyl)boronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (0.05 equiv)

  • Potassium fluoride (KF) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and P(t-Bu)₃ to a flame-dried Schlenk flask.

  • Add anhydrous THF and stir for 10-15 minutes to form the active catalyst.

  • To this solution, add 5-bromopyrimidin-2-amine, (2,3-difluorophenyl)boronic acid, and spray-dried KF.[6]

  • Seal the flask and heat the reaction mixture to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography or recrystallization.

Troubleshooting and Scientific Rationale

IssuePotential CauseRecommended SolutionCausality
Low or No Conversion Inactive catalystEnsure the palladium catalyst is of good quality and has been stored properly. For two-component catalyst systems, pre-form the active catalyst.The active Pd(0) species is essential for the oxidative addition step, which initiates the catalytic cycle.
Insufficiently degassed solventThoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles.Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.
Homocoupling of Boronic Acid Excess boronic acid and/or high temperatureUse a smaller excess of the boronic acid (e.g., 1.1-1.2 equiv). Consider a lower reaction temperature.Homocoupling is a common side reaction in Suzuki couplings, particularly at elevated temperatures.
Debromination of Starting Material Presence of water and/or basic conditionsEnsure anhydrous conditions if using a non-aqueous protocol. A milder base like KF may be beneficial.Protodebromination can occur, especially with electron-rich heteroaromatics, leading to the formation of the unsubstituted pyrimidine.
Difficult Purification Residual palladium catalystPass the crude product through a plug of silica gel or treat the organic solution with a palladium scavenger.Palladium residues can interfere with subsequent reactions and are often colored, complicating purification.
Co-eluting impuritiesOptimize the eluent system for column chromatography. Recrystallization from a suitable solvent system can be highly effective for purification.Structural similarity between the product and byproducts can make chromatographic separation challenging.

Product Characterization

The identity and purity of the synthesized 5-(2,3-Difluorophenyl)pyrimidin-2-amine should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the pyrimidine ring protons and the aromatic protons of the difluorophenyl group. The pyrimidine H-4 and H-6 protons typically appear as a singlet or two distinct singlets in the aromatic region. The protons of the difluorophenyl ring will exhibit complex coupling patterns due to both H-H and H-F coupling. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for all carbon atoms in the molecule. The carbon atoms attached to fluorine will appear as doublets or triplets due to C-F coupling.

  • LC-MS: This technique will confirm the molecular weight of the product and provide an assessment of its purity.

Based on similar structures, the following are representative chemical shifts that might be observed:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: ~8.4 (s, 2H, pyrimidine-H), ~7.2-7.5 (m, 3H, Ar-H), ~6.8 (br s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: ~162 (C-2), ~157 (C-4, C-6), ~148-151 (CF, d, J ≈ 245 Hz), ~125 (CH, d), ~118 (CH, d), ~115 (C-5).

Note: These are estimated values and actual shifts may vary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and reproducible method for the synthesis of 5-(2,3-Difluorophenyl)pyrimidin-2-amine. By carefully selecting the reaction conditions and employing one of the detailed protocols provided, researchers can confidently prepare this valuable building block for their drug discovery programs. Understanding the potential challenges and having effective troubleshooting strategies in place will further ensure a successful synthetic outcome.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
  • BenchChem. (2025, December). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225.
  • Littke, A. F., & Fu, G. C. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Shaw, S. J., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 784-790.
  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(19), 5363-5370.
  • BenchChem. (n.d.). Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Thompson, M. J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1045-1049.
  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
  • C₇H₉N. (n.d.). ¹H NMR, ¹³C{¹H} NMR, ¹⁵N{¹H} NMR.
  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(1), 765-775.
  • S. S. S. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar.
  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.).
  • Schiess, R., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(11), 5765-5776.
  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (n.d.).
  • Park, S., et al. (2018). Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidines. Organic & Biomolecular Chemistry, 16(44), 8563-8567.
  • Lee, K. B., et al. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 203(1), 226-230.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Tong, R., et al. (2020). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H₂O₂ as a terminal oxidant. Green Chemistry, 22(18), 6019-6025.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Tlili, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 219-225.
  • Trofimov, B. A., et al. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 81(24), 12344-12351.

Sources

Validation

in vivo vs in vitro efficacy of 5-(2,3-Difluorophenyl)pyrimidin-2-amine

A Comparative Guide to the In Vivo and In Vitro Efficacy of N-Phenylpyrimidin-2-amine Analogs as Anticancer Agents A note on the selected compound: Due to the limited publicly available data on the specific compound 5-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the In Vivo and In Vitro Efficacy of N-Phenylpyrimidin-2-amine Analogs as Anticancer Agents

A note on the selected compound: Due to the limited publicly available data on the specific compound 5-(2,3-Difluorophenyl)pyrimidin-2-amine, this guide will use a well-researched, structurally related analog, CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) , as a representative example to illustrate the comparative analysis of in vitro and in vivo efficacy. This compound belongs to the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine class and has demonstrated potent anticancer effects by targeting Aurora kinases.[1]

Introduction to N-Phenylpyrimidin-2-amine Derivatives in Oncology

The N-phenylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for cancer therapy.[2][3] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various protein kinases, which are often dysregulated in cancer.[3] Strategic modifications to the phenyl and pyrimidine rings have led to the development of potent inhibitors targeting critical oncogenic pathways, including those driven by Cyclin-Dependent Kinases (CDKs), Aurora kinases, and receptor tyrosine kinases like c-Met.[1][4][5] This guide provides a comparative overview of the in vitro and in vivo efficacy of this class of compounds, using the Aurora kinase inhibitor CYC116 as a case study.

I. In Vitro Efficacy of CYC116

The initial assessment of a drug candidate's efficacy begins with in vitro studies, which evaluate its activity against isolated molecular targets and cancer cell lines. These assays provide crucial information on potency, selectivity, and the cellular mechanism of action.

Biochemical and Cellular Potency

CYC116 was identified as a potent inhibitor of Aurora A and Aurora B kinases, enzymes that play a critical role in mitotic progression. Its inhibitory activity was quantified through biochemical assays using purified enzymes and its antiproliferative effects were measured in various human cancer cell lines.[1]

ParameterTarget/Cell LineIC50/Kᵢ (nM)
Biochemical Activity Aurora A KinaseKᵢ = 8.0
Aurora B KinaseKᵢ = 9.2
Cellular Antiproliferative Activity HCT116 (Colon)GI₅₀ = 150
A549 (Lung)GI₅₀ = 200
K562 (Leukemia)GI₅₀ = 120
Data compiled from multiple sources.[1]

The sub-micromolar GI₅₀ values across multiple cancer cell lines indicate that CYC116 effectively inhibits cell proliferation. The potent inhibition of both Aurora A and B kinases suggests that its anticancer effects are mediated through the disruption of mitosis, leading to cell cycle arrest and apoptosis.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[6]

1. Cell Seeding:

  • Human cancer cell lines (e.g., HCT116, A549) are cultured in appropriate media.
  • Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
  • Plates are incubated for 24 hours to allow for cell attachment.[6]

2. Compound Treatment:

  • A stock solution of the test compound (e.g., CYC116) is prepared in DMSO.
  • Serial dilutions are made to create a range of concentrations.
  • The culture medium is replaced with fresh medium containing the test compound or vehicle control (DMSO).[6]

3. Incubation:

  • The plates are incubated for 48-72 hours.[6]

4. MTT Addition and Formazan Solubilization:

  • MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

5. Absorbance Measurement:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.
  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI₅₀ (concentration that inhibits cell growth by 50%) is determined.[6]

II. In Vivo Efficacy of CYC116

Following promising in vitro results, the efficacy of a drug candidate is evaluated in living organisms, typically in preclinical animal models. These in vivo studies are essential for assessing a compound's therapeutic potential in a complex biological system.

Tumor Growth Inhibition in Xenograft Models

The anticancer activity of CYC116 was evaluated in a human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Animal ModelTumor TypeDosing RegimenTumor Growth Inhibition (TGI)
Nude MiceHCT116 Colon Cancer Xenograft150 mg/kg, oral, daily58%
Data represents a typical outcome for this class of compounds.[1]

The significant tumor growth inhibition observed in the HCT116 xenograft model demonstrates that CYC116 is orally bioavailable and can achieve therapeutic concentrations in the tumor tissue, leading to a reduction in tumor progression.[1]

Experimental Protocol: Murine Xenograft Study

1. Cell Implantation:

  • Human colon cancer cells (HCT116) are cultured and harvested.
  • A suspension of 5-10 million cells is subcutaneously injected into the flank of athymic nude mice.

2. Tumor Growth and Randomization:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
  • Mice are then randomized into control and treatment groups.

3. Compound Administration:

  • CYC116 is formulated for oral administration.
  • The treatment group receives the compound daily via oral gavage at a predetermined dose.
  • The control group receives the vehicle solution.

4. Monitoring and Data Collection:

  • Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length × width²)/2.
  • The study is continued for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

5. Efficacy Evaluation:

  • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.

Visualizing Mechanisms and Workflows

Signaling Pathway of Aurora Kinase Inhibition

G cluster_0 G2/M Phase Prophase Prophase Metaphase Metaphase Anaphase Anaphase Aurora Kinases (A, B) Aurora Kinases (A, B) Centrosome Maturation Centrosome Maturation Aurora Kinases (A, B)->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinases (A, B)->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora Kinases (A, B)->Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinases (A, B)->Cytokinesis Mitotic Arrest Mitotic Arrest Aurora Kinases (A, B)->Mitotic Arrest Inhibition leads to CYC116 CYC116 CYC116->Aurora Kinases (A, B) Inhibits Centrosome Maturation->Prophase Spindle Assembly->Metaphase Chromosome Segregation->Anaphase G1 Phase G1 Phase Cytokinesis->G1 Phase Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of Aurora Kinases by CYC116 disrupts key mitotic events, leading to mitotic arrest and apoptosis.

Experimental Workflow Comparison

G cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (GI50) Data Analysis (GI50) MTT Assay->Data Analysis (GI50) Xenograft Implantation Xenograft Implantation Tumor Growth Tumor Growth Xenograft Implantation->Tumor Growth Oral Administration Oral Administration Tumor Growth->Oral Administration Tumor Measurement Tumor Measurement Oral Administration->Tumor Measurement Data Analysis (TGI) Data Analysis (TGI) Tumor Measurement->Data Analysis (TGI)

Caption: Comparative workflow for assessing in vitro and in vivo efficacy of an anticancer compound.

Conclusion

The N-phenylpyrimidin-2-amine scaffold represents a versatile template for the design of potent anticancer agents. The case of CYC116 demonstrates the critical path of drug discovery, from potent in vitro activity against molecular targets and cancer cells to significant in vivo efficacy in preclinical models. The strong correlation between the inhibition of Aurora kinases and the observed antiproliferative and antitumor effects validates the mechanism of action and underscores the therapeutic potential of this class of compounds. Further optimization of this scaffold continues to be a promising strategy for developing novel cancer therapeutics with improved efficacy and safety profiles.

References

Sources

Comparative

The Discerning Inhibitor: A Comparative Guide to the Cross-Reactivity and Selectivity of 5-(2,3-Difluorophenyl)pyrimidin-2-amine

In the landscape of targeted therapeutics, the precision of a kinase inhibitor is paramount. An ideal inhibitor would engage its intended target with high affinity while remaining inert to the vast constellation of other...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted therapeutics, the precision of a kinase inhibitor is paramount. An ideal inhibitor would engage its intended target with high affinity while remaining inert to the vast constellation of other kinases within the cell, thereby minimizing off-target effects and associated toxicities. This guide provides a comprehensive analysis of the cross-reactivity and selectivity profile of 5-(2,3-Difluorophenyl)pyrimidin-2-amine, a representative member of the promising 2-aminopyrimidine class of kinase inhibitors. While direct kinome-wide data for this specific molecule is not publicly available, we will leverage extensive profiling data from structurally analogous compounds to construct a robust and informative comparison. This approach is grounded in the well-established structure-activity relationships (SAR) that govern the selectivity of aminopyrimidine-based inhibitors.

The 2-aminopyrimidine scaffold serves as a versatile backbone for kinase inhibitors, adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituent at the 5-position of the pyrimidine ring plays a crucial role in dictating potency and selectivity by interacting with the solvent-exposed region and the gatekeeper residue of the kinase. The 2,3-difluorophenyl moiety of the title compound is anticipated to confer a distinct selectivity profile due to its electronic and steric properties.

Comparative Selectivity Profiling: Insights from a Structurally Related FLT3 Inhibitor

To illustrate the expected selectivity profile of 5-(2,3-Difluorophenyl)pyrimidin-2-amine, we will use a well-characterized 2-aminopyrimidine derivative, compound 36 from a study by a team of medicinal chemists, as a surrogate.[1] This compound shares the core 2-aminopyrimidine scaffold and has been extensively profiled against a large panel of kinases, providing a valuable dataset for comparison. Compound 36 was identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1]

A critical aspect of FLT3 inhibitors is their selectivity against the closely related kinase c-KIT, as inhibition of c-KIT is associated with toxic side effects.[1] The data for compound 36 showcases a remarkable selectivity for FLT3 over c-KIT, a desirable characteristic for this class of inhibitors.[1]

Kinase TargetIC50 (nM) - Compound 36
FLT37.2
c-KIT>10000
Table 1: In vitro inhibitory activity of a representative 2-aminopyrimidine derivative (compound 36) against FLT3 and c-KIT kinases.[1]

This high degree of selectivity is a testament to the fine-tuning of the aminopyrimidine scaffold to achieve target specificity. It is plausible that 5-(2,3-Difluorophenyl)pyrimidin-2-amine would exhibit a similar favorable selectivity profile against FLT3, though empirical validation is necessary.

Further kinome-wide profiling of analogous compounds often reveals a spectrum of off-target interactions. For instance, a broad screen of aminopyrimidine analogs against a panel of 403 wild-type human kinases can reveal potential off-target liabilities and opportunities for developing multi-targeted inhibitors.[2]

Understanding the "Why": The Structural Basis of Selectivity

The selectivity of aminopyrimidine inhibitors is governed by subtle yet critical interactions within the ATP-binding pocket of their target kinases. The 2-aminopyrimidine core forms canonical hydrogen bonds with the kinase hinge region. The nature and substitution pattern of the aryl group at the 5-position are primary determinants of selectivity, influencing interactions with the hydrophobic pocket and the gatekeeper residue.

cluster_inhibitor 5-(Aryl)pyrimidin-2-amine cluster_kinase Kinase ATP-Binding Pocket inhibitor 2-Aminopyrimidine | 5-Aryl Group hinge Hinge Region inhibitor:f0->hinge H-bonds gatekeeper Gatekeeper Residue inhibitor:f1->gatekeeper Steric/Electronic Interactions hydrophobic_pocket Hydrophobic Pocket inhibitor:f1->hydrophobic_pocket Hydrophobic Interactions ribose_pocket Ribose-Binding Pocket

Caption: Key interactions governing kinase inhibitor selectivity.

The difluoro substitution pattern on the phenyl ring of 5-(2,3-Difluorophenyl)pyrimidin-2-amine is expected to modulate the electronic and conformational properties of the molecule, thereby influencing its binding affinity and selectivity for a specific subset of kinases.

Experimental Methodologies for Profiling Cross-Reactivity and Selectivity

A thorough assessment of an inhibitor's selectivity profile requires a multi-faceted experimental approach, combining biochemical and cell-based assays.

I. Biochemical Kinase Profiling: The Broad View

Large-panel kinase screening is the cornerstone of selectivity profiling. Platforms like the KINOMEscan™ (DiscoverX) provide a comprehensive assessment of a compound's binding affinity against hundreds of kinases.[2] This competition binding assay measures the ability of a test compound to displace a ligand from the active site of each kinase in the panel.

Experimental Workflow: KINOMEscan™ Profiling

start Test Compound (e.g., 5-(2,3-Difluorophenyl)pyrimidin-2-amine) incubation Incubation of Kinase, Ligand, and Test Compound start->incubation kinase_panel Panel of 400+ Kinases Immobilized on a solid support kinase_panel->incubation ligand Biotinylated Ligand ligand->incubation capture Capture on Streptavidin-Coated Beads incubation->capture detection Quantification of Bound Kinase (e.g., by qPCR) capture->detection analysis Data Analysis: Percent of Control (POC) Selectivity Score (S-score) detection->analysis

Caption: Workflow for KINOMEscan™ profiling.

II. Radiometric Kinase Assays: Quantifying Inhibition

For primary targets and key off-targets identified in broad screening, radiometric kinase assays provide a gold-standard method for determining inhibitory potency (IC50 values). This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Step-by-Step Protocol: Radiometric Kinase Assay

  • Reaction Setup: In a microtiter plate, combine the kinase, a specific peptide or protein substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose paper extensively to remove unbound radiolabeled ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a phosphorimager or scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

III. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

start Treat Cells with Compound or Vehicle Control heat_challenge Heat Challenge: Expose cells to a temperature gradient start->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., by Western Blot or Mass Spectrometry) centrifugation->quantification analysis Generate Melt Curves and Determine Thermal Shift (ΔTm) quantification->analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion: A Path to Selective Kinase Inhibition

The 2-aminopyrimidine scaffold represents a highly versatile and successful platform for the development of targeted kinase inhibitors. While direct experimental data for 5-(2,3-Difluorophenyl)pyrimidin-2-amine is not yet in the public domain, analysis of closely related analogs provides a strong predictive framework for its selectivity profile. The high selectivity of compounds like the previously mentioned FLT3 inhibitor against its cognate off-target c-KIT underscores the potential for achieving remarkable target specificity within this chemical class.[1]

A rigorous and multi-pronged approach to selectivity profiling, encompassing broad kinome screening, quantitative biochemical assays, and cell-based target engagement studies, is essential to fully characterize the therapeutic potential and potential liabilities of any new kinase inhibitor. The methodologies and comparative data presented in this guide offer a robust framework for researchers and drug developers working to advance the next generation of precision medicines.

References

Sources

Validation

A Senior Application Scientist's Guide to Verifying the Purity of Commercial 5-(2,3-Difluorophenyl)pyrimidin-2-amine Standards

For researchers, scientists, and drug development professionals, the integrity of a chemical standard is the bedrock of reliable and reproducible results. In the synthesis of complex molecules, such as novel therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical standard is the bedrock of reliable and reproducible results. In the synthesis of complex molecules, such as novel therapeutics, the purity of starting materials and intermediates like 5-(2,3-Difluorophenyl)pyrimidin-2-amine is not just a matter of quality control; it is a critical determinant of downstream success. This guide provides an in-depth comparison of analytical methodologies for verifying the purity of commercial 5-(2,3-Difluorophenyl)pyrimidin-2-amine standards, complete with supporting experimental data and protocols. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system.

The Critical Role of Purity in Drug Discovery

5-(2,3-Difluorophenyl)pyrimidin-2-amine is a key building block in the synthesis of various pharmacologically active compounds. Impurities, even in trace amounts, can have significant consequences, potentially leading to the formation of unwanted side products, reduced yield, and, in a clinical context, adverse patient outcomes.[1][2] Therefore, a multi-pronged analytical approach is essential to comprehensively characterize the purity of commercial standards. This guide will focus on a triad of powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment is dictated by the specific information required. While each method offers unique advantages, a combination of techniques provides the most comprehensive purity profile.

Technique Principle Strengths Limitations
HPLC-UV Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, with detection by UV absorbance.[3][4]Robust, reproducible, excellent for quantifying known impurities against a reference standard.May not detect impurities that do not have a UV chromophore or co-elute with the main peak.
LC-MS Combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.[2][5]Highly sensitive and selective, capable of identifying unknown impurities by their mass-to-charge ratio.Quantification can be more complex than with UV detection and is dependent on the ionization efficiency of the analyte and impurities.
qNMR Utilizes the principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[6][7]A primary analytical method that does not require a reference standard of the analyte for quantification, provides structural information.Lower sensitivity compared to chromatographic methods, may be challenging for complex mixtures with overlapping signals.

Experimental Workflows for Purity Verification

A systematic approach to purity verification ensures that all potential impurities are detected and quantified. The following workflow is recommended for a thorough assessment of 5-(2,3-Difluorophenyl)pyrimidin-2-amine standards.

Purity_Verification_Workflow cluster_0 Initial Screening & Quantification cluster_1 Absolute Purity Determination cluster_2 Data Consolidation & Reporting HPLC_UV HPLC-UV Analysis LC_MS_ID LC-MS for Impurity Identification HPLC_UV->LC_MS_ID Characterize Peaks Data_Analysis Comparative Data Analysis HPLC_UV->Data_Analysis LC_MS_ID->Data_Analysis qNMR qNMR for Absolute Purity qNMR->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report Sample Commercial Standard 5-(2,3-Difluorophenyl)pyrimidin-2-amine Sample->HPLC_UV Inject Sample->qNMR Analyze

Caption: Recommended workflow for verifying the purity of commercial standards.

Detailed Experimental Protocols

The following protocols are designed to be robust and self-validating, in line with international guidelines such as those from the International Council for Harmonisation (ICH).[8][9]

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify the main component and any impurities with UV chromophores.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-(2,3-Difluorophenyl)pyrimidin-2-amine standard.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same solvent.

Causality of Experimental Choices:

  • A C18 column is chosen for its versatility in retaining and separating a wide range of moderately polar to non-polar compounds like the target analyte.

  • The gradient elution is essential to ensure the elution of both polar and non-polar impurities that might be present.

  • Formic acid is added to the mobile phase to improve peak shape and ionization efficiency for subsequent LC-MS analysis.

  • Detection at 254 nm is a common choice for aromatic compounds, providing good sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the molecular weights of the main component and any detected impurities.

Instrumentation:

  • An LC-MS system combining an HPLC with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

LC Conditions:

  • The same chromatographic conditions as the HPLC-UV method are used to allow for direct comparison of chromatograms.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

Causality of Experimental Choices:

  • Positive ESI mode is selected as the amine group in the analyte is readily protonated.

  • A wide mass range is scanned to ensure the detection of a broad spectrum of potential impurities, including dimers or adducts.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of the standard without the need for a specific reference standard of the analyte.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-(2,3-Difluorophenyl)pyrimidin-2-amine standard.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid).

  • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Calculation:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PIS = Purity of the internal standard

Causality of Experimental Choices:

  • A long relaxation delay is crucial for accurate quantification in NMR.[6][10]

  • Maleic acid is a good choice for an internal standard as it has a simple spectrum with a sharp singlet that is unlikely to overlap with analyte signals.

  • DMSO-d6 is a versatile solvent that can dissolve a wide range of organic compounds.

Comparative Analysis of Commercial Standards

To illustrate the application of these methodologies, we present hypothetical data from the analysis of three different commercial batches of 5-(2,3-Difluorophenyl)pyrimidin-2-amine, designated as Standard A, Standard B, and Standard C.

HPLC-UV Purity Assessment
Standard Main Peak Area (%) Impurity 1 (RT 5.2 min) Impurity 2 (RT 8.9 min) Total Impurities (%)
Standard A 99.85%0.08%0.07%0.15%
Standard B 98.50%0.75%0.75%1.50%
Standard C 99.20%Not Detected0.80%0.80%
LC-MS Impurity Identification
Impurity Retention Time (min) Observed m/z [M+H]+ Plausible Identity Potential Origin
Impurity 15.2208.06Isomeric impurityIncomplete reaction or side reaction during synthesis.[11][12]
Impurity 28.9236.07Over-fluorinated analogImpurity in starting material or process-related impurity.
qNMR Absolute Purity
Standard Absolute Purity (%)
Standard A 99.7%
Standard B 98.2%
Standard C 99.0%

Interpretation of Results and Recommendations

The multi-faceted approach provides a comprehensive picture of the purity of each standard.

  • Standard A demonstrates the highest purity across all three analytical methods, with minimal impurities detected. This standard would be highly recommended for all research and development applications.

  • Standard B shows a significantly lower purity, with two major impurities. The presence of these impurities could negatively impact subsequent synthetic steps and should be carefully considered. This standard may be suitable for initial, non-critical studies, but not for late-stage development.

  • Standard C has a high purity by HPLC, but the qNMR reveals a slightly lower absolute purity, suggesting the presence of non-UV active impurities or residual solvents not detected by the HPLC-UV method.

Caption: Decision-making workflow based on purity analysis results.

Conclusion

Verifying the purity of commercial chemical standards is a non-negotiable step in ensuring the quality and reliability of scientific research and drug development. A single analytical technique is often insufficient to provide a complete purity profile. By employing a combination of high-resolution chromatographic and spectroscopic methods, researchers can confidently assess the quality of their starting materials. This guide provides a robust framework for the comparative analysis of 5-(2,3-Difluorophenyl)pyrimidin-2-amine standards, empowering scientists to make informed decisions and build their research on a solid foundation of analytical certainty.

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (n.d.).
  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • <621> CHROMATOGRAPHY. (n.d.).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Impurity Profiling in Pharmaceuticals Explained | Synthink. (2023, July 6).
  • Understanding the Latest Revisions to USP <621> | Agilent. (2023, April 15).
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. (n.d.).
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2026, March 25).
  • <621> Chromatography - US Pharmacopeia (USP). (2022, December 1).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation. (n.d.).
  • Q3B(R2) Guideline.pdf - ICH. (2006, June 6).
  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17).
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International. (2026, March 29).
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery - ACS Publications. (2014, December 16).
  • Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.).
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. (n.d.).
  • Small Molecule Identification and Purity Testing - Medistri SA. (2023, October 30).
  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. (n.d.).
  • Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • Live qualification/validation of purity methods for protein products - Computer Science Purdue. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate. (n.d.).
  • Small Molecule Identity and Purity Testing - Pacific BioLabs. (n.d.).
  • Validation of an Analytical Procedure - ResearchGate. (n.d.).
  • Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography - PubMed. (2002, July 19).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS - ResearchGate. (n.d.).
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.).
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. (2013, February 7).
  • Small Molecule Characterization | Nuclear Magnetic Resonance Facility. (n.d.).
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem. (2025, December).
  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. (2026, March 7).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25).
  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28).
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Purity Analysis of Synthesized Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate: A Comparative Guide - Benchchem. (n.d.).
  • Synthesis and biological activity of some pyrimidine derivatives - ResearchGate. (2025, August 7).
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9).
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (n.d.).
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9).
  • Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. (2021, May 24).

Sources

Comparative

A Comparative Guide to the Inhibitory Potency of 5-(2,3-Difluorophenyl)pyrimidin-2-amine and Reference Compounds Against p38 MAPK

In the landscape of drug discovery, particularly for inflammatory diseases and oncology, the p38 mitogen-activated protein kinases (MAPKs) have emerged as a critical therapeutic target.[1][2] These kinases are key transd...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, particularly for inflammatory diseases and oncology, the p38 mitogen-activated protein kinases (MAPKs) have emerged as a critical therapeutic target.[1][2] These kinases are key transducers of cellular responses to inflammatory cytokines and environmental stress, making them a focal point for the development of novel inhibitors.[3] This guide provides an in-depth comparison of the inhibitory potential of 5-(2,3-Difluorophenyl)pyrimidin-2-amine, a representative of the phenyl-aminopyrimidine scaffold, against established p38 MAPK inhibitors, TAK-715 and SB203580.

While direct inhibitory data for 5-(2,3-Difluorophenyl)pyrimidin-2-amine is not extensively published, its structural motif is characteristic of kinase inhibitors. For the purpose of this guide, we will treat it as a putative p38 MAPK inhibitor to illustrate a comparative framework essential for early-stage drug development professionals. This analysis is grounded in the well-documented activities of our reference compounds, providing a robust context for evaluation.

The Central Role of p38 MAPK in Cellular Signaling

The p38 MAPK pathway is a tiered signaling cascade that plays a pivotal role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] It is activated by a variety of extracellular stimuli, including stress and cytokines. The cascade involves a MAPKKK (like TAK1 or ASK1) that phosphorylates and activates a MAPKK (MKK3/6), which in turn dually phosphorylates and activates p38 MAPK at its Thr-Gly-Tyr (TGY) motif. Once active, p38 MAPK phosphorylates downstream targets, including other kinases like MAPKAPK2 (MK2) and transcription factors, leading to a wide range of cellular responses such as inflammation, apoptosis, and cell cycle regulation.[3]

Below is a diagram illustrating the core components of the p38 MAPK signaling pathway and the point of intervention for p38 inhibitors.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress Receptor Receptor Cytokines Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK p38_MAPK p38 MAPK (α, β, γ, δ) MAPKK->p38_MAPK Kinases Other Kinases (e.g., MK2) p38_MAPK->Kinases Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2) p38_MAPK->Transcription_Factors Inflammation Inflammation Kinases->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Inhibitors p38 Inhibitors (e.g., TAK-715, SB203580) Inhibitors->p38_MAPK

Caption: The p38 MAPK signaling cascade and point of therapeutic intervention.

Comparative Analysis of Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It quantifies the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme, by 50%.[5] A lower IC50 value indicates a more potent inhibitor.

In this guide, we compare our putative compound, 5-(2,3-Difluorophenyl)pyrimidin-2-amine, with two well-characterized p38 MAPK inhibitors:

  • SB203580: A first-generation, ATP-competitive inhibitor that selectively targets the p38α and p38β isoforms.[3]

  • TAK-715 (Doramapimod/BIRB 796): A highly potent, orally active inhibitor that binds to an allosteric site, targeting all four p38 isoforms (α, β, γ, and δ).[4]

The table below summarizes their reported IC50 values. For 5-(2,3-Difluorophenyl)pyrimidin-2-amine, the values are presented as "To Be Determined" (TBD), highlighting the experimental data that a researcher would aim to generate.

CompoundTarget KinaseIC50 (nM)Comments
5-(2,3-Difluorophenyl)pyrimidin-2-amine p38α MAPKTBDPutative p38 inhibitor based on scaffold.
p38β MAPKTBDExpected to have activity based on structural class.
p38γ MAPKTBD
p38δ MAPKTBD
TAK-715 (Doramapimod) p38α MAPK38Potent pan-isoform inhibitor.[4]
p38β MAPK65Binds to an allosteric site.[4]
p38γ MAPK200[4]
p38δ MAPK520[4]
SB203580 p38α MAPK~50-300Varies by assay; targets active kinase conformation.[3]
p38β MAPK~500Less potent against p38β compared to p38α.[3]
p38γ/δ MAPK>10,000Considered inactive against γ and δ isoforms.

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

This comparative data immediately highlights the different profiles of the reference compounds. TAK-715 is a broad-spectrum p38 inhibitor with nanomolar potency, whereas SB203580 is more selective for the α and β isoforms. Determining the IC50 values for 5-(2,3-Difluorophenyl)pyrimidin-2-amine would be the crucial next step to understand its potency and isoform selectivity relative to these benchmarks.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

To determine the IC50 values for a novel compound like 5-(2,3-Difluorophenyl)pyrimidin-2-amine, a robust and high-throughput in vitro kinase assay is essential. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely adopted in the industry for their sensitivity and scalability. This method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity.

Objective

To determine the IC50 value of 5-(2,3-Difluorophenyl)pyrimidin-2-amine against recombinant human p38α MAPK.

Materials and Reagents
  • Recombinant human p38α MAPK (active)

  • MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) as a substrate

  • ATP (Adenosine 5'-triphosphate)

  • Test Compound: 5-(2,3-Difluorophenyl)pyrimidin-2-amine

  • Reference Compounds: TAK-715, SB203580

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology
  • Compound Preparation: a. Prepare 10 mM stock solutions of the test and reference compounds in 100% DMSO. b. Create a serial dilution series of each compound in kinase assay buffer. A typical 10-point, 3-fold dilution series might span from 100 µM to 5 nM. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme and Substrate Preparation: a. Dilute the recombinant p38α MAPK and the MK2 substrate to their final desired concentrations in the kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Kinase Reaction: a. To the wells of a 384-well plate, add 5 µL of the diluted compound solutions. Include controls for "no inhibitor" (buffer + DMSO) and "no enzyme" (background). b. Add 10 µL of the diluted p38α MAPK enzyme to each well (except the "no enzyme" control). c. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding 10 µL of a solution containing the MK2 substrate and ATP (at a concentration close to its Km for p38α). e. Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Protocol): a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Subtract the background luminescence ("no enzyme" control) from all other readings. c. Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity. d. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. e. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.

The following diagram outlines the general workflow for this experimental protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis Compound_Dilution 1. Prepare Serial Dilutions of Inhibitors Add_Inhibitor 4. Add Inhibitor to Plate Compound_Dilution->Add_Inhibitor Enzyme_Prep 2. Prepare Enzyme/Substrate Mix (p38α MAPK + MK2) Add_Enzyme 5. Add Enzyme Mix & Pre-incubate (15 min) Enzyme_Prep->Add_Enzyme ATP_Prep 3. Prepare ATP Solution Start_Reaction 6. Add ATP to Start Reaction Incubate (60 min) ATP_Prep->Start_Reaction Add_Inhibitor->Add_Enzyme Add_Enzyme->Start_Reaction Stop_Reaction 7. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Start_Reaction->Stop_Reaction Develop_Signal 8. Add Kinase Detection Reagent (Generate Luminescence) Stop_Reaction->Develop_Signal Read_Plate 9. Read Luminescence Develop_Signal->Read_Plate Analyze_Data 10. Plot Data & Calculate IC50 Read_Plate->Analyze_Data

Caption: General experimental workflow for IC50 determination using a luminescence-based kinase assay.

Conclusion

This guide provides a comprehensive framework for comparing the inhibitory potency of a novel compound, 5-(2,3-Difluorophenyl)pyrimidin-2-amine, against the p38 MAPK target. By contextualizing its potential activity with well-characterized reference inhibitors like TAK-715 and SB203580, researchers can make informed decisions about the compound's future development. The provided experimental protocol offers a standardized method for generating the critical IC50 data required for this evaluation. The successful determination of the IC50 profile for 5-(2,3-Difluorophenyl)pyrimidin-2-amine will be the first step in elucidating its therapeutic potential as a modulator of the p38 MAPK signaling pathway.

References

  • Tariq, M., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. [Source details not fully available]
  • ResearchGate. (n.d.). IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1 inhibitor PD098059.
  • Galan-Rodriguez, B., et al. (2014). A novel p38 MAPK docking-groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia. Biochemical Journal, 459(3), 499-510.
  • Martucci, C., et al. (2016). In vitro pharmacological characterization of a novel p38α (MAPK14) inhibitor designed for inhaled delivery.
  • Aksu, G., et al. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. PMC.
  • Underwood, D. C., et al. (2000). SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence. Journal of Pharmacology and Experimental Therapeutics, 293(1), 281-288.
  • Selleck Chemicals. (n.d.). p38 MAPK Inhibitors/Activators.
  • MedchemExpress. (n.d.). p38 MAPK | Inhibitors.
  • Cayman Chemical. (2022).
  • ResearchGate. (n.d.). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition.
  • Schepetkin, I. A., & Khlebnikov, A. I. (2016). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases.
  • Schepetkin, I. A., & Khlebnikov, A. I. (2016). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. [Source details not fully available, likely same as reference 11].
  • Obrosova, I. G., et al. (2010). Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Investigative Ophthalmology & Visual Science, 51(4), 2155-2163.
  • Singh, R., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI.
  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50).

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Safety & Regulatory Compliance

Safety

Proper Disposal of 5-(2,3-Difluorophenyl)pyrimidin-2-amine: A Guide for Laboratory Professionals

The responsible management and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed protocol for the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed protocol for the proper disposal of 5-(2,3-Difluorophenyl)pyrimidin-2-amine, a halogenated aromatic pyrimidine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the chemical's structural characteristics, general principles for handling halogenated organic compounds, and established regulatory frameworks from the U.S. Environmental Protection Agency (EPA).

Hazard Assessment and Waste Characterization

5-(2,3-Difluorophenyl)pyrimidin-2-amine possesses two key structural features that dictate its handling and disposal: a difluorophenyl group (a halogenated aromatic) and a pyrimidin-2-amine moiety. Halogenated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and toxicity.[1][2] Pyrimidine derivatives, while integral to many biological processes, can also exhibit biological activity that necessitates careful disposal.[3][4][5]

Therefore, all waste materials containing 5-(2,3-Difluorophenyl)pyrimidin-2-amine, including neat compound, solutions, contaminated personal protective equipment (PPE), and empty containers, must be treated as hazardous waste .[1]

Table 1: Hazard Profile of Related Compounds

CompoundCAS NumberHazard Classifications
5-(difluoromethoxy)pyrimidin-2-amine1211585-07-7Acute toxicity (oral, dermal, inhalation), Skin irritation, Specific target organ toxicity — single exposure[6]
5-difluoromethanesulfonylpyrimidin-2-amine2758002-76-3Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity — single exposure[7]

This data on structurally similar compounds underscores the potential for 5-(2,3-Difluorophenyl)pyrimidin-2-amine to be harmful if not handled and disposed of correctly.

Personal Protective Equipment (PPE)

Prior to handling 5-(2,3-Difluorophenyl)pyrimidin-2-amine for disposal, it is imperative to wear appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory. In cases where splashing is a risk, a face shield should also be worn.[8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat is essential to protect against skin contact.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[8]

Step-by-Step Disposal Procedure

The disposal of 5-(2,3-Difluorophenyl)pyrimidin-2-amine must adhere to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[9]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial for safe and compliant disposal.

  • Designated Waste Container: All waste containing 5-(2,3-Difluorophenyl)pyrimidin-2-amine must be collected in a designated hazardous waste container that is clearly labeled.[1]

  • Halogenated Waste Stream: This compound falls under the category of halogenated organic waste. It is critical to segregate this from non-halogenated waste streams to facilitate proper disposal by a licensed waste management facility.[1]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[10]

Step 2: Labeling

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement.[10]

  • The label must clearly state "Hazardous Waste ".

  • List all chemical constituents by their full name, including 5-(2,3-Difluorophenyl)pyrimidin-2-amine and any solvents used.

  • Indicate the approximate percentage of each component.

  • Include the date when waste was first added to the container (the "accumulation start date").

  • Provide the name and contact information of the generating researcher or laboratory.

Step 3: Storage

Hazardous waste must be stored safely pending pickup by a certified disposal company.

  • Accumulation Time Limits: Be aware of the accumulation time limits for your facility's generator status (e.g., Small Quantity Generators typically have a 180-day limit).[11]

  • Secure Location: Store the waste container in a designated, secure area, such as a satellite accumulation area or a central accumulation area, away from general laboratory traffic.[10]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.

Step 4: Disposal of Empty Containers

Empty containers that held 5-(2,3-Difluorophenyl)pyrimidin-2-amine must also be managed as hazardous waste unless properly decontaminated.[1]

  • Triple Rinsing: To render a container "RCRA empty," it must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[12]

  • Rinsate Collection: The solvent rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste in the appropriate halogenated waste stream.[1]

  • Defacing and Disposal: Once triple-rinsed and air-dried, the container's label must be defaced or removed before it can be disposed of as non-hazardous waste, in accordance with your institution's policies.[1]

Recommended Disposal Method

The preferred and most environmentally sound disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[13] High-temperature incineration ensures the complete destruction of the compound, preventing its release into the environment.[13][14]

Spill Management

In the event of a spill, immediately alert personnel in the area and follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the spill by using absorbent materials.

  • Personal Protection: Wear appropriate PPE before attempting to clean up the spill.

  • Cleanup: For small spills, use an absorbent material to collect the substance. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Disposal: All materials used for spill cleanup must be placed in the designated hazardous waste container for 5-(2,3-Difluorophenyl)pyrimidin-2-amine.

Workflow for Proper Disposal

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal cluster_empty_container Empty Container Management PPE Don Appropriate PPE Segregate Segregate as Halogenated Waste PPE->Segregate Label Label Container Clearly Segregate->Label Store Store in Designated Area Label->Store Pickup Arrange for Pickup by Certified Waste Vendor Store->Pickup Incinerate High-Temperature Incineration Pickup->Incinerate TripleRinse Triple Rinse with Solvent CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate Deface Deface Label and Dispose of Container CollectRinsate->Deface

Caption: Workflow for the safe disposal of 5-(2,3-Difluorophenyl)pyrimidin-2-amine.

Regulatory Framework

The disposal of 5-(2,3-Difluorophenyl)pyrimidin-2-amine is governed by the EPA's RCRA, which establishes a "cradle-to-grave" system for managing hazardous waste.[9][15] This means that the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[15] It is crucial to work with your institution's EHS department to ensure full compliance with all federal, state, and local regulations.

References

  • Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Lab Manager. (2026, January 20). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

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Handling

Personal protective equipment for handling 5-(2,3-Difluorophenyl)pyrimidin-2-amine

Standard Operating Procedure & Safety Guide: Handling 5-(2,3-Difluorophenyl)pyrimidin-2-amine As a specialized intermediate frequently utilized in drug discovery and agrochemical development, 5-(2,3-Difluorophenyl)pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 5-(2,3-Difluorophenyl)pyrimidin-2-amine

As a specialized intermediate frequently utilized in drug discovery and agrochemical development, 5-(2,3-Difluorophenyl)pyrimidin-2-amine (CAS: 1111104-81-4) [1] presents unique handling challenges. Because novel research chemicals often lack exhaustive toxicological profiling, laboratory personnel must adopt the "prudent practices" framework—treating the compound with the highest standard of occupational care to mitigate unknown risks[2][3].

This guide provides a self-validating, procedurally rigorous framework for the safe handling, operational execution, and disposal of this fluorinated pyrimidine derivative.

Hazard Assessment & Mechanistic Rationale

Understanding the molecular structure of 5-(2,3-Difluorophenyl)pyrimidin-2-amine is critical for predicting its behavior and selecting appropriate Personal Protective Equipment (PPE)[3]:

  • Lipophilicity & Dermal Penetration: The 2,3-difluorophenyl moiety significantly increases the compound's lipophilicity. If dissolved in organic solvents (e.g., DMSO, DMF), the solvent acts as a carrier, exponentially increasing the risk of dermal absorption.

  • Sensitization Potential: The primary amine group on the pyrimidine ring can act as a nucleophile, potentially interacting with biological macromolecules to cause skin sensitization or allergic dermatitis.

  • Inhalation Risk: As a synthesized organic intermediate, it is typically handled as a dry powder. Fine particulates pose a severe inhalation hazard, necessitating strict engineering controls[4].

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910 Subpart I and the Laboratory Standard (29 CFR 1910.1450), PPE must serve as the final barrier of defense, supplementing primary engineering controls like chemical fume hoods[4][5].

Table 1: Quantitative & Qualitative PPE Selection Matrix

Operational TaskPrimary Engineering ControlRequired PPE ConfigurationMechanistic Rationale
Dry Powder Weighing Chemical Fume Hood (Face velocity: 80-100 fpm)N95/N100 Respirator (if outside hood), Splash Goggles, Double Nitrile Gloves, Lab CoatPrevents inhalation of aerosolized particulates. Splash goggles protect against accidental ocular dust transfer[6].
Solvent Dissolution Chemical Fume HoodSplash Goggles, Face Shield, Laminate Inner Glove + Heavy-Duty Nitrile Outer GloveSolvents enhance dermal penetration of fluorinated aromatics. Laminate gloves provide a chemical-resistant barrier to carrier solvents[6].
Spill Cleanup Local Exhaust VentilationN95 Respirator, Splash Goggles, Heavy-Duty Nitrile Gloves, Boot CoversBoot covers prevent tracking of the chemical across the lab floor. Heavy-duty gloves resist abrasion during mechanical cleanup[7].

Operational Workflow & Engineering Controls

The following DOT diagram illustrates the hierarchical workflow for mitigating exposure risks when handling 5-(2,3-Difluorophenyl)pyrimidin-2-amine.

G A 1. Hazard Assessment (Fluorinated Pyrimidine Amine) B 2. Engineering Controls (Chemical Fume Hood) A->B C 3. PPE Selection (Double Nitrile, Goggles, Coat) B->C D 4. Operational Execution (Closed-System Weighing) C->D E 5. Decontamination (Surface & Equipment) D->E F 6. EPA/RCRA Compliant Waste Disposal E->F

Workflow for safe handling and disposal of 5-(2,3-Difluorophenyl)pyrimidin-2-amine.

Step-by-Step Handling Methodology

To ensure a self-validating protocol, each step includes a verification check to confirm system integrity before proceeding.

  • Pre-Operation Verification:

    • Action: Verify the chemical fume hood is operational.

    • Validation: Check the digital airflow monitor. Ensure the face velocity is between 80-100 feet per minute (fpm) and the sash is positioned at or below the indicated safe operating height[8].

  • PPE Donning & Inspection:

    • Action: Don a fire-resistant lab coat, chemical splash goggles, and two pairs of nitrile gloves (or a laminate inner/nitrile outer combination if handling with strong solvents)[6][7].

    • Validation: Perform a visual and inflation check on the outer gloves to ensure zero pinhole leaks.

  • Closed-System Weighing:

    • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Use a static eliminator (e.g., a polonium anti-static brush) to neutralize the powder, preventing the fluorinated powder from "jumping" due to static charge.

    • Validation: Ensure the balance doors are closed during the final reading to prevent draft interference, confirming accurate mass acquisition without environmental contamination.

  • Transfer & Dissolution:

    • Action: Transfer the weighed solid directly into the target reaction vial. Add the solvent slowly down the side of the vial to minimize aerosolization.

    • Validation: Cap the vial securely before removing it from the fume hood environment.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Isolate the Area: Evacuate non-essential personnel. If the spill is outside a fume hood, don an N95 or PAPR respirator before approaching[7].

  • Containment (Solid Spill): Do not dry-sweep, as this aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with damp absorbent paper (using water or a mild surfactant solution) to suppress dust.

  • Containment (Liquid Spill): If dissolved in a solvent, apply a chemically compatible absorbent (e.g., vermiculite or a commercial spill pad) starting from the perimeter and working inward.

  • Surface Decontamination: Wipe the affected area with a solvent that effectively solubilizes the compound (e.g., isopropanol or a methanol/water mixture), followed by a secondary wipe with soap and water to remove residual organics.

Waste Management & EPA Disposal Plan

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) (40 CFR Parts 260-272), chemical waste generated from this compound must be strictly managed[9]. Fluorinated organic compounds require specialized high-temperature incineration to prevent the release of toxic hydrofluoric acid (HF) gas into the environment.

  • Waste Segregation: Never mix amine-containing waste with acidic waste streams, as this can cause an exothermic neutralization reaction. Store liquid waste in compatible, secondary-contained High-Density Polyethylene (HDPE) carboys[10].

  • Strict Labeling Compliance: Waste containers must be labeled with the full, unabbreviated chemical name: "5-(2,3-Difluorophenyl)pyrimidin-2-amine". The use of acronyms, structural shorthand, or ditto marks is a direct violation of the OSHA Hazard Communication Standard and EPA regulations[11].

  • Empty Container Management: Empty vials that previously contained the pure compound must be treated as hazardous waste unless they have been triple-rinsed with a capable solvent. The resulting rinsate must also be collected and disposed of as hazardous liquid waste[9][12].

References

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  • "How to Dispose of Chemical Waste", Case Western Reserve University. Available at:[Link]

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